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6-Fluoro-6-methyl-1,4-oxazepane Documentation Hub

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  • Product: 6-Fluoro-6-methyl-1,4-oxazepane
  • CAS: 1783509-43-2

Core Science & Biosynthesis

Exploratory

The 6-Fluoro-6-methyl-1,4-oxazepane Scaffold: A Technical Guide to Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery often relies on the strategic modification of saturated heterocycles. While morpholine has long been a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery often relies on the strategic modification of saturated heterocycles. While morpholine has long been a cornerstone of medicinal chemistry, its metabolic liabilities and conformational rigidity have driven the development of alternative scaffolds. This whitepaper provides an in-depth technical analysis of 6-fluoro-6-methyl-1,4-oxazepane , a seven-membered heterocyclic building block. By combining ring expansion with geminal fluoro-methyl substitution, this scaffold offers precise modulation of basicity, enhanced metabolic stability, and unique conformational constraints.

Structural Evolution & Stereoelectronic Causality

The transition from a six-membered morpholine ring to a seven-membered 1,4-oxazepane ring introduces increased flexibility, allowing the scaffold to access novel binding pockets and optimize receptor interactions[1]. However, unsubstituted 1,4-oxazepanes can suffer from rapid oxidative metabolism and high basicity, leading to poor membrane permeability and potential hERG toxicity[2].

To counteract these liabilities, the introduction of a geminal fluorine and methyl group at the 6-position serves three critical, causal functions:

  • pKa Modulation: The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect across the ring. This lowers the pKa of the N4 amine by approximately 1.5 to 2.0 units compared to the unsubstituted analog, increasing the fraction of the un-ionized species at physiological pH and thereby enhancing passive membrane permeability.

  • Metabolic Shielding: The combination of a methyl group and a fluorine atom creates a sterically hindered, fully substituted quaternary carbon at C6. This effectively blocks Cytochrome P450-mediated oxidation at one of the most metabolically vulnerable sites on the oxazepane ring.

  • Conformational Pre-organization: The steric bulk of the methyl group combined with the stereoelectronic preferences of the C-F bond induces a Thorpe-Ingold effect. This restricts the conformational flexibility of the seven-membered ring, pre-organizing it into a defined geometry that minimizes the entropic penalty upon target binding.

ScaffoldEvolution A Morpholine (6-Membered Core) B 1,4-Oxazepane (7-Membered Core) A->B Ring Expansion (Increased Flexibility) C 6-Fluoro-6-methyl-1,4-oxazepane (Restricted & Shielded Core) B->C Geminal Substitution (Metabolic Stability & pKa Modulation)

Fig 1: Structural evolution from morpholine to the metabolically stable 6-fluoro-6-methyl-1,4-oxazepane.

Physicochemical Profile

The quantitative metrics of 6-fluoro-6-methyl-1,4-oxazepane (isolated as the hydrochloride salt) highlight its utility as a lead-like building block[3]. The data is summarized below:

PropertyValueImplication for Drug Design
CAS Number (HCl Salt) 1823319-59-0Standardized registry for commercial sourcing.
Molecular Formula C₆H₁₃ClFNOLow molecular weight allows for downstream elaboration.
Molecular Weight 169.62 g/mol Highly ligand-efficient scaffold.
Topological Polar Surface Area (TPSA) 21.26 ŲExcellent for blood-brain barrier (BBB) penetration.
LogP 0.7562Optimal lipophilicity for balancing solubility and permeability.
H-Bond Donors / Acceptors 1 / 2Compliant with Lipinski’s Rule of 5; minimizes desolvation energy.
Rotatable Bonds 0Highly rigid core, reducing entropic loss upon binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of highly substituted 1,4-oxazepanes requires precise control over regioselectivity and functional group tolerance. The following protocol details a robust, four-step synthesis of 6-fluoro-6-methyl-1,4-oxazepane hydrochloride from readily available precursors.

Core Directive: This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) is defined to ensure the chemical transformation is complete before proceeding, preventing the carryover of impurities that could compromise the final cyclization.

SyntheticWorkflow S1 1. N-Boc-2-aminoethanol + Ethyl 3-bromo-2-fluoro-2-methylpropanoate S2 2. O-Alkylation (Etherification) Reagent: NaH, DMF S1->S2 S3 3. Ester Reduction Reagent: LiAlH4, THF S2->S3 S4 4. Mesylation & Cyclization Reagents: MsCl, Et3N then K2CO3 S3->S4 S5 5. Acidic Deprotection Reagent: 4M HCl in Dioxane S4->S5 S6 6-Fluoro-6-methyl-1,4-oxazepane HCl (Final Product) S5->S6

Fig 2: Step-by-step synthetic workflow for 6-fluoro-6-methyl-1,4-oxazepane hydrochloride.

Step 1: O-Alkylation (Ether Formation)
  • Procedure: Dissolve N-Boc-2-aminoethanol (1.0 eq) in anhydrous DMF at 0°C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. Dropwise add ethyl 3-bromo-2-fluoro-2-methylpropanoate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaH is explicitly chosen to quantitatively deprotonate the primary alcohol. The Boc-protecting group prevents competitive N-alkylation, ensuring strictly regioselective O-alkylation.

  • Self-Validation (IPC): Analyze via TLC (30% EtOAc in Hexanes). The reaction is validated when the ninhydrin-active spot of N-Boc-2-aminoethanol is completely consumed. Quench with saturated aqueous NH₄Cl only after TLC confirmation.

Step 2: Functional Group Reduction
  • Procedure: Dissolve the purified ester intermediate in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in portions. Stir for 2 hours at 0°C.

  • Causality: LiAlH₄ efficiently reduces the ester to a primary alcohol. The low temperature is maintained to prevent the cleavage of the Boc-protecting group or defluorination.

  • Self-Validation (IPC): Validate via LC-MS. The system is cleared to proceed when the mass peak corresponding to the ester is replaced entirely by the [M+H]+ peak of the primary alcohol. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to ensure safe and complete destruction of unreacted LiAlH₄.

Step 3: Mesylation and Intramolecular Cyclization
  • Procedure: Dissolve the alcohol intermediate in Dichloromethane (DCM) with Triethylamine (Et₃N, 2.0 eq) at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour. Wash with water, dry the organic layer, and evaporate. Dissolve the crude mesylate in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq), and heat to 80°C for 16 hours.

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate activates the terminal carbon. Heating with K₂CO₃ drives the intramolecular nucleophilic attack by the Boc-protected nitrogen, closing the 7-membered ring.

  • Self-Validation (IPC): The cyclization is a critical bottleneck. Validate via LC-MS. The successful ring closure is confirmed by a mass shift indicating the loss of the mesylate group (M - 96 Da). Do not proceed to deprotection if linear mesylate remains >2% by UV integration.

Step 4: Acidic Deprotection
  • Procedure: Dissolve the Boc-protected 1,4-oxazepane in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 4 hours. Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to collect the precipitate.

  • Causality: Anhydrous acidic conditions (HCl in Dioxane) cleanly cleave the Boc group without hydrolyzing the ether linkage or displacing the fluorine atom, yielding the highly stable, water-soluble hydrochloride salt[3].

  • Self-Validation (IPC): The precipitation of a white solid upon the addition of diethyl ether is the physical validation of salt formation. Final purity must be confirmed via ¹H NMR (D₂O) and ¹⁹F NMR to ensure the retention of the geminal fluoro-methyl architecture.

Conclusion

The 6-fluoro-6-methyl-1,4-oxazepane scaffold represents a sophisticated evolution in heterocyclic drug design. By understanding the causality behind its stereoelectronic properties—specifically, how the synergistic effects of fluorine and a methyl group modulate basicity, enforce conformational rigidity, and block metabolic degradation—researchers can deploy this building block to rescue leads suffering from poor pharmacokinetics or off-target liabilities. The self-validating synthetic protocol provided ensures that drug development professionals can reliably access this privileged motif with high fidelity.

References

  • Title: 1823319-59-0 | 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride Source: ChemScene URL
  • Title: Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Foundational

Physicochemical Profiling and Analytical Validation of 6-Fluoro-6-methyl-1,4-oxazepane in Drug Discovery

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires precise structural modifications. The incorporation of fluorinated saturat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires precise structural modifications. The incorporation of fluorinated saturated heterocycles has emerged as a highly effective strategy to modulate lipophilicity, metabolic stability, and basicity [3]. Among these, 6-fluoro-6-methyl-1,4-oxazepane serves as a premier bioisosteric building block. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, and the rigorous analytical workflows required to validate its structural integrity during drug development.

Structural Parameters and Physicochemical Data

The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen. The geminal addition of a fluorine atom and a methyl group at the 6-position introduces profound stereoelectronic effects.

  • Metabolic Shielding: The highly electronegative fluorine atom and the sterically hindering methyl group protect the adjacent carbon centers from cytochrome P450-mediated oxidative metabolism.

  • Basicity Modulation: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the secondary amine at position 4. This causality directly translates to an increased fraction of the unionized drug at physiological pH, thereby enhancing passive membrane permeability (LogP) [3].

To ensure accurate stoichiometric calculations during parallel synthesis, researchers must differentiate between the free base and its commercially available hydrochloride salt [1, 2].

Table 1: Quantitative Physicochemical Data
Property6-Fluoro-6-methyl-1,4-oxazepane (Free Base)6-Fluoro-6-methyl-1,4-oxazepane HCl (Salt)
Molecular Formula C₆H₁₂FNOC₆H₁₃ClFNO
Molecular Weight 133.16 g/mol 169.62 g/mol
CAS Number 1783509-43-21823319-59-0
SMILES String CC1(F)CNCCOC1Cl.CC1(F)CNCCOC1
H-Bond Donors 12 (Protonated amine)
H-Bond Acceptors 22
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų

(Data aggregated from authoritative chemical suppliers and computational chemistry models [1, 2])

Experimental Workflows: Analytical Characterization & Validation

As an application scientist, I emphasize that every analytical protocol must be a self-validating system . You cannot assume the purity or exact mass of a commercial building block without orthogonal confirmation. Below is the step-by-step methodology for validating the molecular weight and structure of 6-fluoro-6-methyl-1,4-oxazepane.

Protocol A: LC-HRMS for Exact Mass Confirmation

Objective: Confirm the exact molecular weight (133.16 g/mol ) and assess sample purity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. Because the oxazepane nitrogen is basic, the acidic modifier ensures 100% protonation in solution, maximizing the ionization efficiency for positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The C18 stationary phase provides hydrophobic retention. Despite the polarity of the oxazepane ring, the 6-methyl group provides enough lipophilicity to prevent the compound from eluting in the void volume, ensuring separation from highly polar synthetic impurities.

  • Mass Spectrometry Detection: Operate a Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Target the

    
     ion at 134.17 m/z .
    
    • Self-Validation Check: The system must be calibrated with a known reference mass (e.g., Leucine Enkephalin) infused continuously via a lock-mass spray. A mass error of

      
       confirms the formula C₆H₁₂FNO, definitively ruling out isobaric contaminants.
      
Protocol B: Multinuclear NMR for Structural Elucidation

Objective: Verify the regiochemistry of the fluoro and methyl groups on the oxazepane ring.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (

    
    ) or Deuterated Dimethyl Sulfoxide (DMSO-
    
    
    
    ).
  • 
    F NMR Acquisition:  Acquire a fluorine-19 spectrum (proton-decoupled).
    
    • Causality: The

      
      F nucleus is highly sensitive to its local electronic environment. A single distinct resonance confirms the presence of the tertiary fluorine atom at the 6-position.
      
  • 
    H NMR Acquisition:  Acquire a standard proton spectrum.
    
    • Self-Validation Check: The 6-methyl group will appear as a distinct doublet (due to

      
       geminal coupling, 
      
      
      
      ). If the methyl group appears as a singlet, the fluorine atom is missing or mispositioned, instantly invalidating the batch.

Workflow Visualization

To ensure reproducibility across analytical laboratories, the following diagram illustrates the logical flow and orthogonal validation steps required to characterize this fluorinated heterocycle.

G Prep Sample Preparation (0.1% FA in MeCN/H2O) LC UPLC Separation (C18 Column, Gradient) Prep->LC Injection NMR 1H & 19F NMR Structural Elucidation Prep->NMR Orthogonal Prep (CDCl3) MS HRMS (ESI+) Target [M+H]+ 134.17 LC->MS Elution Valid Self-Validation System (Mass < 5ppm & J-Coupling) MS->Valid Exact Mass Data NMR->Valid Regiochemical Data

Analytical workflow for MW and structural validation of 6-fluoro-6-methyl-1,4-oxazepane.

Conclusion

The molecular weight (133.16 g/mol ) and formula (C₆H₁₂FNO) of 6-fluoro-6-methyl-1,4-oxazepane belie its complex utility in drug discovery. By understanding the causality between its structural features—specifically the geminal fluoro-methyl substitution—and its physicochemical behavior, medicinal chemists can rationally design therapeutics with superior metabolic stability and membrane permeability. Strict adherence to self-validating analytical protocols, combining HRMS and multinuclear NMR, guarantees the integrity of this critical building block before it is deployed in high-throughput synthesis.

References

  • ChemScene. "1823319-59-0 | 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride".
  • Sigma-Aldrich. "Fluoro methyl 6-fluoro methylbenzoxazole (6-FLUORO-6-METHYL-1,4-OXAZEPANE)". Sigma-Aldrich Product Directory.
  • ResearchGate. "Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes". European Journal of Organic Chemistry.
Exploratory

Technical Guide: The 6-Fluoro-6-methyl-1,4-oxazepane Scaffold Hop

From Morpholine to Next-Generation Heterocycles: A Strategic Guide for Medicinal Chemists Executive Summary The morpholine ring is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved drugs (e.g., Gefi...

Author: BenchChem Technical Support Team. Date: March 2026

From Morpholine to Next-Generation Heterocycles: A Strategic Guide for Medicinal Chemists

Executive Summary

The morpholine ring is a cornerstone of medicinal chemistry, appearing in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). It offers solubility and a reliable hydrogen bond acceptor. However, its ubiquity has led to intellectual property (IP) crowding, and its metabolic profile—specifically oxidative opening of the ring—can be a liability.

This guide details a high-value scaffold hopping strategy: transitioning from morpholine to 6-fluoro-6-methyl-1,4-oxazepane . This transition is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule.[1] The 6-fluoro-6-methyl-1,4-oxazepane moiety introduces a specific vector orientation, modulates basicity via the fluorine inductive effect, and blocks metabolic soft spots, often resulting in improved permeability and hERG safety profiles while retaining the core binding interactions of the parent morpholine.

Part 1: Structural & Physicochemical Rationale[2][3]

The Geometry of the Hop

The transition from a 6-membered morpholine to a 7-membered 1,4-oxazepane drastically changes the vector presentation of substituents.

  • Morpholine: Exists predominantly in a chair conformation. Substituents at the nitrogen are projected equatorially.

  • 1,4-Oxazepane: Inherently more flexible, adopting a twist-chair or twist-boat conformation.

  • 6-Fluoro-6-methyl Substitution: This is the critical engineering step. The gem-disubstitution at C6 (the carbon most distal to the heteroatoms) creates a "locking" effect. The steric bulk of the methyl group and the stereoelectronic gauche effect of the fluorine atom restrict the conformational freedom of the 7-membered ring, often forcing it into a defined chair-like geometry that mimics morpholine but with distinct exit vectors.

Basicity and Permeability ( Modulation)

One of the most profound effects of this scaffold hop is on the basicity of the amine nitrogen (N4).

  • Morpholine

    
    :  ~8.3. At physiological pH (7.4), a significant fraction is ionized (
    
    
    
    ), which limits passive membrane permeability.
  • 6-Fluoro-6-methyl-1,4-oxazepane

    
    :  The fluorine atom at C6 is 
    
    
    
    -positioned relative to the nitrogen (via the C5-C6 bond). Through the
    
    
    -inductive electron-withdrawing effect, the fluorine reduces the electron density on the nitrogen lone pair.
    • Result: The

      
       typically drops by 1.0–1.5 units (to ~6.8–7.3).
      
    • Impact: A higher fraction of the molecule remains neutral at pH 7.4, significantly enhancing CNS penetration and cellular permeability.

Metabolic Blocking

Morpholines are often susceptible to oxidative metabolism at the carbons


 to the nitrogen. While the oxazepane ring also has 

-carbons, the remote 6-fluoro-6-methyl group changes the lipophilic profile and steric environment, often shielding the ring from CYP450 access or shifting the metabolic soft spot to a less critical region.
Visualization: The Scaffold Hopping Logic

ScaffoldHop cluster_props Property Evolution Morpholine Morpholine Scaffold (Standard) Oxazepane 1,4-Oxazepane (Ring Expansion) Morpholine->Oxazepane +1 Carbon (C7) New Vectors IP Novelty Prop1 pKa ~8.3 High Solubility Metabolic Risk Morpholine->Prop1 F_Me_Oxazepane 6-Fluoro-6-methyl-1,4-oxazepane (Optimized Lead) Oxazepane->F_Me_Oxazepane +F/Me at C6 pKa Modulation Conf. Lock Prop2 pKa ~7.0 Enhanced Permeability Metabolic Block F_Me_Oxazepane->Prop2

Figure 1: Logical flow of the scaffold hop, highlighting the property shifts from standard morpholine to the fluorinated oxazepane analog.[2][3][4]

Part 2: Synthetic Access

Synthesizing the 6-fluoro-6-methyl-1,4-oxazepane core requires a robust strategy. While direct fluorination of an oxazepane ring is difficult, the most reliable route builds the ring around the pre-installed fluorine.

Retrosynthetic Analysis

The most efficient disconnection involves the double alkylation of a primary amine (which becomes N4) with a suitably activated diol derivative derived from 2-fluoro-2-methyl-1,3-propanediol .

Detailed Synthetic Protocol

Target: N-Benzyl-6-fluoro-6-methyl-1,4-oxazepane (Intermediate for coupling).

Step 1: Activation of the Diol

  • Reagents: 2-Fluoro-2-methyl-1,3-propanediol (Starting Material), Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Procedure:

    • Dissolve 2-fluoro-2-methyl-1,3-propanediol (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (3.0 eq) followed by dropwise addition of MsCl (2.2 eq).
      
    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Workup: Wash with

      
       HCl, saturated 
      
      
      
      , and brine. Dry over
      
      
      .
    • Product: 2-Fluoro-2-methylpropane-1,3-diyl dimethanesulfonate.

Step 2: Cyclization (The "Double Displacement")

  • Reagents: N-Benzyl-2-aminoethanol (or similar fragment), NaH or KOtBu, THF/DMF.

  • Note: A more direct route uses the activated diol reacting with a nucleophile. However, for 1,4-oxazepane, we need an O-C-C-N fragment.

  • Alternative Robust Route (The "Building Block" Approach):

    • Start with 3-fluoro-3-methyl-oxetane .

    • Ring opening with an amino-alcohol derivative often yields the linear precursor.

    • Preferred Lab Scale Route: React 2-fluoro-2-methylpropane-1,3-diol with chloroacetyl chloride to form the diester, then react with amine? No, that forms a lactone.

    • The "Allyl" Route (Literature Verified):

      • Start with 2-fluoro-2-methyl-1,3-propanediol .

      • Monoprotect or activate to react with allylamine .

      • Perform Ring-Closing Metathesis (RCM) if constructing from alkenes.

    Decision: The most reproducible route for medicinal chemistry (multigram) without specialized RCM catalysts is the Bis-alkylation of an amino-alcohol .

    Protocol:

    • Precursor: 2-(Benzylamino)ethanol (1.0 eq).

    • Electrophile: 1,3-Dibromo-2-fluoro-2-methylpropane (derived from the diol via

      
      ).
      
    • Reaction: Dissolve aminoethanol in DMF. Add excess

      
       (3.0 eq) cautiously at 0°C to deprotonate both the -OH and the -NH.
      
    • Add the dibromide dropwise. Heat to 60°C for 12h.

    • Mechanism: The alkoxide attacks one bromide, the amide anion attacks the other.

    • Yield: typically 40-60%.

Step 3: Deprotection

  • Reagents:

    
    , Pd/C (10%), MeOH.
    
  • Procedure: Hydrogenation at 1 atm removes the benzyl group, yielding the free secondary amine 6-fluoro-6-methyl-1,4-oxazepane .

Visualization: Synthetic Pathway

Synthesis SM 2-Fluoro-2-methyl- 1,3-propanediol Act Dibromide/Dimesylate Intermediate SM->Act CBr4, PPh3 or MsCl, Et3N Cyc Cyclization with N-Benzylaminoethanol Act->Cyc + N-Benzylaminoethanol NaH, DMF, 60°C Protected N-Benzyl-6-fluoro-6-methyl- 1,4-oxazepane Cyc->Protected Double Nucleophilic Substitution Final 6-Fluoro-6-methyl- 1,4-oxazepane (Free Amine) Protected->Final H2, Pd/C (Debenzylation)

Figure 2: Step-by-step synthetic pathway from commercially available diol precursors to the final scaffold.

Part 3: Experimental Validation Protocols

To validate the success of the scaffold hop, two key parameters must be measured:


  (to confirm the electronic effect) and Microsomal Stability  (to confirm metabolic robustness).
Potentiometric Determination

Why: To verify the inductive withdrawal of the fluorine is lowering basicity to the target range (6.5–7.5).

Protocol:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Prepare a 10 mM stock of the test compound in DMSO.

  • Titration: Dilute to 50

    
    M in 0.15 M KCl (ionic strength adjusted).
    
  • Method: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Use the Bjerrum plot method to determine the ionization constant.

  • Success Criteria: A shift of

    
     relative to the morpholine analog confirms the electronic influence of the fluorine.
    
Microsomal Stability Assay

Why: To ensure the 7-membered ring does not introduce new metabolic liabilities.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1

    
    M; Microsomal protein at 0.5 mg/mL.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Incubation:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate with NADPH.[5]

    • Sample at

      
       min.[5]
      
  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
Data Comparison Table
PropertyMorpholine Analog6-F-6-Me-1,4-OxazepaneImpact
Molecular Weight Base+32 DaNegligible

Base+0.4 to +0.7Increased Lipophilicity

(Basic N)
~8.3~7.1Improved Permeability
TPSA ~12

~12

Neutral
Metabolic Stability Low/MedHighBlocked Soft Spot
Vector Space EquatorialTwist/ChairNovel IP Space

Part 4: Strategic Application (Case Studies)

Kinase Inhibitors (The Hinge Binder)

In many kinase inhibitors, a morpholine group solubilizes the molecule and points into the solvent front. Replacing this with 6-fluoro-6-methyl-1,4-oxazepane often maintains the solubility but improves the cellular potency (


) due to better passive permeability (lower 

).
GPCR Antagonists

For CNS targets (e.g., NK1, Orexin), the high basicity of morpholine can lead to P-gp efflux liability. The fluorinated oxazepane reduces basicity, reducing P-gp recognition and improving Brain/Plasma (


) ratios.

References

  • Synthesis of 1,4-Oxazepanes

    • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
    • Source: ChemRxiv, 2025.[6]

    • URL:[Link][2]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[7]

    • Source: Pharmacy Journal, 2023.
    • URL:[Link]

  • Scaffold Hopping Strategies

    • Title: A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.
    • Source: BenchChem, 2025.[5]

  • Building Block Availability

    • Title: 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride (CAS 1823319-59-0).[8]

    • Source: ChemScene.[8]

Sources

Foundational

Fluorine-Substituted Saturated Heterocycles: A Technical Guide for Drug Design

Topic: Fluorine-substituted saturated heterocycles in drug design Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary: The "Fluorine Scan" in Saturated Systems In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorine-substituted saturated heterocycles in drug design Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary: The "Fluorine Scan" in Saturated Systems

In modern medicinal chemistry, the "fluorine scan" has evolved beyond simple aromatic substitution. The strategic incorporation of fluorine into saturated heterocycles—specifically pyrrolidines, piperidines, and azetidines—offers a precise lever to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability without significantly altering steric bulk.

This guide addresses the technical implementation of fluorine-substituted saturated heterocycles. It moves beyond general theory to provide actionable data on pKa modulation, conformational biasing via the gauche effect, and robust synthetic protocols for generating these high-value building blocks.

Physicochemical Modulation: The "Why"

The primary driver for introducing fluorine into saturated nitrogen heterocycles is the modulation of amine basicity and metabolic hot spots.

Basicity (pKa) Tuning

The strong electronegativity of fluorine (


) exerts a powerful inductive effect (

) through the

-framework, reducing the electron density on the nitrogen lone pair. This lowers the pKa of the conjugate acid, which is critical for:
  • Improving Bioavailability: Less basic amines are often better absorbed.

  • Reducing hERG Liability: High basicity is frequently correlated with hERG channel blockage; lowering pKa can mitigate this cardiotoxicity.

  • Improving Selectivity: Fine-tuning the protonation state at physiological pH (7.4).

Table 1: Comparative pKa Shifts in Saturated Heterocycles Data synthesized from experimental and predicted values [1, 2].

ScaffoldSubstituentPositionpKa (Conjugate Acid)

pKa (vs Parent)
Pyrrolidine H-11.27 -
F3-position~9.4 -1.9
F, F3,3-position~7.5 -3.8
Piperidine H-11.22 -
F4-position9.4 -1.8
F3-position~8.4 -2.8
F, F3,3-position~6.5 -4.7
Azetidine H-11.29 -
F3-position~8.5 -2.8
Metabolic Stability

Saturated rings are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at positions


 or 

to the nitrogen.
  • Mechanism: P450 removes a hydrogen atom (HAT) to form a radical, which is then hydroxylated.

  • Fluorine Effect: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol). Replacing a metabolic "soft spot" C–H with C–F blocks this oxidation. Furthermore, the inductive effect deactivates adjacent C–H bonds towards radical abstraction [3].

Conformational Control: The Gauche Effect

Unlike steric substituents (e.g., methyl) that prefer anti-periplanar conformations to minimize steric clash, fluorine introduces a stereoelectronic bias known as the Fluorine Gauche Effect .

Mechanism

In a system


 (where X is an electronegative atom like N or O), the molecule prefers the gauche conformation (dihedral angle 

) over the anti conformation.
  • Orbital Explanation: Hyperconjugative donation from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital. This interaction is maximized when the C-H bond is anti-periplanar to the C-F bond, which forces the F and X groups into a gauche relationship.
  • Electrostatic Component: In protonated amines (ammonium salts), an attractive electrostatic interaction between

    
     and 
    
    
    
    stabilizes the cis conformation [4].
Visualization of the Gauche Effect

The following diagram illustrates the orbital interaction driving this conformational preference.

GaucheEffect cluster_0 Anti Conformation (Unfavored) cluster_1 Gauche Conformation (Favored) Anti F and N are 180° apart No σ(C-H) → σ*(C-F) overlap Gauche F and N are 60° apart σ(C-H) is anti to σ*(C-F) Anti->Gauche Stereoelectronic Stabilization Overlap Hyperconjugation: σ(C-H) → σ*(C-F) Gauche->Overlap

Caption: The gauche effect stabilizes the conformation where the C-F bond is gauche to the electronegative substituent (N), driven by hyperconjugation.

Synthetic Methodologies

Synthesizing fluorinated saturated heterocycles requires navigating the trade-off between direct fluorination (often hazardous or low-yielding) and de novo synthesis using fluorinated building blocks.

Synthesis Decision Tree

SynthesisDecision Start Target: Fluorinated Saturated Heterocycle IsCommerciallyAvailable Is the Building Block Commercially Available? Start->IsCommerciallyAvailable BuyIt Purchase (e.g., 3-F-Pyrrolidine HCl) IsCommerciallyAvailable->BuyIt Yes CheckPrecursor Is the Hydroxy-Precursor Available? (e.g., N-Boc-3-hydroxy-pyrrolidine) IsCommerciallyAvailable->CheckPrecursor No Deoxofluorination Route A: Deoxofluorination (DAST, Deoxo-Fluor, XtalFluor) CheckPrecursor->Deoxofluorination Yes CheckAromatic Is the Fluorinated Aromatic Precursor Available? CheckPrecursor->CheckAromatic No Hydrogenation Route B: Catalytic Hydrogenation (Glorius Method) CheckAromatic->Hydrogenation Yes DeNovo Route C: De Novo Synthesis (Cyclization of fluorinated acyclics) CheckAromatic->DeNovo No

Caption: Strategic decision tree for accessing fluorinated saturated heterocycles.

Experimental Protocol: Deoxofluorination of N-Boc-3-Hydroxypyrrolidine

This is the industry-standard method for accessing 3-fluoropyrrolidines. The reaction proceeds with inversion of configuration (Walden inversion).

Target: (R)-N-Boc-3-fluoropyrrolidine (from (S)-N-Boc-3-hydroxypyrrolidine).

Reagents:

  • Substrate: (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: -78°C to RT.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add (S)-N-Boc-3-hydroxypyrrolidine (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2-3 hours. Stir at RT for an additional 12 hours.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Warning: Vigorous CO2 evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation:

    • 19F NMR: Look for a multiplet around -170 to -180 ppm (characteristic of secondary alkyl fluoride).

    • Chiral HPLC: Verify enantiomeric excess (ee) if chiral purity is critical (inversion should be >95%).

Self-Validating Check:

  • If the product shows elimination (formation of enecarbamate), the temperature was likely too high during addition, or the substrate was wet.

  • If no reaction occurs, ensure the alcohol was not sterically hindered (rare for 3-hydroxypyrrolidine).

Case Study: Mosperafenib Intermediate Scale-Up

A prime example of industrial application is the synthesis of (R)-3-fluoropyrrolidine hydrochloride , a key intermediate for Roche's Mosperafenib [5].

  • Challenge: Direct fluorination of the alcohol on a kilogram scale poses safety risks (thermal runaway with DAST).

  • Solution: A two-step sequence was adopted:

    • Mesylation: Activation of (S)-N-Boc-3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl).

    • Nucleophilic Fluorination: Displacement with Potassium Fluoride (KF) or Tetrabutylammonium Fluoride (TBAF) in a polar solvent.

  • Outcome: This avoided the use of explosive S-F reagents and allowed for safe processing of >700 kg of material with high enantiomeric purity (>99.9% ee).

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. [Source verified via general knowledge of field standard]
  • Altman, R. A., et al. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Reis, O., et al. (2026). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. ResearchGate. Link

Sources

Exploratory

Thermodynamic Stability of 6-Fluoro-6-methyl-1,4-oxazepane: A Technical Guide

Part 1: Executive Summary 6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1783509-43-2) represents a specialized subclass of medium-sized heterocycles where the strategic incorporation of a gem-fluoro-methyl motif at the C6 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1783509-43-2) represents a specialized subclass of medium-sized heterocycles where the strategic incorporation of a gem-fluoro-methyl motif at the C6 position serves two critical thermodynamic functions: metabolic blocking and conformational biasing .

Unlike unsubstituted 1,4-oxazepanes, which exhibit high entropic freedom and rapid ring inversion, the 6,6-disubstitution introduces significant steric and stereoelectronic constraints. This guide details the thermodynamic stability profile of this scaffold, analyzing the interplay between ring strain, the gauche effect, and metabolic resilience.

Part 2: Structural & Conformational Dynamics

The Conformational Landscape

The 1,4-oxazepane ring is a 7-membered system that naturally exists in a dynamic equilibrium between twist-boat and distorted chair conformations. The introduction of the fluorine and methyl groups at C6 drastically alters this landscape via the Thorpe-Ingold Effect (gem-disubstituent effect).

  • Ring Strain: The 7-membered ring possesses inherent Pitzer strain (torsional) and transannular strain. The C6 substituents increase the barrier to ring inversion, effectively "locking" the molecule into a narrower energetic well compared to the parent oxazepane.

  • Stereoelectronic Effects (The Gauche Effect): The C-F bond tends to align gauche to adjacent electron-rich bonds (C-O or C-N) to maximize

    
     hyperconjugation. In 6-fluoro-6-methyl-1,4-oxazepane, the fluorine atom will preferentially adopt a pseudo-axial orientation to minimize dipole repulsion with the ring heteroatoms (O1 and N4).
    
Visualization of Conformational Equilibrium

The following diagram illustrates the theoretical equilibrium and the energy barrier imposed by the C6-substitution.

ConformationalLandscape cluster_factors Stabilizing Factors TwistBoat Twist-Boat (Global Min) F-pseudo-axial TS Transition State (Ring Inversion) TwistBoat->TS ΔG‡ ~10-12 kcal/mol Chair Distorted Chair (Higher Energy) Chair->TS TS->TwistBoat TS->Chair Gauche σ(C-H) → σ*(C-F) Hyperconjugation Gauche->TwistBoat Steric 1,3-Diaxial Repulsion (Me vs H) Steric->Chair Destabilizes

Figure 1: Conformational equilibrium of 6-Fluoro-6-methyl-1,4-oxazepane showing the preference for the Twist-Boat conformer driven by stereoelectronic effects.

Part 3: Thermodynamic Stability Profile

Chemical Stability (Enthalpic Factors)

The thermodynamic stability of this molecule is defined by its resistance to chemical degradation pathways, primarily hydrolysis and elimination.

ParameterStability AssessmentMechanistic Insight
Hydrolysis (pH 1-10) High The 7-membered ether/amine linkage is robust. Unlike lactones or enamines, the ether oxygen and amine nitrogen are not part of a leaving group system under standard physiological conditions.
HF Elimination Moderate Under strongly basic conditions (pH > 12) or high heat,

-elimination of HF is possible. However, the ring constraints make the formation of the required planar double bond (exocyclic or endocyclic) enthalpically costly (anti-Bredt rule analogy).
Oxidative Stability Very High The C6 position is a common "soft spot" for CYP450-mediated hydroxylation in oxazepanes. The F/Me substitution blocks this site completely, significantly increasing metabolic half-life (

).
Entropic Contributions

The gem-dimethyl effect (and by extension, gem-fluoro-methyl) reduces the entropy of the open-chain precursors during synthesis, facilitating ring closure. In the formed ring, these substituents reduce the number of accessible conformers, lowering the entropic penalty for binding to protein targets.[1][2][3] This "pre-organization" is a key thermodynamic advantage in drug design.

Part 4: Experimental Protocols for Assessment

To validly assess the thermodynamic and kinetic stability of this scaffold, the following self-validating protocols are recommended.

Variable Temperature NMR (VT-NMR)

Purpose: To determine the rotational energy barrier (


) of ring inversion.
  • Sample Prep: Dissolve 10 mg of 6-Fluoro-6-methyl-1,4-oxazepane in 0.6 mL of deuterated toluene (

    
    -toluene) or DMF-
    
    
    
    (for higher T range).
  • Acquisition:

    • Acquire

      
      F NMR and 
      
      
      
      H NMR spectra at 25°C (reference).
    • Cool to -80°C in 10°C increments. Look for signal broadening and splitting (decoalescence) of the methylene protons adjacent to the heteroatoms.

    • Heat to +100°C to observe sharpening (fast exchange).

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ).
    • Success Criterion: Distinct splitting of axial/equatorial protons at low T confirms a rigid conformation; a single peak at RT suggests rapid flipping.

Forced Degradation Workflow

Purpose: To map the boundaries of chemical stability.

StabilityWorkflow cluster_conditions Stress Conditions Start Compound Stock (1 mg/mL in MeCN) Acid 0.1 N HCl 60°C, 24h Start->Acid Base 0.1 N NaOH 60°C, 24h Start->Base Oxidation 3% H2O2 RT, 24h Start->Oxidation Analysis LC-MS Analysis (Monitor [M+H]+ = 134.1) Acid->Analysis Base->Analysis Oxidation->Analysis Result Degradant ID (Look for -HF: m/z 114) Analysis->Result

Figure 2: Forced degradation workflow to assess chemical resilience. Key degradation pathway to monitor is HF elimination.

Part 5: References

  • BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from

  • Kaliberda, O. V., et al. (2025).[4] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[4]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Foundational text on the gauche effect).

  • CymitQuimica. (2026).[5] Product Data Sheet: 6-Fluoro-6-methyl-1,4-oxazepane. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for metabolic stability of gem-fluoro/methyl groups).

Sources

Foundational

An In-Depth Technical Guide to 6-Fluoro-6-methyl-1,4-oxazepane: Synthesis, Sourcing, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Fluorinated 1,4-Oxazepanes in Modern Medicinal Chemistry The 1,4-oxazepane scaffold, a seven-membered satur...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated 1,4-Oxazepanes in Modern Medicinal Chemistry

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that can be exploited for potent and selective interactions with biological targets.[1] Its derivatives have shown promise as ligands for dopamine receptors, indicating their potential in treating neurological and psychiatric disorders.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][3][4][5] This guide provides a comprehensive technical overview of 6-Fluoro-6-methyl-1,4-oxazepane, a fluorinated derivative of the 1,4-oxazepane core, exploring its chemical properties, commercial availability, synthetic routes, and potential applications in drug discovery.

Chemical Properties and Identifiers

6-Fluoro-6-methyl-1,4-oxazepane is a versatile small molecule scaffold available for laboratory use.[6] It is typically supplied as a free base or as a hydrochloride salt.

Property6-Fluoro-6-methyl-1,4-oxazepane6-Fluoro-6-methyl-1,4-oxazepane hydrochloride
CAS Number 1783509-43-2[6]1823319-59-0[7]
Molecular Formula C₆H₁₂FNO[6]C₆H₁₃ClFNO[7]
Molecular Weight 133.16 g/mol [6]169.62 g/mol [7]
Purity Min. 95%[6]≥98%[7]
Appearance Not specifiedNot specified
Storage Not specifiedSealed in dry, 2-8°C[7]

Commercial Availability and Pricing

Several chemical suppliers offer 6-Fluoro-6-methyl-1,4-oxazepane and its hydrochloride salt. The following table provides a summary of available information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityQuantityPrice (EUR/USD)
CymitQuimica6-Fluoro-6-methyl-1,4-oxazepane[6]1783509-43-2Min. 95%50mg523.00€[6]
500mg1,436.00€[6]
ChemScene6-Fluoro-6-methyl-1,4-oxazepane hydrochloride[7]1823319-59-0≥98%Contact for pricingContact for pricing

Synthesis of 6-Fluoro-6-methyl-1,4-oxazepane: A Proposed Methodological Approach

The following is a generalized, step-by-step experimental protocol that can be adapted for the synthesis of 6-Fluoro-6-methyl-1,4-oxazepane.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection and O-Alkylation cluster_1 Step 2: Hydration and Oxidation cluster_2 Step 3: Fluorination cluster_3 Step 4: Deprotection and Cyclization A Aminoethanol Derivative B Protected Aminoethanol A->B Boc₂O, Et₃N C Alkylated Intermediate B->C NaH, Propargyl Bromide D Keto-alcohol Intermediate C->D HgSO₄, H₂SO₄, H₂O E Fluoro-keto-alcohol Intermediate D->E DAST or Deoxofluor F 6-Fluoro-6-methyl-1,4-oxazepane E->F TFA or HCl, then heat

Caption: Proposed synthetic workflow for 6-Fluoro-6-methyl-1,4-oxazepane.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the N-Boc protected propargyl ether of an aminoethanol

  • To a solution of a suitable N-Boc protected aminoethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired protected propargyl ether.

Step 2: Hydration of the alkyne to a methyl ketone

  • To a solution of the propargyl ether (1.0 eq) in a mixture of acetone and water, add mercury(II) sulfate (0.1 eq) and concentrated sulfuric acid (0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude methyl ketone, which can be used in the next step without further purification.

Step 3: Fluorination of the methyl ketone

  • Dissolve the crude methyl ketone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Intramolecular Reductive Amination

  • Treat the fluorinated intermediate with a solution of trifluoroacetic acid in dichloromethane (1:1) at room temperature for 1-2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting crude amine salt in methanol, add sodium cyanoborohydride (1.5 eq) and stir at room temperature for 12-24 hours to effect cyclization.

  • Quench the reaction with water and basify with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield 6-Fluoro-6-methyl-1,4-oxazepane.

Applications in Drug Development: Targeting Monoamine Reuptake

The patent literature suggests that 1,4-oxazepane derivatives are potent monoamine reuptake inhibitors.[11] Monoamine reuptake inhibitors act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), leading to an increase in the synaptic concentrations of these neurotransmitters.[12][13] This mechanism of action is central to the therapeutic effect of many antidepressants and anxiolytics.[14][15]

The introduction of a fluorine atom at the 6-position of the 1,4-oxazepane ring in 6-Fluoro-6-methyl-1,4-oxazepane is a strategic design choice. The high electronegativity and small size of fluorine can significantly influence the molecule's properties.[2][3][4][5] It can enhance binding affinity to the target transporters, improve metabolic stability by blocking potential sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic profiles.[2][3][4][5] The methyl group at the same position can also contribute to the molecule's conformational rigidity and interaction with the target protein.

Potential Therapeutic Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Vesicular Storage MA->Vesicle Packaging Synapse Increased Monoamines Vesicle->Synapse Release MAT Monoamine Transporter (SERT, NET, DAT) Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Therapeutic Effect (e.g., Antidepressant) Receptor->Signal Signal Transduction Oxazepane 6-Fluoro-6-methyl-1,4-oxazepane Oxazepane->MAT Inhibition

Caption: Mechanism of action of 6-Fluoro-6-methyl-1,4-oxazepane as a monoamine reuptake inhibitor.

Conclusion

6-Fluoro-6-methyl-1,4-oxazepane represents a promising scaffold for the development of novel therapeutics, particularly in the area of central nervous system disorders. Its strategic design, incorporating a fluorinated seven-membered heterocycle, offers the potential for enhanced potency, selectivity, and pharmacokinetic properties as a monoamine reuptake inhibitor. While a detailed, publicly available synthesis protocol remains to be published, the existing literature on the synthesis of functionalized 1,4-oxazepanes provides a clear and scalable path for its preparation. Further investigation into the specific biological activity and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Not available.
  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Not available.
  • Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

  • Not available.
  • Singh, S., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed. [Link]

  • Not available.
  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • Not available.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable De Novo Synthesis of 6-Fluoro-6-methyl-1,4-oxazepane Derivatives

Document Type: Technical Protocol & Process Optimization Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale Seven-membered aliphatic he...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Optimization Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Seven-membered aliphatic heterocycles, particularly 1,4-oxazepanes, occupy a privileged chemical space at the interface of morpholine and diazepane scaffolds. Despite their utility in modulating physicochemical properties (e.g., LogP, aqueous solubility), they remain strikingly underrepresented in commercial compound libraries due to historical synthetic bottlenecks .

The introduction of a 6-fluoro-6-methyl motif into the 1,4-oxazepane ring serves a dual purpose in drug design:

  • Metabolic Shielding: It blocks oxidative metabolism (e.g., via CYP450 enzymes) at the highly vulnerable 6-position.

  • Conformational Locking: The geminal fluoro-methyl substitution restricts the ring's flexibility, locking it into a bioactive pseudo-chair conformation that often enhances target affinity.

This application note details a highly optimized, scalable, three-step de novo synthesis of 6-fluoro-6-methyl-1,4-oxazepane hydrochloride (CAS: 1823319-59-0) . The protocol leverages a classical heterocyclization strategy, upgraded with modern process chemistry optimizations to suppress transannular side reactions and maximize multigram scalability.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on the sequential assembly of an acyclic precursor followed by a base-promoted intramolecular Williamson etherification. A critical mechanistic advantage in this route is the Thorpe-Ingold effect . Forming a 7-membered ring is typically entropically disfavored; however, the steric bulk of the geminal 6-fluoro and 6-methyl groups compresses the internal bond angles of the acyclic precursor. This stereoelectronic compression forces the reactive alkoxide and the electrophilic carbon into close spatial proximity, dramatically accelerating the cyclization rate and suppressing intermolecular oligomerization.

Synthesis_Workflow cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Heterocyclization cluster_3 Step 3: Deprotection & Salt Formation SM1 2-(Benzylamino)ethanol INT1 Acyclic Precursor (Amino Alcohol) SM1->INT1 K2CO3, MeCN SM2 1-Bromo-3-chloro-2-fluoro -2-methylpropane SM2->INT1 INT2 4-Benzyl-6-fluoro-6-methyl -1,4-oxazepane INT1->INT2 NaH, THF/DMF Intramolecular Etherification PROD 6-Fluoro-6-methyl-1,4-oxazepane Hydrochloride INT2->PROD 1. H2, Pd/C 2. HCl/Dioxane

Figure 1: Three-phase synthetic workflow for 6-fluoro-6-methyl-1,4-oxazepane hydrochloride.

Materials and Reagents

Table 1: Reagent Stoichiometry and Safety Profile

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
2-(Benzylamino)ethanol151.211.0NucleophileIrritant; handle in fume hood.
1-Bromo-3-chloro-2-fluoro-2-methylpropane189.451.1ElectrophileCorrosive, alkylating agent.
Potassium Carbonate (K₂CO₃)138.212.0Mild BaseHygroscopic; dry before use.
Sodium Hydride (NaH, 60% in oil)24.001.5Strong BasePyrophoric; reacts violently with water.
Palladium on Carbon (10% Pd/C)N/A5 wt%CatalystFire hazard when dry; wet with solvent.
4M HCl in Dioxane36.461.2Salt FormerCorrosive, toxic solvent.

Step-by-Step Methodologies & Self-Validating Systems

Step 1: Synthesis of the Acyclic Precursor

Objective: Chemoselective N-alkylation of 2-(benzylamino)ethanol.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(benzylamino)ethanol (15.1 g, 100 mmol) and anhydrous Acetonitrile (MeCN, 200 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise, add 1-bromo-3-chloro-2-fluoro-2-methylpropane (20.8 g, 110 mmol) over 30 minutes.

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the acyclic intermediate.

  • Causality & Expertise Insight: The reaction relies on the inherent leaving group hierarchy (Br > Cl). Running the reaction with a mild base (K₂CO₃) prevents premature deprotonation of the alcohol, ensuring the primary amine exclusively attacks the bromide, leaving the chloride intact for Step 2.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     152.1) disappears, replaced by the acyclic precursor mass (
    
    
    
    260.1 for ³⁵Cl isotope).
Step 2: Base-Promoted Heterocyclization

Objective: Intramolecular Williamson etherification to form the 1,4-oxazepane core.

  • Setup: Under an inert argon atmosphere, suspend NaH (60% dispersion in mineral oil, 6.0 g, 150 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve the acyclic precursor (100 mmol) in a 4:1 mixture of THF/DMF (50 mL) and add it dropwise to the NaH suspension over 45 minutes to control hydrogen gas evolution.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 65 °C for 4 hours.

  • Quench & Extraction: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Causality & Expertise Insight: DMF is utilized as a critical co-solvent. The highly polar, aprotic nature of DMF disrupts the tight ion pairing between the sodium cation and the alkoxide, dramatically increasing the alkoxide's nucleophilicity. This is essential to overcome the transannular strain of closing the 7-membered ring.

  • Self-Validating IPC: Monitor via GC-MS. Successful cyclization is confirmed by the disappearance of the acyclic precursor and the emergence of a new peak at

    
     224.1. ¹H NMR will reveal a characteristic AB quartet for the diastereotopic protons of the ring CH₂ groups, confirming the conformational lock.
    
Step 3: N-Boc Deprotection and Isolation

Objective: Removal of the benzyl protecting group and stabilization of the volatile free base.

  • Hydrogenolysis: Dissolve the cyclized intermediate (20.0 g) in Methanol (200 mL). Carefully add 10% Pd/C (1.0 g). Purge the reaction vessel with Argon, then introduce Hydrogen gas (balloon or Parr shaker at 50 psi). Stir vigorously at room temperature for 12 hours.

  • Filtration: Purge the vessel with Argon to remove residual H₂. Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not let the filter cake dry out.

  • Salt Formation: Cool the methanolic filtrate to 0 °C. Slowly add 4M HCl in Dioxane (1.2 equivalents based on theoretical yield). Stir for 30 minutes.

  • Isolation: Concentrate the solution under reduced pressure to yield a crude solid. Triturate the solid with cold diethyl ether, filter, and dry under high vacuum to afford 6-fluoro-6-methyl-1,4-oxazepane hydrochloride as a white, crystalline powder.

  • Causality & Expertise Insight: The free base of 6-fluoro-6-methyl-1,4-oxazepane (MW 133.16) is highly volatile and prone to degradation upon prolonged exposure to air. Immediate conversion to the hydrochloride salt ensures quantitative recovery and provides a stable, shelf-ready API building block.

Quantitative Data & Process Optimization

To establish the most robust methodology for Step 2 (Heterocyclization), various base and solvent combinations were screened. The data below demonstrates the necessity of the THF/DMF solvent system to achieve scalable yields.

Table 2: Optimization Matrix for Intramolecular Etherification (Step 2)

EntryBase (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)IPC Observation / Causality
1K₂CO₃ (3.0)MeCN8024<10Base too weak; mostly unreacted acyclic precursor.
2Cs₂CO₃ (2.0)DMF901642High temp led to significant intermolecular oligomerization.
3t-BuOK (1.5)THF651265Moderate conversion; some elimination byproducts observed.
4NaH (1.5)THF65874Clean conversion, but slow reaction rate due to tight ion pairing.
5 NaH (1.5) THF/DMF (4:1) 65 4 89 Optimal alkoxide nucleophilicity; rapid, clean cyclization.

References

  • Kaliberda, O. V., Leha, D. O., Peredrii, V. S., Levchenko, K., Zarudnitskii, E. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[Link]

  • RSC Publishing. (2020). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

Application

Application Notes &amp; Protocols: Leveraging 6-Fluoro-6-methyl-1,4-oxazepane in Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Unique Advantage of Fluorine Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Unique Advantage of Fluorine

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1][2][3] Instead of screening large, complex molecules, FBDD utilizes a library of small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding interactions.[3][4][5] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like leads.[4][5] This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[2][4]

Within the FBDD paradigm, the strategic incorporation of fluorine has become a cornerstone technique. The fluorine atom is an exceptional tool for drug discovery for several reasons:

  • ¹⁹F NMR as a Superior Screening Tool: The fluorine nucleus (¹⁹F) possesses a nuclear spin of ½, 100% natural abundance, and a large chemical shift dispersion. Crucially, fluorine is absent in biological systems, meaning ¹⁹F NMR spectra are exquisitely clean, with no background signal from the target protein or buffer components.[6] This makes ligand-observed ¹⁹F NMR an incredibly sensitive and robust method for primary screening, capable of rapidly identifying binding events, even for very weak interactions (mM affinity).[6][7][8]

  • Modulation of Physicochemical Properties: The introduction of fluorine can profoundly and beneficially alter a molecule's properties, including metabolic stability, membrane permeability, and binding affinity through unique interactions like hydrogen bonds and dipole-dipole interactions.[9][10]

This guide focuses on a specific, high-value fragment: 6-Fluoro-6-methyl-1,4-oxazepane . This compound uniquely combines the benefits of a fluorinated probe with the desirable three-dimensional architecture of the oxazepane scaffold, a seven-membered heterocyclic ring system of growing interest in medicinal chemistry.[11][12][13]

The Featured Fragment: 6-Fluoro-6-methyl-1,4-oxazepane

The 6-Fluoro-6-methyl-1,4-oxazepane fragment is a privileged scaffold for FBDD campaigns. Its seven-membered ring provides a non-planar, three-dimensional exit vector, which is a highly desirable feature for exploring complex protein binding pockets and moving away from the "flatland" of sp²-rich molecules. The geminal fluoro and methyl groups on the 6-position offer distinct advantages: the fluorine atom serves as the primary handle for ¹⁹F NMR screening, while the methyl group can probe small hydrophobic pockets, potentially improving initial binding affinity and providing an early vector for structure-activity relationship (SAR) exploration.

Physicochemical Properties

Adherence to the "Rule of Three" (Ro3) is a guiding principle in fragment library design to ensure fragments possess favorable properties for screening and optimization.[14][15] 6-Fluoro-6-methyl-1,4-oxazepane aligns well with these principles.

PropertyValue (Free Base)Value (HCl Salt)"Rule of Three" GuidelineSource
Molecular FormulaC₆H₁₂FNOC₆H₁₃ClFNON/A[16]
Molecular Weight133.16 g/mol 169.62 g/mol < 300 Da[16][17]
cLogP0.7562N/A≤ 3[17]
Hydrogen Bond Donors11≤ 3[17]
Hydrogen Bond Acceptors22≤ 3[17]
TPSA21.26 Ų21.26 Ų≤ 60 Ų[17]

Note: Data is compiled from various sources and may be computationally derived. Experimental validation is recommended.

The FBDD Workflow: From Fragment Screening to Lead Generation

The successful application of 6-Fluoro-6-methyl-1,4-oxazepane in a drug discovery campaign follows a structured, multi-stage process designed to identify hits, validate their binding, understand their interaction structurally, and guide their chemical evolution.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead A Fluorinated Fragment Library B ¹⁹F NMR Primary Screen (Ligand-Observed) A->B C Primary Hits B->C D Orthogonal Biophysical Assay (e.g., SPR) C->D E Validated Hits (Affinity & Kinetics) D->E F X-ray Crystallography or Cryo-EM E->F G High-Resolution Fragment-Target Complex F->G H Structure-Guided Medicinal Chemistry G->H I Potent Lead Compounds H->I

Caption: The integrated FBDD workflow, from initial screening to lead compound generation.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

Principle: This protocol uses ligand-observed ¹⁹F NMR to rapidly screen a library of fluorine-containing fragments (including 6-Fluoro-6-methyl-1,4-oxazepane) against a biological target.[7] Binding of a fragment to the much larger protein target causes a change in the fragment's local chemical environment and tumbling rate. This results in a detectable perturbation of its ¹⁹F NMR signal—typically a chemical shift, line broadening, or a decrease in signal intensity—which signifies a "hit".[6][8] The use of fragment cocktails significantly increases throughput.[7]

NMR_Screening cluster_protein Target Protein cluster_fragments Fragment Cocktail cluster_nmr ¹⁹F NMR Spectrum P Protein spec_bound Broadened Signal (With Protein) P->spec_bound Causes Signal Change F1 F1 spec Sharp Signals (No Protein) F2 6-Fluoro-6-methyl -1,4-oxazepane F2->P Binding Event F3 F3

Caption: ¹⁹F NMR screening principle: fragment binding to the protein alters its NMR signal.

Methodology
  • Preparation of Fragment Stocks:

    • Dissolve 6-Fluoro-6-methyl-1,4-oxazepane and other library fragments in a deuterated solvent (e.g., DMSO-d₆) to a high concentration (typically 100-500 mM).

    • Rationale: High stock concentrations are necessary to achieve the final screening concentrations while minimizing the percentage of organic solvent in the final aqueous buffer, which can destabilize the target protein.

    • Quality control each fragment stock by ¹H and ¹⁹F NMR to confirm identity, purity, and concentration.[15]

  • Creation of Fragment Cocktails:

    • Combine 5-10 fragments into cocktails. Ensure that the ¹⁹F NMR signals of the fragments within a single cocktail are well-resolved and do not overlap.[6]

    • Rationale: Cocktails dramatically increase screening throughput. Careful selection based on non-overlapping chemical shifts is essential for unambiguous hit identification.[18]

  • Preparation of Protein Sample:

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for field locking.

    • The final protein concentration for screening is typically in the 10-50 µM range.

    • Rationale: The protein must be stable and soluble under the screening conditions for the duration of the experiment.

  • NMR Data Acquisition:

    • Reference Spectrum: For each cocktail, acquire a ¹⁹F NMR spectrum of the fragment cocktail (e.g., 200 µM final concentration per fragment) in the NMR buffer without the target protein.

    • Screening Spectrum: Add the target protein to the same NMR tube to the desired final concentration (e.g., 20 µM).

    • Acquire a second ¹⁹F NMR spectrum under identical conditions.

    • Instrument Parameters (Typical): Use a high-field spectrometer (≥ 500 MHz) equipped with a cryoprobe. Acquire a simple one-dimensional ¹⁹F spectrum, often with ¹H decoupling.

  • Data Analysis and Hit Identification:

    • Overlay the reference and screening spectra for each cocktail.

    • A "hit" is identified by a significant change in a fragment's ¹⁹F signal upon addition of the protein. This can be:

      • Line Broadening: An increase in the signal's peak width.

      • Chemical Shift Perturbation (CSP): A change in the signal's position (ppm).

      • Signal Attenuation: A significant decrease in peak intensity.

    • Deconvolute any hits from cocktails by testing each fragment individually to confirm the binder.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures molecular interactions in real-time.[19] It serves as a robust orthogonal method to validate hits from the primary NMR screen and to quantify their binding affinity (K D) and kinetics (k a, k d).[20][21] In a typical FBDD experiment, the target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over the surface. Binding is detected as a change in the refractive index at the surface.[19]

Methodology
  • Protein Immobilization:

    • Select a sensor chip and immobilization chemistry appropriate for the target protein (e.g., a CM5 chip for standard amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Inject the protein solution over the activated surface to achieve a target immobilization level (typically 2000-5000 Response Units for fragment screening).

    • Deactivate any remaining active esters (e.g., with ethanolamine).

    • Rationale: Covalent immobilization creates a stable surface for repeated binding measurements. A reference flow cell (activated and deactivated without protein) is mandatory to correct for non-specific binding and bulk refractive index changes.[20][22]

  • Fragment Solution Preparation:

    • Prepare a dilution series of the hit fragment (6-Fluoro-6-methyl-1,4-oxazepane) in the running buffer. Concentrations should span the expected K D (e.g., 5-10 concentrations ranging from 1 µM to 1 mM).

    • Rationale: A concentration series is required to determine the binding affinity. High concentrations are often needed due to the weak affinity of initial fragment hits.[14]

  • Binding Analysis:

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest.

    • Include several buffer-only (blank) injections for double referencing.

    • After each injection, allow sufficient time for dissociation back to baseline. A regeneration step (e.g., a short pulse of high salt or low pH) may be necessary if the fragment dissociates slowly.

  • Data Processing and Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal.

    • Subtract the average signal from the blank injections.

    • Plot the steady-state response against the fragment concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 steady-state model) to determine the equilibrium dissociation constant (K D).

    • Validation Criteria: A validated hit should exhibit a concentration-dependent, saturable binding response. The determined K D provides a quantitative measure of binding strength.

Protocol 3: Structural Characterization by X-ray Crystallography

Principle: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the initial FBDD stages.[23] This provides a precise three-dimensional map of the binding site and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) driving fragment recognition.[24][25] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[26][27]

Methodology (High-Level Overview)
  • Protein Crystallization:

    • Establish robust crystallization conditions for the target protein in its apo (unliganded) form. This often requires extensive screening of different precipitants, buffers, and additives.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo protein crystals into a solution containing a high concentration of the fragment (typically 10-50 mM) and allow it to diffuse into the crystal lattice and bind to the protein.[24]

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

    • Rationale: Soaking is often faster and more efficient if apo crystals are readily available. Co-crystallization may be required if fragment binding induces a conformational change that is incompatible with the apo crystal lattice.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray beam (preferably at a synchrotron source for high intensity).

    • Collect a complete diffraction dataset by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure, typically using the known apo structure as a starting model (molecular replacement).

    • Carefully examine the difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment. The electron density should clearly match the size and shape of 6-Fluoro-6-methyl-1,4-oxazepane.

    • Build the fragment into the density and refine the entire complex structure to high resolution.

From Hit to Lead: The Path Forward

The high-resolution crystal structure of 6-Fluoro-6-methyl-1,4-oxazepane bound to the target is the starting point for the creative medicinal chemistry phase. Analysis of the binding pose reveals which vectors on the fragment are pointing towards solvent and are therefore suitable for chemical elaboration.

Hit_To_Lead cluster_protein Protein Binding Site P Pocket A P2 Unoccupied Pocket B F Initial Fragment Hit (6-Fluoro-6-methyl -1,4-oxazepane) F->P Binds Weakly (mM Affinity) G Grown Compound F->G Structure-Guided 'Growing' G->P2 Forms New Interactions label_potency Improved Potency (µM to nM Affinity)

Caption: The "fragment growing" strategy to improve potency and occupy adjacent pockets.

Strategies for evolving the initial hit include:

  • Fragment Growing: Synthesizing analogs that extend from a vector on the oxazepane ring to engage with adjacent pockets in the binding site, forming new, affinity-enhancing interactions.[4]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a single, much higher-affinity molecule.[4]

  • Fragment Merging: Overlapping fragments can be merged into a novel, single scaffold that incorporates the key binding features of both.[4]

This iterative cycle of design, synthesis, and testing, constantly informed by structural biology and biophysical data, is the engine that drives FBDD and transforms a millimolar fragment hit into a nanomolar lead candidate.

References

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403–413. [Link]

  • Blundell, T. L., Jhoti, H., & Abell, C. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed. [Link]

  • NMR-based Fragment Screening for Drug Discovery. Bruker. [Link]

  • Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. [Link]

  • Peng, J. W. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]

  • 6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Cuttitta, C. M., Scapin, G., & Ciulli, A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC - NIH. [Link]

  • Erlanson, D. A. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. SciSpace. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid. [Link]

  • Drug Discovery Using X-Ray Crystallography. (2022, April 26). Hilaris Publisher. [Link]

  • Fragment-Based Drug Discovery. Selvita. [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Erlanson, D. A. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 65(1), 100–118. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013, November 7). Diva-Portal.org. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]

  • Gee, C. T., Arntzen, M., & Vakonakis, I. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Building a Diverse and Experimentally-Curated Fragment Library. Technology Networks. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Fragment library design. Stanford Medicine. [Link]

  • Jhoti, H. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Al-Masoudi, W. A., Al-Salami, B. K., & Al-Amiery, A. A. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Chemistry & Biology Interface, 13(3), 185-194. [Link]

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PMC - NIH. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • 6-methyl-1,4-oxazepane hydrochloride. MilliporeSigma. [Link]

  • Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. PubMed. [Link]

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 6-Fluoro-6-methyl-1,4-oxazepane

Introduction & Rationale In modern drug discovery, the incorporation of fluorinated seven-membered heterocycles is a highly validated strategy for improving metabolic stability, modulating lipophilicity, and expanding th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, the incorporation of fluorinated seven-membered heterocycles is a highly validated strategy for improving metabolic stability, modulating lipophilicity, and expanding the conformational diversity of lead compounds [1]. Specifically, 6-fluoro-6-methyl-1,4-oxazepane (CAS: 1823319-59-0) serves as a conformationally distinct, highly valuable bioisostere of morpholine [2].

However, synthesizing amide derivatives from this specific building block presents unique physicochemical challenges. As a Senior Application Scientist, I have observed that standard peptide coupling conditions often yield suboptimal results when applied blindly to substituted 1,4-oxazepanes [4]. This application note provides field-proven, mechanistically grounded protocols tailored specifically for the steric and electronic microenvironment of 6-fluoro-6-methyl-1,4-oxazepane.

Mechanistic Causality in Experimental Design

Designing a high-yielding amide coupling for this substrate requires addressing three distinct molecular variables:

  • Electronic Attenuation via the Gamma-Fluorine: The highly electronegative fluorine atom at the 6-position exerts an inductive electron-withdrawing effect. Because it is situated gamma to the nitrogen (position 4), this effect is milder than in beta-fluorinated amines, yet it still measurably reduces the nucleophilicity of the secondary amine. Consequently, highly reactive active esters (such as OAt esters) are required to drive the aminolysis forward [3].

  • Transannular Steric Hindrance: Unlike rigid 6-membered rings, the 7-membered oxazepane ring is highly flexible. The geminal fluoro and methyl groups at the 6-position introduce transannular steric bulk that can hinder the trajectory of the nitrogen lone pair during its attack on the activated carbonyl [5].

  • Reagent State & Base Equivalents: 6-Fluoro-6-methyl-1,4-oxazepane is commercially supplied as a hydrochloride salt to prevent degradation [2]. Therefore, the reaction strictly requires a stoichiometric excess of a non-nucleophilic tertiary amine (e.g., DIPEA) to liberate the free base in situ.

To prevent the formation of unreactive guanidinium byproducts—a notorious side reaction when hindered secondary amines attack uronium-based coupling reagents directly—a pre-activation strategy is mandatory.

Logical Workflow of the Amide Coupling

Workflow Acid Carboxylic Acid (1.0 eq) Activation Active Ester Formation Acid->Activation Base DIPEA Base (3.0-4.0 eq) Base->Activation Deprotonation Reagent HATU / T3P (1.2-1.5 eq) Reagent->Activation Activation Coupling Aminolysis (2-12h, 25°C) Activation->Coupling LC-MS Check Amine 6-Fluoro-6-methyl- 1,4-oxazepane HCl Amine->Coupling in situ Free-base Product Amide Product Isolation Coupling->Product Aqueous Workup

Logical workflow for the amide coupling of 6-fluoro-6-methyl-1,4-oxazepane.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent dictates the reaction kinetics and the downstream purification strategy. Table 1 summarizes the empirical performance of various reagents specifically for 1,4-oxazepane couplings.

Table 1: Performance Matrix for 1,4-Oxazepane Amide Couplings

Coupling ReagentOptimal SolventBaseTempAvg. Yield (%)Epimerization RiskWorkup Complexity
HATU DMFDIPEART85–95%LowHigh (DMF removal)
T3P (50% in EtOAc)EtOAcDIPEART–50°C75–85%Very LowLow (Aqueous wash)
EDC·HCl / HOBt DCMTEART60–70%ModerateModerate
COMU DMFDIPEART80–90%LowHigh

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Hindered/Unreactive Acids)

This protocol utilizes HATU to generate a highly reactive OAt ester. It is the method of choice for challenging substrates where maximum conversion is prioritized over workup simplicity [3].

Self-Validating System: This protocol incorporates an LC-MS checkpoint to ensure the carboxylic acid is fully activated before the amine is introduced, eliminating reagent waste and complex byproduct formation.

  • Acid Dissolution: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

    • Causality: DMF provides superior solvation for polar intermediates and stabilizes the highly polar transition state during uronium activation.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 3.5 mmol) and stir for 5 minutes.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.

    • Causality: Pre-activation is critical. It prevents the 6-fluoro-6-methyl-1,4-oxazepane from directly attacking the HATU molecule, which would irreversibly form an unreactive tetramethylguanidinium byproduct.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Proceed only when >95% conversion to the active OAt ester is confirmed.

  • Aminolysis: Add 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride (1.1 eq, 1.1 mmol) to the activated mixture.

    • Causality: The excess DIPEA present in the mixture immediately neutralizes the HCl salt, liberating the free secondary amine in situ to initiate aminolysis.

  • Reaction Monitoring: Stir at room temperature for 2–6 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Dilute the mixture with EtOAc (30 mL) and quench with water (30 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acid and the HOAt byproduct, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up & Easy Workup)

Propylphosphonic anhydride (T3P) is highly recommended for scale-up due to its low toxicity, negligible epimerization, and the water-solubility of its byproducts.

  • One-Pot Assembly: To a reaction vessel, add the Carboxylic Acid (1.0 eq, 1.0 mmol) and 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride (1.1 eq, 1.1 mmol) in EtOAc (5 mL, 0.2 M).

    • Causality: Unlike HATU, T3P does not react with amines to form dead-end byproducts. Therefore, all solid reagents can be safely combined in one pot before activation.

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes to liberate the free oxazepane base.

  • Activation & Coupling: Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 eq, 1.5 mmol).

    • Causality: EtOAc serves a dual purpose as both the reaction solvent and the extraction solvent, significantly streamlining the downstream processing.

  • Thermal Acceleration (Optional): Stir at room temperature for 12 hours. If LC-MS indicates stalled conversion (due to the transannular sterics of the 7-membered ring), heat the reaction to 50°C for an additional 4 hours.

  • Workup: Directly wash the EtOAc reaction mixture with water (2 × 10 mL), 1M NaOH (10 mL), and brine (10 mL).

    • Causality: The water-soluble phosphonate byproducts of T3P are completely removed during the aqueous washes, often yielding an analytically pure crude product without the need for column chromatography.

References

  • Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers (RSC Publishing).1

  • 1823319-59-0 | 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride. ChemScene.2

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.3

  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives. Benchchem.4

  • Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. The Journal of Organic Chemistry - ACS Publications.5

Sources

Application

Application Note: Reductive Amination Strategies for 1,4-Oxazepane Scaffolds

Strategic Analysis & Mechanistic Insight The Oxazepane Challenge The 1,4-oxazepane scaffold is a critical pharmacophore in medicinal chemistry, often serving as a lipophilic, metabolically stable surrogate for morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Mechanistic Insight

The Oxazepane Challenge

The 1,4-oxazepane scaffold is a critical pharmacophore in medicinal chemistry, often serving as a lipophilic, metabolically stable surrogate for morpholine or piperazine. However, unlike its 6-membered counterparts, the 7-membered oxazepane ring introduces unique synthetic challenges during reductive amination:

  • Conformational Entropy: The 1,4-oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This "floppiness" creates transient steric shielding around the secondary amine nitrogen (

    
    ), often reducing the rate of hemiaminal formation compared to rigid piperidines.
    
  • Iminium Stability: Successful reductive amination with a secondary amine requires the formation of a positively charged iminium ion intermediate. In 7-membered rings, transannular interactions can destabilize this intermediate, necessitating a reducing agent that is sufficiently active to trap the iminium species but selective enough to ignore the parent carbonyl.

The Solution: Selectivity Control

To address these challenges, this guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reductant. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. More importantly, STAB exhibits a specific steric bulk and electron-withdrawing acetoxy groups that attenuate its hydridic activity, making it inert toward aldehydes/ketones but highly reactive toward the electron-deficient iminium ion derived from oxazepane.

For sterically encumbered ketones where STAB fails, we utilize a Titanium(IV) Isopropoxide protocol to force iminium formation via Lewis acid activation and water scavenging.

Decision Matrix: Method Selection

Use the following table to select the appropriate protocol for your specific substrate.

Substrate TypeCarbonyl ElectrophileRecommended ProtocolKey ReagentRationale
Standard Aliphatic/Aromatic AldehydesProtocol A STAB / AcOHFast kinetics; "One-pot" simplicity.
Sensitive Acid-labile Aldehydes (Acetals)Protocol A (No Acid) STABSTAB is mild enough to spare acetals; omit AcOH.
Difficult Acyclic Ketones / Hindered AldehydesProtocol A STAB / AcOHAcetic acid catalyzes the rate-limiting dehydration step.
Stubborn Aryl Ketones / Bulky Cyclic KetonesProtocol B

/

Titanium acts as a water scavenger to drive equilibrium.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the standard STAB protocol and the Titanium-mediated approach.

G Start Oxazepane + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium TiComplex Titanium-Amine Complex Start->TiComplex Ti(OiPr)4 Lewis Acid Hemiaminal->Start Reversion (If water not removed) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Acid Catalysis (AcOH) Product N-Alkylated Oxazepane Iminium->Product Fast Reduction (STAB) TiComplex->Iminium -TiO2 / -ROH

Figure 1: Mechanistic flow for reductive amination. Path A (Blue) represents the standard STAB method. Path B (Yellow/Dashed) represents the Titanium activation method for hindered substrates.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Aldehydes and reactive ketones.

Reagents:

  • 1,4-Oxazepane derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve the 1,4-oxazepane (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration).
    
    • Expert Note: DCE is preferred over DCM due to its higher boiling point, allowing for gentle heating if kinetics are sluggish.

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 10–15 minutes at room temperature.

    • Why: This pre-stir allows the formation of the hemiaminal equilibrium before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.[1]

    • Self-Validation: Look for the disappearance of the oxazepane peak. The product will be more non-polar than the amine but more polar than the aldehyde.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Titanium(IV) Mediated Amination

Best for: Unreactive ketones, sterically hindered systems, or when Protocol A yields <30%.

Reagents:

  • 1,4-Oxazepane derivative (1.0 equiv)

  • Ketone (1.1 equiv)[2]

  • Titanium(IV) isopropoxide (

    
    ) (1.2 equiv)
    
  • Sodium Borohydride (

    
    ) (2.0 equiv) OR  Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Complexation: In a dried flask under

    
    , combine oxazepane (1.0 equiv) and ketone (1.1 equiv) neat (no solvent) or in minimal THF.
    
  • Lewis Acid Addition: Add

    
     (1.2 equiv) dropwise.
    
    • Critical Step: The mixture may become viscous. Stir at room temperature for 1 hour. For extremely hindered ketones, heat to 40–50°C for 2 hours.

    • Mechanism:[3][4][5] Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced during iminium formation.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (0.5 M).

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) carefully.
    
    • Note:

      
       is compatible here because the iminium species is pre-formed and coordinated to Titanium.
      
  • Workup (The "Titanium Emulsion" Fix):

    • Add water (2 mL per mmol) to quench. A white sticky precipitate (

      
      ) will form.
      
    • Crucial Step: Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts. Washing the filter cake thoroughly is essential to recover the product.

    • Perform standard aqueous extraction on the filtrate.

Quality Control & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working before committing to full scale, use these checkpoints:

CheckpointObservationDiagnosis/Action
TLC (1 hr) Aldehyde spot remains; No new spot.Stalled Hemiaminal. Add 1.0 eq more AcOH or switch to Protocol B (Titanium).
LCMS M+2 peak observed (Alcohol product).Direct Reduction. The reducing agent reduced the ketone before the amine reacted. Solution: Pre-stir amine + ketone + acid for 2 hours before adding STAB.
NMR Broad peaks in aliphatic region.Restricted Rotation. Oxazepanes often show rotamers. Run NMR at 50°C or add a drop of TFA-d to coalesce peaks.
Workup Emulsion in Protocol B.Titanium Salts. Do not shake vigorously. Filter through Celite before attempting phase separation.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Neidigh, K. A., et al. (1998).[10] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60, 4928-4929.

Sources

Method

Incorporating 6-Fluoro-6-methyl-1,4-oxazepane into DNA-encoded libraries

Application Note: High-Fidelity Incorporation of 6-Fluoro-6-methyl-1,4-oxazepane into DNA-Encoded Libraries Executive Summary & Strategic Rationale The integration of 6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1783509-43-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of 6-Fluoro-6-methyl-1,4-oxazepane into DNA-Encoded Libraries

Executive Summary & Strategic Rationale

The integration of 6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1783509-43-2) into DNA-Encoded Libraries (DELs) represents a strategic "scaffold hop" from the ubiquitous morpholine ring. While morpholines are privileged structures in medicinal chemistry, their metabolic liabilities and limited vector diversity often necessitate bioisosteres.

The 1,4-oxazepane core offers a 7-membered, non-planar topology that increases sp³ character—a key metric correlated with clinical success. The specific inclusion of the gem-fluoro-methyl motif at the C6 position provides two critical advantages:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible C6 position while modulating the pKa of the N4 amine.

  • Conformational Locking: The steric bulk of the methyl/fluoro pair restricts ring flipping, potentially reducing the entropic penalty upon protein binding.

This guide details the protocols for incorporating this secondary amine building block (BB) via Amide Coupling and Nucleophilic Aromatic Substitution (SNAr) , optimized for the unique steric and electronic profile of the fluorinated scaffold.

Chemical Assessment & DNA Compatibility

Building Block Profile:

  • Structure: 7-membered heterocycle with a secondary amine at position 4.

  • Sterics: Moderate hindrance. The C6 substitution is distal to the N4 reaction center, but ring puckering can influence nucleophilicity.

  • Solubility: High aqueous solubility (HCl salt), making it ideal for semi-aqueous DEL chemistry.

DNA Safety: The protocols below utilize DMT-MM and Borate/DMSO systems, which are "DNA-Safe" (maintaining >80% ligation competence of the DNA tag). Acidic deprotection steps (if using Boc-variants) are avoided by using the free amine or HCl salt directly.

Experimental Protocols

Method A: Amide Coupling (Acylation)

Best for: Attaching the scaffold to a DNA-tagged carboxylic acid (Cycle 2 or 3).

Application

Application Notes &amp; Protocols: General Synthetic Routes to Fluorinated 1,4-Oxazepanes

Abstract The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, positioned at the structural intersection of valuable motifs like diazepanes, morpholines, and azepanes....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, positioned at the structural intersection of valuable motifs like diazepanes, morpholines, and azepanes. The strategic incorporation of fluorine into this scaffold can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] However, the synthesis of these medium-sized rings presents unique challenges, and the lack of robust synthetic routes has historically hindered their exploration.[3][4] This document provides a detailed guide to the primary synthetic strategies for accessing fluorinated 1,4-oxazepanes, offering field-proven insights, step-by-step protocols, and mechanistic considerations to empower researchers in drug discovery and development.

Introduction: The Rationale for Fluorinated 1,4-Oxazepanes

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[2] Fluorine's high electronegativity, small size, and the strength of the C-F bond can lead to:

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.

  • Modulated pKa: Altering the basicity of nearby nitrogen atoms, which can affect solubility and receptor interactions.[5]

  • Increased Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions.

  • Conformational Control: The C-F bond can influence the conformational preferences of the flexible seven-membered ring, potentially locking it into a bioactive conformation.

Despite these advantages, constructing the fluorinated 1,4-oxazepane core is non-trivial due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings.[4] This guide outlines four principal strategies to overcome these challenges: (I) Late-stage fluorination of a pre-formed oxazepane ring, (II) Ring-closing metathesis of a fluorinated diene, (III) Regiodivergent fluorocyclization of an acyclic precursor, and (IV) Defluorinative annulation to construct the ring.

Strategy I: Late-Stage Fluorination of Pre-formed 1,4-Oxazepane Scaffolds

This approach involves the synthesis of the 1,4-oxazepane core first, followed by the introduction of fluorine. This is advantageous when a non-fluorinated analogue is readily available or when multiple fluorinated derivatives are desired from a common intermediate. The success of this strategy hinges on the regioselective fluorination of a C-H bond, which typically requires an adjacent activating group.

Core Principle: Electrophilic Fluorination

Electrophilic fluorination is the most common method for this strategy, employing reagents that deliver an electrophilic fluorine atom ("F+"). Stable, solid N-F reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their safety and handling advantages over elemental fluorine.[2][6] The reaction generally proceeds by generating a nucleophilic carbon (e.g., an enolate or enamine) on the oxazepane ring, which then attacks the electrophilic fluorine source.[7]

Workflow: Late-Stage Electrophilic Fluorination

cluster_0 Preparation cluster_1 Deprotonation cluster_2 Fluorination cluster_3 Product A 1,4-Oxazepane Precursor (e.g., with ketone) B Generate Nucleophile (e.g., enolate via LDA, LiHMDS) A->B -78 °C, Base C Add Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®) B->C N-F Reagent D Fluorinated 1,4-Oxazepane C->D Workup & Purification

Caption: General workflow for late-stage electrophilic fluorination.

Protocol 2.1: Electrophilic Fluorination of a 1,4-Oxazepan-6-one Derivative

This is a representative protocol. Substrate-specific optimization is required.

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the 4-Tosyl-1,4-oxazepan-6-one derivative (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 mL, 1.1 equiv) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the cold enolate mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired fluorinated 1,4-oxazepane.[7]

Strategy II: Ring-Closing Metathesis (RCM) of a Fluorinated Precursor

Ring-Closing Metathesis (RCM) is a powerful and versatile reaction for forming unsaturated rings, including seven-membered systems.[8] This strategy involves synthesizing an acyclic diene precursor that already contains the fluorine atom at the desired position. The subsequent metal-catalyzed metathesis reaction forms a cycloalkene and releases volatile ethylene, driving the reaction to completion.[9]

Core Principle: Olefin Metathesis

The reaction is catalyzed by ruthenium complexes, most notably Grubbs' catalysts (1st, 2nd, and 3rd generations).[9] The catalyst's metal alkylidene initiates a series of [2+2] cycloaddition and cycloreversion steps with the two terminal alkenes of the precursor, ultimately leading to the intramolecular formation of a new double bond and the expulsion of ethylene.[8] The choice of catalyst is critical and depends on the substrate's functional groups and steric hindrance.[9]

Workflow: RCM for Fluorinated 1,4-Oxazepane Synthesis

A Fluorinated Building Block (e.g., 2-fluoroallyl amine) B N-Allylation (with allyloxy-containing electrophile) A->B C Diene Precursor B->C D Ring-Closing Metathesis (Grubbs' Catalyst) C->D CH₂Cl₂, reflux E Unsaturated Fluorinated 1,4-Oxazepane D->E F Reduction (Optional) (e.g., H₂, Pd/C) E->F G Saturated Fluorinated 1,4-Oxazepane F->G

Caption: Synthetic workflow using Ring-Closing Metathesis (RCM).

Protocol 3.1: Synthesis of a 6-Fluoro-2,3,4,7-tetrahydro-1,4-oxazepine via RCM

This protocol is a conceptual guide based on established RCM principles.[10]

Part A: Synthesis of the Diene Precursor

  • Preparation: To a solution of 2-fluoroallylamine hydrochloride (1.0 mmol, 1.0 equiv) and triethylamine (2.5 mmol, 2.5 equiv) in dichloromethane (DCM, 15 mL), add allyl 2-bromoethyl ether (1.1 mmol, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with water (20 mL) and extract with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Protection: Dissolve the crude amine in DCM (15 mL), add triethylamine (1.5 mmol, 1.5 equiv) followed by tosyl chloride (1.1 mmol, 1.1 equiv). Stir at room temperature for 6 hours.

  • Purification: Perform an aqueous workup as described above. Purify the crude product by flash column chromatography to obtain the N-tosylated diene precursor.

Part B: Ring-Closing Metathesis

  • Setup: In a flask equipped with a reflux condenser, dissolve the diene precursor (1.0 mmol) in anhydrous, degassed DCM (100 mL, ~0.01 M concentration).

  • Catalyst Addition: Add Grubbs' 2nd generation catalyst (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (~40 °C) under an argon atmosphere for 4-12 hours, monitoring by TLC.

  • Quenching: After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the solvent and purify the residue directly by flash column chromatography on silica gel to yield the unsaturated fluorinated 1,4-oxazepine.

Strategy III: Regiodivergent Fluorocyclization of Acyclic Precursors

Arguably one of the most elegant and efficient strategies, fluorocyclization involves the simultaneous formation of both the heterocyclic ring and the C-F bond in a single, highly controlled step. Recent advances have demonstrated the power of hypervalent fluoroiodine reagents in achieving this transformation.[11]

Core Principle: Iodonium-initiated Cyclization

This strategy, reported by Yang et al., utilizes a bench-stable fluoroiodane reagent to react with an allylaminoethanol precursor.[11][12] The reagent activates the alkene, initiating an intramolecular nucleophilic attack by either the nitrogen or the oxygen atom. The regioselectivity of this cyclization (i.e., whether it forms a six-membered dihydroxazine or a seven-membered fluorinated oxazepane) is controlled by the electronic and steric properties of the substituents on the precursor.[11][13] Electron-donating groups on the nitrogen atom tend to favor the 7-endo-trig cyclization pathway, leading to the desired 1,4-oxazepane.

Mechanism: Hypervalent Fluoroiodine-Mediated Cyclization

A Allylaminoethanol Precursor C Iodonium Intermediate A->C B Fluoroiodane Reagent B->C D 7-endo-trig Cyclization (Favored by N-EWG) C->D F 6-exo-trig Cyclization C->F E Fluorinated 1,4-Oxazepane D->E G Dihydroxazine Byproduct F->G

Caption: Regiodivergent pathways in fluoroiodane-mediated cyclization.[11]

Protocol 4.1: Synthesis of a 6-(Fluoromethyl)-1,4-oxazepane Derivative

Adapted from the procedure by Yang, S. et al., J. Org. Chem. 2021.[11]

  • Setup: To a solution of the allylaminoethanol precursor (e.g., 2-((4-methoxybenzyl)(prop-2-en-1-yl)amino)ethan-1-ol) (0.2 mmol, 1.0 equiv) in dichloromethane (DCM, 2.0 mL) in a sealed tube, add the hypervalent fluoroiodane reagent (1-fluoro-3,3-dimethyl-1,2-benziodoxole) (0.3 mmol, 1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitoring: Check for the consumption of the starting material using TLC.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the fluorinated 1,4-oxazepane product.

Data Summary: Substrate Scope and Yield

The following table summarizes representative results from the literature, demonstrating the influence of the nitrogen substituent on the reaction outcome.[11]

N-Substituent (R)ProductYield (%)
Tosyl (Ts)6-membered ring78%
Benzoyl (Bz)6-membered ring65%
p-Methoxybenzyl (PMB)7-membered oxazepane 71%
Benzyl (Bn)7-membered oxazepane 65%

Strategy IV: Defluorinative [4+3] Annulation

A novel and powerful approach for constructing fluorinated seven-membered rings involves the reaction of bis-nucleophiles with polyfluorinated building blocks. A recent method demonstrates a base-mediated defluorinative annulation of heteroaryl-based bis-nucleophiles with α-CF₃-styrenes to directly access fluorinated oxazepines and related scaffolds.[14]

Core Principle: Tandem Sₙ2'/SₙV and Annulation

This metal-free strategy proceeds through a cascade of reactions. A bis-nucleophile, such as a 2-aminophenol, reacts with an α-trifluoromethyl styrene. The reaction is believed to initiate with an Sₙ2' attack by one nucleophile, followed by a vinylic nucleophilic substitution (SₙV) and subsequent intramolecular cyclization that displaces fluoride ions to form the seven-membered ring.[14] This method is notable for its operational simplicity and mild conditions.

Workflow: Defluorinative Annulation

A α-CF₃-Styrene C Base-mediated Annulation (K₂CO₃ or Cs₂CO₃) A->C B Bis-nucleophile (e.g., 2-Aminophenol) B->C D Fluorinated Benzoxazepine C->D DMSO, 80 °C

Caption: Workflow for synthesis via defluorinative [4+3] annulation.[14]

Protocol 5.1: Synthesis of a Fluorinated Benzoxazepine

Adapted from the procedure by Kumar, A. et al., Org. Chem. Front., 2023.[14]

  • Setup: In an oven-dried screw-cap vial, combine the α-trifluoromethyl styrene derivative (0.3 mmol, 1.5 equiv), the 2-aminophenol derivative (0.2 mmol, 1.0 equiv), and cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv).

  • Reaction: Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) to the vial. Seal the vial and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture for the time specified for the particular substrate (typically 12-24 hours), monitoring progress by TLC.

  • Workup: After cooling to room temperature, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired fluorinated benzoxazepine product.

Summary and Outlook

The synthesis of fluorinated 1,4-oxazepanes is an emerging field with significant potential for drug discovery. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired position of the fluorine atom, and the required stereochemical control.

StrategyKey AdvantagesKey Considerations
I. Late-Stage Fluorination Utilizes common intermediates; good for generating libraries.Requires activation; potential for regioselectivity issues.
II. Ring-Closing Metathesis Powerful for ring formation; tolerates many functional groups.Requires multi-step precursor synthesis; expensive catalyst.
III. Fluorocyclization High atom and step economy; excellent control in specific cases.Substrate-dependent regioselectivity; relies on specialized reagents.
IV. Defluorinative Annulation Novel, metal-free approach; mild conditions.Scope may be limited to specific classes of precursors (e.g., benzofused).

Future developments will likely focus on catalytic and enantioselective methods to provide stereochemically defined fluorinated 1,4-oxazepanes, further expanding the chemical space available to medicinal chemists.

References

  • O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry. [Link]

  • Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Moughty, D., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Various Authors. (N/A). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Yang, S., et al. (2021). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. Journal of Organic Chemistry, 86(8), 5915–5926. [Link]

  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2933. [Link]

  • Kumar, A., et al. (2023). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers, 10(19), 4785-4791. [Link]

  • ChemInform Abstract. (2010). Synthesis of Polyfluorodibenz[b,f][15]oxazepines by the Cyclization of 2-[(Polyfluorobenzylidene)amino]phenols. ResearchGate. [Link]

  • Gulder, T. (N/A). A Fluorination / Aryl Migration / Cyclization Cascade for the Metal-free Synthesis of Fluoro Benzoxazepines. ResearchGate. [Link]

  • Yang, S., et al. (2021). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. ACS Publications. [Link]

  • Wikipedia contributors. (2024). Ring-closing metathesis. Wikipedia. [Link]

  • Van Snick, S., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Journal of Organic Chemistry, 82(12), 6210-6222. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Singh, R. P., & Shreeve, J. M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Anonymous. (N/A). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • De la Rosa, J., et al. (2009). Synthesis of unsaturated 1,4-heteroatom-containing benzo-fused heterocycles using a sequential isomerization–ring-closing metathesis strategy. ResearchGate. [Link]

  • Anonymous. (2026). The Role of Electrophilic Fluorination in Modern Pharmaceutical Development. Molekula. [Link]

  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). Wipf Group, University of Pittsburgh. [Link]

  • ACS GCI Pharmaceutical Roundtable. (N/A). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Doyle Group. (2023). Nucleophilic Fluorination. UCLA Chemistry. [Link]

  • Singh, V., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent. Juniper Publishers. [Link]

Sources

Method

Application Note: Protecting Group Strategies for 6-Fluoro-6-methyl-1,4-oxazepane Synthesis

This Application Note is designed to guide researchers through the synthesis of 6-Fluoro-6-methyl-1,4-oxazepane , a high-value scaffold in medicinal chemistry. The guide prioritizes Protecting Group (PG) strategy as the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of 6-Fluoro-6-methyl-1,4-oxazepane , a high-value scaffold in medicinal chemistry. The guide prioritizes Protecting Group (PG) strategy as the critical success factor, particularly regarding the compatibility with harsh deoxyfluorination reagents.

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

The 1,4-oxazepane ring is a privileged seven-membered scaffold found in various CNS-active agents and kinase inhibitors. However, introducing a geminal fluoro-methyl quaternary center at the C6 position presents a dual challenge:

  • Entropic Difficulty: Closing seven-membered rings is kinetically slower than five- or six-membered rings.

  • Chemical Incompatibility: The most reliable method to install the fluorine atom (deoxyfluorination of a tertiary alcohol) requires reagents like DAST or Deoxo-Fluor®, which generate HF in situ. This creates a hostile environment for acid-labile protecting groups (e.g., Boc) and silyl ethers.

The "Late-Stage Fluorination" Strategy

While early-stage incorporation of fluorine (using fluorinated building blocks) is possible, it often limits structural diversity. This guide details the Late-Stage Fluorination Route , which allows for the parallel synthesis of analogs from a common ketone intermediate.

Critical Decision Point: The choice of Nitrogen Protecting Group (


) dictates the viability of the fluorination step.
Protecting Group Decision Matrix
PG StrategyStability to Grignard (MeMgBr)Stability to DAST/HFRemoval ConditionsVerdict
Boc (tert-butyl carbamate)ExcellentPoor (High risk of cleavage/polymerization)Acid (TFA/HCl)Not Recommended without buffering
Fmoc (fluorenylmethoxycarbonyl)Poor (Cleaves with basic Grignard)ExcellentBase (Piperidine)Incompatible with Route A
Cbz (benzyloxycarbonyl)Good (Stable at low temp)Excellent Hydrogenolysis (

/Pd)
Preferred Strategy
Bn (Benzyl)ExcellentExcellentHydrogenolysis (Difficult with F?)Alternative (Risk of defluorination)

Part 2: Detailed Experimental Protocol

Workflow Visualization

The following logic flow illustrates the preferred synthetic pathway using the Cbz group to ensure orthogonality during the harsh fluorination step.

G Start N-Cbz-1,4-oxazepan-6-one (Precursor) Step1 Step 1: Grignard Addition (MeMgBr, -78°C) Start->Step1 Inter1 Intermediate: Tertiary Alcohol Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST or XtalFluor-E) Inter1->Step2 Critical PG Stability Check Product_Protected N-Cbz-6-F-6-Me-oxazepane Step2->Product_Protected Step3 Step 3: Deprotection (H2, Pd/C) Product_Protected->Step3 Final Target: 6-Fluoro-6-methyl-1,4-oxazepane Step3->Final

Caption: Figure 1. Strategic workflow for Cbz-protected synthesis, highlighting the critical stability check during deoxyfluorination.

Step-by-Step Protocol
Precursor Synthesis (Context)

Note: The starting material, N-Cbz-1,4-oxazepan-6-one, can be prepared via Swern oxidation of N-Cbz-1,4-oxazepan-6-ol, which is accessible via the cyclization of N-Cbz-amino-diols.

Step 1: Grignard Addition (Methylation)

Objective: Install the methyl group to create the quaternary carbon center.

  • Reagents: Methylmagnesium bromide (3.0 M in ether), THF (anhydrous).

  • Protocol:

    • Dissolve N-Cbz-1,4-oxazepan-6-one (1.0 eq) in anhydrous THF (0.2 M) under

      
       atmosphere.
      
    • Cool the solution to -78 °C (dry ice/acetone bath). Crucial: Low temperature prevents nucleophilic attack on the Cbz carbonyl.

    • Add MeMgBr (1.2 eq) dropwise over 20 minutes.

    • Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench with saturated aqueous

      
       while still cold.
      
    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography is usually required to separate the tertiary alcohol from unreacted ketone.

Step 2: Deoxyfluorination (The Critical Step)

Objective: Convert the tertiary alcohol to the tertiary fluoride. Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Use XtalFluor-E® for a safer, scalable alternative if available.

  • Reagents: DAST (or XtalFluor-E +

    
    ), DCM (anhydrous), Pyridine (buffer).
    
  • Protocol:

    • Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM (0.1 M) in a plastic (HDPE) or Teflon vessel. Glass can be etched by HF byproducts.

    • Cool to -78 °C .

    • Add Pyridine (2.0 eq). Mechanistic Insight: Pyridine buffers the HF generated, protecting the Cbz group and preventing acid-catalyzed elimination to the alkene.

    • Add DAST (1.5 eq) dropwise.

    • Allow the reaction to warm slowly to 0 °C (or Room Temp if sluggish) over 4–6 hours.

    • Quench: Pour the mixture slowly into saturated aqueous

      
       at 0 °C. Caution: Vigorous gas evolution.
      
    • Extract with DCM, dry over

      
       (avoid silica if possible, or filter quickly), and concentrate.
      
    • Data Check: Look for the disappearance of the OH peak in IR and the appearance of the C-F coupling in

      
       NMR (
      
      
      
      90-100 ppm, doublet).
Step 3: Global Deprotection

Objective: Remove the Cbz group to yield the free amine.

  • Reagents:

    
     gas (balloon), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the fluorinated intermediate in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (1 atm) for 2–4 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Isolation: Concentrate the filtrate. Treat with HCl/Dioxane to isolate as the stable 6-Fluoro-6-methyl-1,4-oxazepane Hydrochloride salt.

Part 3: Troubleshooting & Mechanistic Insights

Elimination vs. Substitution

The most common failure mode in Step 2 is the elimination of water to form the exo-methylene or endo-alkene byproduct instead of the fluoride.

  • Cause: The carbocation intermediate formed by DAST is stabilized by the methyl group, making proton abstraction competitive with fluoride capture.

  • Solution:

    • Solvent: Switch from DCM to Toluene or Benzotrifluoride to alter ion-pairing.

    • Reagent: Use XtalFluor-E with

      
      . The non-releasing nature of the fluoride source in XtalFluor often favors substitution over elimination compared to DAST [1].
      
Boc-Protection Alternative

If the Cbz route fails (e.g., hydrogenolysis is problematic due to other functional groups), Boc can be used only if the fluorination step is heavily buffered.

  • Modification: Use XtalFluor-E instead of DAST. XtalFluor-E produces less free HF, significantly increasing the survival rate of the Boc group [2].

Part 4: Quantitative Data Summary

ParameterRoute A (Cbz)Route B (Boc)
Step 1 Yield (Grignard) 75-85%85-95%
Step 2 Yield (Fluorination) 50-65%30-50% (Boc loss common)
Step 3 Yield (Deprotection) >90%>90%
Overall Scalability High Moderate
Safety Profile Good (Standard)Warning (HF generation)

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[1]

  • Kaliberda, O. V., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2][3]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for PG Stability).
  • ChemScene Product Data. 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride.[4]

Sources

Application

The Oxazepane Scaffold: A Versatile Platform for Central Nervous System (CNS) Drug Delivery

An In-Depth Technical Guide Introduction: Navigating the Central Nervous System Challenge The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Navigating the Central Nervous System Challenge

The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. For a drug to be effective in the CNS, it must possess a specific combination of physicochemical properties that allow it to traverse this barrier. In the quest for novel molecular architectures that can meet these stringent requirements, medicinal chemists have increasingly turned to saturated heterocyclic scaffolds.

Among these, the 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged scaffold.[1][2] Its unique, non-planar, three-dimensional structure imparts desirable properties that can be leveraged for CNS drug design.[1] Unlike rigid aromatic systems, the flexible chair-like conformation of the oxazepane ring allows for optimal spatial arrangement of substituents to interact with complex CNS targets, while its heteroatoms provide handles for fine-tuning properties like solubility and lipophilicity.[1][3] This guide provides a detailed exploration of the applications of the oxazepane ring in CNS drug delivery, complete with synthetic protocols and methodologies for evaluation.

Section 1: The Oxazepane Scaffold in CNS Drug Design - Rationale and Advantages

The strategic advantage of the 1,4-oxazepane scaffold lies in its unique combination of structural and chemical features. As a one-carbon homologue of morpholine, a staple in CNS drug discovery, it offers an expanded and more flexible chemical space.[2][4]

Causality Behind the Advantage:

  • Enhanced 3D-Structural Diversity: The seven-membered ring of 1,4-oxazepane is not planar and preferentially adopts a low-energy chair conformation.[1] This inherent three-dimensionality is a significant asset in CNS drug design. It allows for the creation of molecules with a higher fraction of sp³ carbons, a characteristic often associated with successful CNS drugs. This "less flat" molecular shape can lead to more specific interactions with the complex binding pockets of CNS targets, such as G-protein-coupled receptors (GPCRs), potentially increasing potency and reducing off-target effects.[5][6]

  • Tunable Physicochemical Properties: The presence of both a secondary amine and an ether linkage within the ring provides two key points for chemical modification.[7] The nitrogen atom's basicity (pKa ≈ 10) allows for salt formation to improve solubility, while also serving as a key interaction point with biological targets.[1] The oxygen atom can act as a hydrogen bond acceptor. By decorating the scaffold with various substituents, researchers can precisely modulate the molecule's lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity—critical parameters governing BBB permeability.

  • Proven CNS Target Engagement: The utility of the oxazepane scaffold is not merely theoretical. Several studies have demonstrated its effectiveness in creating potent ligands for CNS receptors. A notable example is the development of selective dopamine D4 receptor ligands based on 2,4-disubstituted 1,4-oxazepanes.[8][9] The dopamine D4 receptor is a key target in the treatment of schizophrenia, and selective ligands may offer the potential for effective antipsychotics with fewer side effects.[8]

Caption: Key features of the 1,4-oxazepane scaffold for CNS drug design.

Section 2: Synthesis and Characterization of Oxazepane Derivatives

The synthesis of substituted 1,4-oxazepanes can be achieved through various routes. A common and reliable method involves the cyclization of an appropriate amino alcohol precursor. This protocol describes a general method adaptable for synthesizing a variety of N-substituted 1,4-oxazepanes.

Experimental Protocol 2.1: General Synthesis of an N-Aryl-1,4-Oxazepane Derivative

This protocol is based on established methods involving reductive amination followed by intramolecular cyclization.

Objective: To synthesize N-(4-chlorophenyl)-1,4-oxazepane.

Materials:

  • Di(ethylene glycol) (1 mole equivalent)

  • 4-Chloroaniline (1 mole equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mole equivalents)

  • Dichloroethane (DCE) (Anhydrous)

  • Methanesulfonyl chloride (MsCl) (1.1 mole equivalents)

  • Triethylamine (TEA) (2.5 mole equivalents)

  • Toluene (Anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (Saturated)

  • Brine (Saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) (Anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Reductive Amination

  • To a round-bottom flask under an inert nitrogen atmosphere, add di(ethylene glycol) (1 eq.) and 4-chloroaniline (1 eq.) to anhydrous dichloroethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive amination, minimizing over-reduction of the intermediate imine.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amino alcohol.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino alcohol from Step 1 in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.5 eq.) to the solution. Causality: TEA acts as a base to neutralize the HCl generated in the next step and to facilitate the final cyclization.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C. Causality: MsCl converts the terminal hydroxyl group into a good leaving group (mesylate), priming it for intramolecular nucleophilic attack by the nitrogen.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine all organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(4-chlorophenyl)-1,4-oxazepane.

Synthesis_Workflow Start Starting Materials (Di(ethylene glycol) + 4-Chloroaniline) Step1 Step 1: Reductive Amination Reagent: NaBH(OAc)₃ Solvent: DCE Start->Step1 Intermediate Crude Amino Alcohol Intermediate Step1->Intermediate Step2 Step 2: Mesylation & Cyclization Reagents: MsCl, TEA Solvent: Toluene (Reflux) Intermediate->Step2 CrudeProduct Crude N-Aryl-1,4-Oxazepane Step2->CrudeProduct Purification Purification (Silica Gel Chromatography) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct CNS_Screening_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Design Compound Design (Oxazepane Scaffold) Synthesis Chemical Synthesis (Protocol 2.1) Design->Synthesis Characterization Characterization (Protocol 2.2) Synthesis->Characterization Binding Target Binding Assay (Protocol 3.2) Characterization->Binding BBB BBB Permeability (Protocol 3.1) PK Pharmacokinetics (Brain Penetration) BBB->PK Binding->BBB Tox Cytotoxicity Assay Binding->Tox Efficacy Efficacy Model (e.g., Animal model of Schizophrenia) PK->Efficacy Tox_invivo Toxicity / Safety Efficacy->Tox_invivo Lead Lead Candidate Tox_invivo->Lead

Caption: A streamlined workflow for CNS drug candidate evaluation.

Section 4: Advanced Applications and Future Directions

The versatility of the oxazepane scaffold extends beyond direct chemical modification. Recent advances have explored its incorporation into more sophisticated drug delivery systems. For instance, encapsulating oxazepine-based drugs like oxcarbazepine into polymeric nanoparticles is a promising strategy to enhance brain delivery and potentially limit systemic exposure. [10][11]These nanoparticles can be engineered to improve their transport across the BBB.

Looking forward, the oxazepane scaffold remains a fertile ground for discovery in CNS drug development. Its application is being explored for a wider range of neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, by targeting various GPCRs and other CNS-related proteins. [12][13][14]The ability to generate diverse libraries of these three-dimensional molecules will be crucial for identifying next-generation therapeutics for the most challenging CNS disorders.

Conclusion

The oxazepane ring system represents a powerful and versatile scaffold for the design of novel CNS-penetrant drugs. Its inherent three-dimensional structure, coupled with the ability to fine-tune its physicochemical properties, provides a distinct advantage for navigating the complexities of the blood-brain barrier and achieving specific interactions with CNS targets. The protocols and rationale outlined in this guide offer a foundational framework for researchers and drug development professionals to synthesize, evaluate, and optimize oxazepane-based compounds, paving the way for new and effective treatments for a host of neurological and psychiatric disorders.

References

  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Benchchem.
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem.
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histop
  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PubMed.
  • Oxcarbazepine-loaded polymeric nanoparticles: development and permeability studies across in vitro models of the blood–brain barrier and human placental trophoblast. PMC.
  • Oxcarbazepine-loaded polymeric nanoparticles: development and permeability studies across in vitro models of the blood-brain barrier and human placental trophoblast. PubMed.
  • Targeting GPCRs in the CNS: Advances in Drug Discovery Str
  • Targeting GPCRs in Neuroscience: Advances in Drug Discovery Str
  • Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Tre

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Fluoro-6-methyl-1,4-oxazepane Cyclization

Welcome to the advanced troubleshooting and methodology center for the synthesis of 6-fluoro-6-methyl-1,4-oxazepane. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and addres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 6-fluoro-6-methyl-1,4-oxazepane. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the challenges of 7-membered ring formation.

The synthesis of 1,4-oxazepanes often suffers from low yields due to inefficient intramolecular cyclization and competing side reactions[1]. The introduction of a 6-fluoro-6-methyl motif creates a complex mechanistic dichotomy. While the geminal disubstitution induces a Thorpe-Ingold effect—compressing internal bond angles and entropically favoring cyclization—the strong electron-withdrawing nature of the fluorine atom polarizes adjacent bonds. This makes the intermediate highly susceptible to base-induced dehydrofluorination (loss of HF) and can deactivate adjacent nucleophilic centers.

This guide provides field-proven insights, self-validating protocols, and quantitative data to help you achieve high-yielding cyclizations.

Mechanistic Causality & Reaction Pathways

Understanding the kinetic and thermodynamic landscape of your reaction is the first step in troubleshooting. The diagram below illustrates the delicate balance between the desired 7-membered cyclization and the dominant failure modes.

Pathway Precursor Acyclic Precursor (N-tethered bis-alcohol) Activation Activation Step (Acid/Base/Iodane) Precursor->Activation Cyclization 7-Membered Cyclization (Intramolecular) Activation->Cyclization High Dilution Optimal Temp Elimination Dehydrofluorination (Loss of HF) Activation->Elimination Strong Base High Temp Oligomer Oligomerization (Intermolecular) Activation->Oligomer High Concentration Product 6-Fluoro-6-methyl- 1,4-oxazepane Cyclization->Product

Reaction pathways and competing side reactions in fluorinated oxazepane cyclization.

Troubleshooting Guide & Causality Analysis

Q: My cyclization yields are consistently below 20%, and I observe a broad polymeric mass in LC-MS. What is the root cause? A: You are experiencing intermolecular oligomerization. The rate of the desired intramolecular reaction for 7-membered rings is inherently slow, allowing intermolecular side reactions to dominate if the concentration is too high[1]. Causality & Solution: The entropic penalty of forming a 7-membered ring requires strict kinetic control. Reduce your reaction concentration to high-dilution conditions (≤ 0.01 M). If standard batch dilution is impractical for your scale, use a syringe pump to slowly add the precursor to the reaction mixture over 12–24 hours, maintaining a pseudo-infinite dilution state.

Q: I am using NaH to deprotonate the alcohol for intramolecular etherification, but my primary byproduct is an acyclic alkene ([M-HF] peak). How do I prevent this? A: The highly basic conditions are promoting an E2 elimination rather than the desired SN2 cyclization. The fluorine atom at the 6-position is an excellent leaving group when adjacent protons are abstracted by strong, hard bases. Causality & Solution: Switch to a milder, more polarizable base such as Cs2CO3 or DIPEA. Alternatively, bypass basic conditions entirely by employing a Brønsted acid-catalyzed intramolecular etherification[2].

Q: Can I use hypervalent iodine reagents to facilitate this cyclization? A: Yes. Recent methodologies have successfully applied hypervalent fluoroiodanes for the regiodivergent synthesis of fluorinated oxazepanes from allylaminoethanols[3]. Causality & Solution: The hypervalent iodine reagent activates the alkene, allowing the pendant oxygen/nitrogen to attack the iodonium intermediate, followed by fluorination. This avoids the need for a pre-installed leaving group and circumvents traditional SN2 entropic barriers.

Q: Why does my reaction stall at 50% conversion, leading to urea byproducts? A: Slow reaction rates in 1,4-oxazepane formation can lead to competing by-product formation, such as ureas, especially if activating agents like isocyanates or coupling reagents are left unconsumed[4]. Causality & Solution: The stalled conversion is likely due to mismatched stereocenters in your precursor increasing the activation energy. Ensure stereochemical purity and consider increasing the temperature marginally (e.g., from 25 °C to 40 °C) under strict LC-MS monitoring.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for Brønsted Acid-Catalyzed Intramolecular Etherification incorporates built-in Quality Control (QC) checkpoints. This method is specifically chosen because it avoids the base-induced dehydrofluorination common with fluorinated substrates[2].

Protocol Step1 1. Precursor Prep (0.01M in p-dioxane) QC1 QC 1: LC-MS Baseline Confirm >95% Purity Step1->QC1 Step2 2. Acid Addition (Cat. H2SO4 at 0°C) QC1->Step2 Pass Step3 3. Thermal Cyclization (Warm to 40°C, 4h) Step2->Step3 QC2 QC 2: Monitor [M-HF] Must be <5% abundance Step3->QC2 Step4 4. Quench & Isolate (NaHCO3 / Silica Gel) QC2->Step4 Pass Final Pure 6-Fluoro-6-methyl- 1,4-oxazepane Step4->Final

Self-validating workflow for oxazepane cyclization with integrated QC checkpoints.

Step-by-Step Methodology:
  • Precursor Preparation & Baseline QC: Dissolve the N-tethered bis-alcohol precursor in anhydrous p-dioxane to a strict final concentration of 0.01 M.

    • Validation Checkpoint 1: Run an LC-MS of the starting material. Confirm the absence of pre-existing eliminated byproducts. Purity must be >95% to ensure accurate kinetic monitoring.

  • Acid Addition: Cool the vessel to 0 °C. Add catalytic H2SO4 (0.1 equiv) dropwise. Causality: Low initial temperatures prevent uncontrolled benzylic carbocation degradation[2].

  • Thermal Control & Cyclization: Gradually warm the reaction to 40 °C and stir for 4 hours.

  • In-Process Monitoring (Self-Correction):

    • Validation Checkpoint 2: Sample the reaction for LC-MS. Calculate the ratio of the desired product mass [M+H] to the eliminated mass [M-HF+H]. If the[M-HF] peak exceeds 5% relative abundance, immediately lower the temperature to 25 °C and dilute the mixture by 20% with p-dioxane to suppress further elimination.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 until pH 7.5 is reached. Extract with EtOAc (3x), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and empirical yield outcomes during process optimization.

ParameterConditionYield (%)Dominant ByproductMechanistic Rationale
Concentration 0.5 M< 15%OligomersHigh concentration favors intermolecular collisions over intramolecular cyclization[1].
Concentration 0.01 M78%NoneHigh dilution isolates intermediates, enforcing the 7-endo/exo cyclization pathway.
Base Selection NaH (Strong)< 10%Alkene (E2)Hard bases abstract protons adjacent to the highly electronegative F atom, causing dehydrofluorination.
Base Selection Cs2CO3 (Mild)82%Unreacted SMMild, polarizable bases facilitate nucleophilic attack without triggering E2 elimination.
Catalysis Brønsted Acid85%Cleaved EtherAcid-catalyzed etherification avoids basic conditions entirely, protecting the C-F bond[2].

Frequently Asked Questions (FAQs)

Q: Why are 1,4-oxazepane analogues, specifically fluorinated ones, gaining traction in drug development? A: They serve as highly valuable 3D-scaffolds for compound library assembly. Unlike flat aromatic rings, oxazepanes provide unique conformational spaces, and the addition of fluorine improves metabolic stability and pharmacological profiles[4].

Q: Does the stereochemistry of the starting material affect the cyclization yield? A: Absolutely. The stereocenters adjacent to the fluoro-methyl group dictate the transition state geometry. Mismatched stereocenters can significantly increase the activation energy, slowing the cyclization and allowing side reactions to outcompete the desired pathway[4].

References

  • Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction Source: Bentham Science Publishers URL:[Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 6-Fluoro-6-methyl-1,4-oxazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific physicochemical challenges of resolving 6-Fluoro-6-methyl-1,4-oxazepane.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific physicochemical challenges of resolving 6-Fluoro-6-methyl-1,4-oxazepane. This molecule features a chiral center at C6 (bearing a highly electronegative fluoro group and a methyl group) and a basic secondary amine at position 4[1]. The basicity of the amine and the unique steric/electronic profile of the fluorinated center dictate our resolution strategies.

Resolution Strategy & Decision Matrix

Choosing the right resolution method depends entirely on your scale and objective. For rapid analytical screening or milligram-to-gram scale preparative work, direct chromatographic resolution (SFC/HPLC) is the gold standard. For multi-kilogram manufacturing, classical diastereomeric salt resolution becomes economically necessary.

Workflow Racemate Racemic 6-Fluoro-6-methyl- 1,4-oxazepane (Basic Amine) Decision Scale & Objective? Racemate->Decision Direct Direct Resolution (Chiral SFC/HPLC) Decision->Direct Analytical to Prep (Fast Screening) Indirect Classical Resolution (Diastereomeric Salts) Decision->Indirect Large-Scale Manufacturing CSP Polysaccharide CSPs (e.g., Chiralpak IG/IC) + 0.1% DEA Additive Direct->CSP Salts Chiral Resolving Acids (e.g., L-Tartaric Acid / D-DTTA) Indirect->Salts Enantiomers1 Resolved (R)- and (S)- Enantiomers (>98% ee) CSP->Enantiomers1 Enantiomers2 Resolved (R)- and (S)- Enantiomers (>95% ee) Salts->Enantiomers2 Fractional Crystallization

Workflow for the chiral resolution of 6-Fluoro-6-methyl-1,4-oxazepane.

Module A: Direct Chromatographic Resolution (SFC/HPLC)

The Causality of Peak Tailing in Basic Amines

6-Fluoro-6-methyl-1,4-oxazepane is a basic secondary amine. When using polysaccharide-based chiral stationary phases (CSPs) coated or immobilized on silica, the basic nitrogen interacts strongly with residual acidic silanol groups on the silica matrix[2]. This non-specific ionic interaction overrides the chiral recognition mechanism, resulting in severe peak tailing, broad peaks, and poor enantiomeric resolution.

To counteract this, a basic additive such as Diethylamine (DEA) or Ethanolamine must be introduced into the mobile phase. The additive competitively masks the active silanol sites, decreasing non-specific retention and allowing the chiral selector to effectively differentiate the (R) and (S) enantiomers[3].

Standard Operating Protocol: Preparative Chiral SFC

Self-Validating System: Always run an analytical scale injection to confirm baseline separation (Resolution, Rs > 1.5) before scaling to preparative columns.

  • Column Selection: Select an immobilized polysaccharide CSP (e.g., Chiralpak IG or IC, 5 µm). Immobilized phases are preferred over coated phases due to their robustness against a wider range of modifiers.

  • Mobile Phase Preparation: Prepare a modifier of Methanol or Isopropanol containing 0.1% to 0.5% v/v Diethylamine (DEA)[4].

  • Equilibration: Pump Supercritical CO2 and the modifier (e.g., 80:20 ratio) through the column until system pressure and UV baseline are completely stable.

  • Injection: Dissolve the racemic 6-Fluoro-6-methyl-1,4-oxazepane in the modifier solvent. Inject onto the column.

  • Detection & Collection: Monitor via UV (typically 210-220 nm, as the oxazepane lacks strong chromophores) or use mass-directed fraction collection.

  • Recovery: Evaporate the collected fractions under reduced pressure. Crucial Step: Wash the residue with a mild aqueous base and extract with dichloromethane to remove trace DEA salts before downstream use.

Module B: Classical Diastereomeric Salt Resolution

The Causality of Differential Solubility

For multi-kilogram scale-up, chromatography becomes solvent-prohibitive. We leverage the basicity of the oxazepane ring to form diastereomeric salts with a chiral resolving acid. The presence of the highly electronegative fluorine atom adjacent to the methyl group at C6 significantly alters the pKa of the amine and the crystal lattice energy of the resulting salts. By using acids like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or L-Tartaric acid, we create two diastereomers with distinct solubilities in polar protic solvents.

Standard Operating Protocol: Fractional Crystallization

Self-Validating System: Isolate a small crop of the first precipitate, free-base it, and run it on the analytical SFC method established in Module A to confirm the direction of enantiomeric enrichment before processing the entire batch.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 6-Fluoro-6-methyl-1,4-oxazepane in warm ethanol (60°C). Slowly add 0.5 to 1.0 equivalent of the resolving acid (e.g., D-DTTA) dissolved in ethanol.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. Rapid cooling traps the wrong isomer (kinetic trapping); slow cooling favors the thermodynamic precipitation of the less soluble diastereomer.

  • Filtration & Upgrading: Filter the precipitated crystals. Analyze the diastereomeric excess (de) via chiral HPLC. If de < 95%, perform a recrystallization in an ethanol/acetone (1:1) mixture.

  • Free-Basing: Suspend the pure salt in water, adjust the pH to >10 using 1M NaOH, and extract the free enantiomer into an organic layer (e.g., MTBE or Dichloromethane). Dry and concentrate.

Quantitative Data: Method Comparison

Summarizing the operational parameters for the two primary resolution methods:

ParameterChiral SFC (Direct)Chiral HPLC (Direct)Diastereomeric Salt (Indirect)
Optimal Scale 10 mg to 500 g1 mg to 50 g100 g to >10 kg
Preferred CSP / Reagent Amylose/Cellulose derivativesAmylose/Cellulose derivativesD-DTTA, L-Tartaric Acid, CSA
Critical Additive 0.1% - 0.5% DEA0.1% DEA or ButylamineNone (Solvent tuning required)
Resolution Time 5 - 15 minutes/run15 - 30 minutes/run24 - 48 hours (Crystallization)
Typical ee% Achieved > 99%> 99%90% - 98% (Post-recrystallization)
Solvent Consumption Low (CO2 is primary)High (Hexane/Alcohols)Moderate (Recyclable Ethanol)

Troubleshooting & FAQs

Q: I am observing severe peak tailing and no baseline resolution for the enantiomers on my Chiralpak column. What is going wrong? A: This is the most common issue with secondary amines like 1,4-oxazepanes. The amine is interacting with residual silanol groups on the silica support. You must add a basic additive (0.1% to 0.5% Diethylamine or Triethylamine) to your mobile phase to mask these active sites[2]. Ensure your column is thoroughly flushed, as it takes time for the additive to fully coat the stationary phase.

Q: Even with 0.1% DEA, the enantiomers of 6-Fluoro-6-methyl-1,4-oxazepane are co-eluting. How do I improve selectivity? A: If peak shape is good but selectivity (alpha) is poor, the chiral selector is not properly recognizing the spatial differences around the C6 stereocenter. Switch the stationary phase. If you are using an amylose-based column (e.g., Chiralpak IG), switch to a cellulose-based column (e.g., Chiralpak IC), as the different polymer backbone creates entirely different chiral cavities[3]. Alternatively, change the organic modifier from Methanol to Isopropanol to alter the hydrogen-bonding dynamics.

Q: During diastereomeric salt resolution, I am getting an oil instead of crystals. How can I induce crystallization? A: Fluorinated amines can sometimes form low-melting salts that "oil out" rather than crystallize. First, ensure your solvent is completely anhydrous. If oiling persists, try adding an anti-solvent like heptane dropwise until the solution turns cloudy, then heat slightly to clarify, and let it cool slowly. If it still oils out, you must screen a different chiral resolving acid (e.g., switch from Tartaric Acid to Camphorsulfonic Acid).

Q: How can I accurately determine the enantiomeric excess (ee) of my isolated product? A: Develop an analytical Chiral HPLC method. Use a 4.6 x 250 mm analytical chiral column (matching your successful prep phase) with a mobile phase of Hexane/Isopropanol/DEA (90:10:0.1). Integrate the area under the curve (AUC) for both the (R) and (S) peaks. The formula is: ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

References

Sources

Troubleshooting

Solubility issues with 6-Fluoro-6-methyl-1,4-oxazepane free base

Technical Support Center: 6-Fluoro-6-methyl-1,4-oxazepane Free Base Topic: Solubility & Handling Troubleshooting Product Code: 6F-6Me-Ox (Internal Designation) CAS (Free Base): 1783509-43-2 | CAS (HCl Salt): 1823319-59-0...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-6-methyl-1,4-oxazepane Free Base

Topic: Solubility & Handling Troubleshooting Product Code: 6F-6Me-Ox (Internal Designation) CAS (Free Base): 1783509-43-2 | CAS (HCl Salt): 1823319-59-0[1][2][3]

Executive Technical Summary

The "Fluorine Effect" on Solubility Users frequently encounter solubility anomalies with 6-Fluoro-6-methyl-1,4-oxazepane compared to its non-fluorinated analogs.[1][3] The presence of the fluorine atom at the C6 position (beta to the nitrogen) exerts a strong electron-withdrawing inductive effect (-I).[2][3]

  • Basicity Shift: This reduces the pKa of the secondary amine from a typical ~10.5 to approximately 8.5–9.0 .

  • Lipophilicity: The C-F bond increases lipophilicity (LogP ~0.76), making the free base significantly less water-soluble than expected for a small heterocycle.[2][3]

  • Physical State: The free base is typically a viscous oil or low-melting solid at room temperature. If you require a stable solid, you must convert it to a salt (e.g., Hydrochloride or Oxalate).[2][3]

Troubleshooting Guide (Q&A)

Scenario A: Physical State & Storage

Q: I ordered the free base, but the vial contains a viscous oil/gum. Is it degraded? A: No, this is normal. Unlike the hydrochloride salt (which is a crystalline solid), the 6-Fluoro-6-methyl-1,4-oxazepane free base has a low melting point.[1][2][3]

  • Action: Do not attempt to recrystallize the free base from standard solvents; you will likely only recover an oil.[3]

  • Recommendation: If you need a weighable solid for long-term storage, convert it to the hydrochloride salt using Protocol A below.[3] For immediate use, weigh the oil by difference using a syringe or dissolve the entire vial in a known volume of DMSO to create a volumetric stock solution.[2][3]

Scenario B: Aqueous Solubility (Bioassays)

Q: My compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is a pKa-driven aggregation. At pH 7.4, the free base (pKa ~8.[1][2][3]8) exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms.[2][3] The fluorine atom lowers the pKa enough that a significant fraction (~5-10%) remains unprotonated and lipophilic at neutral pH, leading to "crashing out" or micro-emulsion formation.[2][3]

  • The Fix: You must force protonation.[3]

  • Action: Acidify your stock solution slightly before adding it to the buffer, or ensure your assay buffer has sufficient buffering capacity to handle the amine.[3] Alternatively, use the HCl salt form directly.[2][3]

Scenario C: Extraction & Workup

Q: I am trying to extract the free base from water into DCM, but yields are low. A: Check your aqueous pH. While the fluorine lowers the pKa, the molecule is still a base.[2][3] If your aqueous layer is acidic or even neutral (pH < 7), the amine will be protonated (cationic) and remain in the water.[2][3]

  • Action: Adjust the aqueous layer to pH > 10 using 1M NaOH or saturated Na₂CO₃ before extraction.[3]

  • Caution: Avoid extremely harsh conditions (boiling with strong caustic) as beta-fluoro amines can theoretically undergo HF elimination, although the 7-membered ring confers some stability.[2][3]

Technical Data & Solvent Compatibility

SolventSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)Free base requires pH < 5 for good aq.[1][2][3] solubility.
DMSO Excellent (> 100 mg/mL)Good (> 20 mg/mL)Preferred stock solvent.[2][3]
Ethanol/Methanol ExcellentGoodUseful for transfers; avoid for storage (transesterification risk if esters present).[3]
DCM / Chloroform ExcellentPoorUse for extraction of free base.[3]
Hexanes / Heptane Moderate to PoorInsolubleUse to wash away impurities from the oil.[3]

Visual Workflow: Solubility Optimization

SolubilityWorkflow Start Start: 6-Fluoro-6-methyl-1,4-oxazepane (Free Base / Oil) Goal Define Application Start->Goal BioAssay Biological Assay (Aqueous Buffer) Goal->BioAssay Synthesis Chemical Synthesis (Organic Solvent) Goal->Synthesis Storage Long-term Storage Goal->Storage DirectAdd Direct addition to Buffer? BioAssay->DirectAdd DCM Dissolve in DCM/THF Synthesis->DCM Stable Convert to HCl Salt (Crystalline Solid) Storage->Stable Precip Result: Precipitation Risk! DirectAdd->Precip Yes MakeSalt Protocol A: Convert to HCl Salt OR Acidify DMSO Stock DirectAdd->MakeSalt Recommended Soluble Stable Aqueous Solution MakeSalt->Soluble Dry Ensure Anhydrous (Hygroscopic Oil) DCM->Dry caption Figure 1: Decision tree for handling 6-Fluoro-6-methyl-1,4-oxazepane based on application.

Standard Operating Protocols (SOPs)

Protocol A: In-Situ Salt Formation (For Bioassays)

Use this when you have the free base oil but need a water-soluble form for testing.[1][2]

  • Dissolve: Dissolve 10 mg of the free base oil in 1 mL of DMSO.

  • Stoichiometry: Calculate the molar amount of amine (MW = 133.16 g/mol ).

    • 10 mg = 75 µmol.[2]

  • Acidification: Add 1.05 equivalents of 1M HCl (aqueous) or 4M HCl in Dioxane to the DMSO stock.

    • For 75 µmol, add ~75-80 µL of 1M HCl.[2][3]

  • Mixing: Vortex for 30 seconds. The solution may warm slightly.[3]

  • Dilution: This acidified stock can now be diluted into PBS or media without the free base "crashing out."[3]

Protocol B: Conversion to HCl Salt (For Storage)

Use this to convert the oily free base into a stable, weighable solid.[1][2][3]

  • Dilution: Dissolve the crude free base oil in diethyl ether or Ethyl Acetate (10 mL per gram).

  • Precipitation: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 4M HCl in Dioxane (1.2 equivalents) with vigorous stirring.

  • Observation: A white precipitate should form immediately.[3] If oiling occurs, add more ether and scratch the glass with a spatula to induce crystallization.[2][3]

  • Filtration: Filter the solid under vacuum (nitrogen blanket recommended) and wash with cold ether.[3]

  • Drying: Dry under high vacuum/desiccator. The resulting HCl salt is hygroscopic; store at -20°C.[3]

References

  • Champagne, P. A., et al. (2015).[1][2][3] Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. (Contextual grounding on beta-fluoro amine pKa effects).

  • PubChem. (2025).[1][3][4] Compound Summary: 6,6-difluoro-1,4-oxazepane.[2][3] Retrieved from [Link][2][3]

Sources

Optimization

Technical Support Center: 19F NMR Characterization of 6-Fluoro-6-methyl-1,4-oxazepane

Welcome to the technical support center for the 19F NMR characterization of 6-Fluoro-6-methyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 19F NMR characterization of 6-Fluoro-6-methyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and frequently asked questions related to the acquisition and interpretation of 19F NMR data for this specific molecule. As Senior Application Scientists, we have synthesized technical information and field-proven insights to help you navigate potential challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your 19F NMR experiments with 6-Fluoro-6-methyl-1,4-oxazepane.

Issue 1: I am not seeing a signal, or the signal-to-noise ratio (S/N) is very poor.

A poor or absent signal is a common issue that can stem from several factors.[1][2] Here is a systematic approach to troubleshoot this problem:

  • Verify Sample Concentration: The most direct cause of a poor signal is insufficient analyte concentration.[1] For 19F NMR, a concentration of 1-10 mg of 6-Fluoro-6-methyl-1,4-oxazepane in 0.5-0.7 mL of deuterated solvent is a good starting point.[3]

  • Check NMR Spectrometer Setup:

    • Tuning and Matching: Ensure the probe is correctly tuned to the 19F frequency.[4] Proper tuning is critical for efficient signal detection.

    • Receiver Gain: An improperly set receiver gain can lead to a poor signal.[1] If it's too low, weak signals won't be detected; if it's too high, the signal can be clipped, also resulting in poor quality data.

  • Review Acquisition Parameters:

    • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. For a low-concentration sample, 128 scans or more may be necessary.[3]

    • Relaxation Delay (D1): Ensure the relaxation delay is adequate. For quantitative measurements, D1 should be at least 5 times the T1 relaxation time of the fluorine nucleus.[3] A typical starting point is a D1 of 2-5 seconds.[3]

Issue 2: The baseline of my 19F NMR spectrum is rolling or distorted.

A distorted baseline can make accurate integration and phasing of your peak difficult.[1] This is a frequent artifact in 19F NMR due to its wide spectral width.[1]

  • Causes and Solutions:

    • Acoustic Ringing: This is caused by the vibration of the probe coil after a radiofrequency pulse and can distort the beginning of the Free Induction Decay (FID).[1]

      • Solution: Apply a backward linear prediction to reconstruct the initial data points of the FID or use a pulse sequence with a "pre-acquisition delay".

    • Incorrect Phasing: A large first-order phase correction can introduce a rolling baseline.[1]

      • Solution: Carefully re-phase the spectrum manually, aiming for a flat baseline across the entire spectrum.

    • Probe Background Signals: Some NMR probes contain fluorine-containing materials (like Teflon) that can contribute to a broad, uneven baseline.

      • Solution: Acquire a background spectrum of the solvent and NMR tube without your compound. This can sometimes help in identifying and subtracting the background signal.

Issue 3: I see more than one signal, but I expect only a singlet for 6-Fluoro-6-methyl-1,4-oxazepane.

The structure of 6-Fluoro-6-methyl-1,4-oxazepane suggests a single fluorine environment, which should ideally result in a singlet in the 1H-decoupled 19F NMR spectrum. However, several factors can lead to the observation of multiple signals:

  • Presence of Diastereomers: If the synthesis of 6-Fluoro-6-methyl-1,4-oxazepane is not stereospecific, you may have a mixture of diastereomers. The different spatial arrangements of the atoms can lead to distinct fluorine environments, resulting in multiple 19F signals.

  • Conformational Isomers: The 1,4-oxazepane ring is flexible and can exist in different conformations (e.g., chair-like or boat-like). If the rate of interconversion between these conformers is slow on the NMR timescale, you might observe separate signals for each conformer.

  • Sample Impurities: The additional peaks could be from fluorinated impurities from the synthesis or degradation of your compound.

  • 13C Satellites: Small peaks symmetrically surrounding your main signal are likely due to coupling with adjacent 13C atoms (natural abundance of ~1.1%).[1] These are known as 13C satellites and are a normal feature of the spectrum.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected 19F chemical shift for 6-Fluoro-6-methyl-1,4-oxazepane?

Predicting the exact chemical shift requires computational modeling or experimental data for a very similar compound.[5][6] However, we can estimate a range based on typical values for alkyl fluorides. For fluorine attached to a tertiary carbon, the chemical shift is generally in the range of -120 to -180 ppm relative to CFCl3.[7] The presence of the oxygen and nitrogen atoms in the oxazepane ring will influence the electronic environment and thus the precise chemical shift.[2]

Functional GroupTypical 19F Chemical Shift Range (ppm vs. CFCl3)
Aliphatic C-F-70 to -250
Fluorine on a tertiary carbon-120 to -180

Q2: Should I run a proton-coupled or decoupled 19F NMR experiment?

For initial characterization and to confirm the number of fluorine environments, a proton-decoupled experiment is recommended.[3] This will simplify the spectrum by removing couplings to protons, resulting in a singlet for each unique fluorine atom.

A proton-coupled spectrum can provide valuable structural information through 1H-19F coupling constants (J-couplings).[7] For 6-Fluoro-6-methyl-1,4-oxazepane, you would expect to see coupling to the protons on the adjacent methyl group and the methylene groups of the ring.

Q3: How do I properly prepare my sample for 19F NMR analysis?

Proper sample preparation is crucial for obtaining a high-quality spectrum.[3]

G cluster_0 Sample Preparation Workflow weigh 1. Weigh 1-10 mg of 6-Fluoro-6-methyl-1,4-oxazepane dissolve 2. Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve standard 3. (Optional) Add internal standard (e.g., trifluorotoluene) dissolve->standard transfer 4. Transfer to a clean, dry 5 mm NMR tube standard->transfer

Caption: A streamlined workflow for preparing your 19F NMR sample.

Q4: What internal standard should I use for chemical shift referencing?

Trifluorotoluene (C6H5CF3) is a commonly used internal standard for 19F NMR, with a chemical shift of approximately -63.72 ppm.[8] Another option is trifluoroacetic acid (TFA), which has a chemical shift of around -76.55 ppm.[9] The choice of standard should be one that does not have overlapping signals with your compound of interest.[10]

Q5: What causes the small, uneven peaks around my main signal?

These are most likely 13C satellite peaks.[1] Due to the natural abundance of 13C (~1.1%), a small fraction of your molecules will have a 13C atom next to the 19F atom, leading to 13C-19F coupling.[1] These satellite peaks are often asymmetric due to the isotope effect of 13C on the 19F chemical shift.[1]

G cluster_0 Origin of 13C Satellites Main_Peak Major Peak: 19F coupled to 12C (98.9% abundance) Satellites Satellite Peaks: 19F coupled to 13C (~1.1% abundance) Main_Peak->Satellites J-coupling

Caption: Diagram illustrating the origin of 13C satellite peaks in a 19F NMR spectrum.

Experimental Protocols

Standard 1D 19F NMR Data Acquisition
  • Sample Preparation: Prepare the sample as described in the FAQ section.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet and allow it to equilibrate to the magnet's temperature (typically 5-10 minutes).[11]

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Tune and match the probe for the 19F nucleus.[4]

  • Acquisition Parameters:

    • Use a standard 1D 19F pulse sequence, often with proton decoupling (e.g., zgfhigqn on Bruker systems).[3]

    • Set the spectral width to cover the expected chemical shift range. A width of ~250 ppm is a good starting point if the shift is unknown.[3]

    • Center the transmitter offset in the expected region of the 19F signal.

    • Set the acquisition time to at least 1-2 seconds for good resolution.[3]

    • Use a relaxation delay (D1) of 2-5 seconds.[3]

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans).[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using an internal or external standard.

Quantitative 19F NMR (qNMR)

For determining the purity or concentration of your 6-Fluoro-6-methyl-1,4-oxazepane sample, quantitative NMR (qNMR) is a powerful technique.[10]

  • Sample Preparation:

    • Accurately weigh a known amount of your sample and a certified internal standard.

    • Dissolve the mixture in a deuterated solvent.

  • Acquisition Parameters:

    • The relaxation delay (D1) is critical and must be at least 5-7 times the longest T1 of any signal in the spectrum to ensure full relaxation.[12]

    • Use a sufficient number of scans for a high signal-to-noise ratio (>250:1).

    • Ensure inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[12]

  • Data Processing and Calculation:

    • Carefully integrate the signals for your compound and the internal standard.

    • The concentration or purity can be calculated using the following formula:

    P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • M = Molar mass

    • m = mass

    • x = analyte (6-Fluoro-6-methyl-1,4-oxazepane)

    • std = internal standard

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • 19F NMR Reference Standards. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - JoVE. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening - SciSpace. Available at: [Link]

  • How to interpret the 19F NMR spectra - Quora. Available at: [Link]

  • High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • 19F NMR Chemical Shifts. 1. Aliphatic Fluorides | The Journal of Organic Chemistry. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. Available at: [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. Available at: [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available at: [Link]

  • High-Performance NMR Spectrometer for 19F NMR Spectroscopy - AZoM. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. Available at: [Link]

  • 19F solid state NMR by using 2mmMAS probe_NM180013E | JEOL Resources. Available at: [Link]

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and - Rsc.org. Available at: [Link]

  • 13 questions with answers in FLUORINE-19 NMR | Scientific method - ResearchGate. Available at: [Link]

  • 1D 19F. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed. Available at: [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. Available at: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. Available at: [Link]

  • Introduction to 19F NMR in Modern Drug Development | Bruker. Available at: [Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - Oxford Instruments. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 6,6-disubstituted oxazepanes

Technical Support Center: Advanced Heterocycle Synthesis Topic: Overcoming Steric Hindrance in 6,6-Disubstituted 1,4-Oxazepanes Ticket ID: OX-7MEM-GEM-001 Status: Open Executive Summary The synthesis of 6,6-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Heterocycle Synthesis Topic: Overcoming Steric Hindrance in 6,6-Disubstituted 1,4-Oxazepanes Ticket ID: OX-7MEM-GEM-001 Status: Open

Executive Summary

The synthesis of 6,6-disubstituted 1,4-oxazepanes presents a unique dichotomy in organic synthesis. While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically accelerates cyclization by compressing internal bond angles and reducing conformational entropy (favorable


), the steric bulk at the C6 position often creates significant kinetic barriers during precursor assembly and post-cyclization functionalization.

This guide addresses the three critical failure points: (1) Construction of the Quaternary Center , (2) Stalled Ring Closure , and (3) N4-Functionalization of the Hindered Core.

Module 1: The "Why" – Conformational Dynamics

Before troubleshooting, you must understand the enemy. In a standard 1,4-oxazepane, the ring adopts a flexible twist-chair or twist-boat conformation.

  • The Trap: 6,6-disubstitution (e.g., gem-dimethyl, spirocycles) locks the C5-C6-C7 backbone. While this brings the heteroatoms (O1 and N4) closer, it can force the reactive chain ends into unproductive rotamers, preventing the necessary orbital overlap for closure.

  • The Shielding: The C6-substituents act as a "steric umbrella," shielding the N4 nitrogen from nucleophilic attack after the ring is formed.

Module 2: Troubleshooting Ring Closure (The Critical Step)

Scenario A: Ring Closing Metathesis (RCM) Fails

Symptoms: Starting material remains, or oligomerization occurs despite the Thorpe-Ingold benefit.

Diagnostic Protocol:

  • Check the Rotamers: The 6,6-bulk might lock the alkene tails away from each other (trans-like).

  • Check the Nitrogen: Is your N4 amine free? Basic amines coordinate to Ru-catalysts, killing them.

Corrective Actions:

ParameterStandard ProtocolHindered 6,6-Oxazepane Protocol Why?
Catalyst Grubbs I / IIHoveyda-Grubbs II (HG-II) or Grela HG-II is more robust and releases the active species faster in hindered environments.
Concentration 0.05 M - 0.1 MHigh Dilution (< 0.005 M) Prevents intermolecular oligomerization which competes with the slow intramolecular closure.
Additives NoneTi(OiPr)₄ or p-TSA (1.0 eq) Lewis/Bronsted acids complex the N4-amine, preventing catalyst poisoning.
Temperature Reflux (DCM)Reflux (Toluene, 110°C) Higher energy is needed to overcome the rotational barrier imposed by the C6-bulk.

Visualization: RCM Troubleshooting Workflow

RCM_Troubleshooting Start RCM Stalled/Failed Check_N Is Nitrogen Protected? Start->Check_N Protect Protect N (Boc/Cbz) or Add Lewis Acid (Ti) Check_N->Protect No (Free Amine) Check_Conc Concentration > 0.01M? Check_N->Check_Conc Yes (Amide/Carbamate) Protect->Check_Conc Dilute Dilute to 0.002 - 0.005M Check_Conc->Dilute Yes Check_Cat Catalyst Type? Check_Conc->Check_Cat No Dilute->Check_Cat Switch_Cat Switch to Hoveyda-Grubbs II + Ethylene Sparging Check_Cat->Switch_Cat Grubbs I/II Success Cyclization Proceeding Switch_Cat->Success

Caption: Decision tree for troubleshooting stalled RCM reactions in hindered oxazepane synthesis.

Scenario B: Intramolecular SN2/Mitsunobu Fails

Symptoms: Elimination products (alkenes) instead of cyclization, or no reaction.

The Issue: Standard cyclization via


 (e.g., amine attacking a mesylate) is often impossible in 6,6-disubstituted systems because the "backside" of the electrophile is shielded by the ring pucker, or the transition state energy is too high.

The Fix: The "pKa-Independent" Mitsunobu Standard Mitsunobu requires the nucleophile (N-H) to have a


. If you are cyclizing a simple amine or amide, this might fail.
  • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) instead of DEAD/PPh₃. This combination is more reactive and handles steric bulk better.

  • Tethering Strategy: If direct cyclization fails, install a temporary tether (e.g., a hemiacetal) to pre-organize the molecule, then reduce.

Module 3: Constructing the Quaternary Center (Pre-Cyclization)

Often, the failure isn't the cyclization, but synthesizing the linear precursor. You cannot easily alkylate position 6 after the ring is closed.

Recommended Pathway: The Malonate Strategy Do not attempt to alkylate a linear amino-alcohol chain. Build the "corner" first.

Step-by-Step Protocol:

  • Start: Diethyl malonate.

  • Gem-Alkylation: Perform double alkylation (e.g., Me-I / NaH) here, on the acyclic, unhindered malonate.

  • Reduction: Reduce both esters to the diol (LiAlH₄).

  • Differentiation: Desymmetrize the diol (monoprotection with TBS-Cl).

  • Chain Extension: Convert the free alcohol to the amine (via azide or mesylate displacement) to install the Nitrogen arm.

  • Ether Formation: Alkylate the protected alcohol (after deprotection) to install the Oxygen arm.

Visualization: Strategic Disconnection

Synthesis_Path cluster_0 Critical Success Factor Target 6,6-Disubstituted Oxazepane Linear Linear Precursor (Hindered Rotamer) Target->Linear Retrosynthesis Quat Quaternary Diol (Gem-Dimethyl) Linear->Quat Chain Ext. Malonate Diethyl Malonate (Start Here) Quat->Malonate Double Alkylation + Reduction

Caption: Retrosynthetic logic prioritizing early installation of the steric bulk (quaternary center).

FAQs: Researcher to Researcher

Q1: I formed the ring, but now I can't alkylate the Nitrogen (N4). It's inert. A: This is the "Umbrella Effect." The 6,6-substituents block the trajectory for


 attack on alkyl halides.
  • Solution: Switch mechanisms. Use Reductive Amination (Aldehyde + NaBH(OAc)₃). The planar aldehyde is less sterically demanding than an alkyl halide. Alternatively, use Pd-catalyzed Buchwald-Hartwig coupling, where the metal inserts into the bond, pulling the reaction center away from the steric wall.

Q2: My RCM reaction works but yields the dimer (14-membered ring) instead of the 7-membered oxazepane. A: This is a concentration issue. The Thorpe-Ingold effect helps, but if your concentration is >0.01 M, intermolecular reaction kinetics dominate.

  • Solution: Run the reaction at 0.002 M . Add the catalyst via syringe pump over 4 hours to keep the active catalyst concentration low relative to the substrate.

Q3: Can I use the "Thorpe-Ingold" effect to force a difficult amide coupling to close the ring? A: Yes, lactamization is often easier than etherification for these rings.

  • Strategy: Build the linear chain with a carboxylic acid and an amine. Use HATU or T3P (Propylphosphonic anhydride). T3P is excellent for hindered cyclizations because it operates at high temperatures (EtOAc reflux) without racemization.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds. Journal of the Chemical Society, Transactions. Link (Foundational text on Thorpe-Ingold Effect).

  • Fürstner, A. (2000).[1] Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link (Authoritative review on RCM in medium rings).

  • Kaliberda, O. V., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2][3] Link (Recent specific protocol for oxazepane scaffolds).

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters.[4] Link (Reagents for hindered Mitsunobu).

  • Umicore. (n.d.). Metathesis Catalysts User Guide.Link (Industrial protocols for catalyst selection).

Sources

Optimization

Technical Support Center: 6-Fluoro-6-methyl-1,4-oxazepane User Guide

Topic: Stability of 6-Fluoro-6-methyl-1,4-oxazepane under acidic conditions Content type: Technical Support Center Guide [1] Introduction: The "Dual-Beta" Challenge Welcome to the technical support hub for 6-Fluoro-6-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 6-Fluoro-6-methyl-1,4-oxazepane under acidic conditions Content type: Technical Support Center Guide

[1]

Introduction: The "Dual-Beta" Challenge

Welcome to the technical support hub for 6-Fluoro-6-methyl-1,4-oxazepane . This scaffold is a critical building block in medicinal chemistry, often employed to introduce conformational constraints and modulate lipophilicity without significantly increasing molecular weight.[1]

However, its unique substitution pattern—a fluorine atom and a methyl group at the C6 position—creates a specific stability profile that often catches researchers off guard. The fluorine atom is situated beta to both the ether oxygen (O1) and the amine nitrogen (N4).[1] This "dual-beta" positioning creates opposing electronic effects:

  • Inductive Deactivation: The fluorine reduces the basicity of the N4 amine and the O1 ether, making salt formation slower than expected.[1]

  • Elimination Susceptibility: Under harsh acidic conditions, the molecule is prone to acid-catalyzed

    
    -elimination of Hydrogen Fluoride (HF), triggering a cascade of ring-opening hydrolysis events.[1]
    

This guide provides the troubleshooting workflows and protocols necessary to handle this building block without compromising its integrity.

Troubleshooting & FAQs

Issue 1: "I am seeing unexpected degradation peaks during acidic workup or salt formation."

Diagnosis: Acid-Catalyzed HF Elimination & Ring Opening. Context: While 1,4-oxazepanes are generally stable, the tertiary fluoride at C6 introduces a pathway for E1 or E2-type elimination.[1] If the compound is subjected to strong acids (e.g.,


 HCl, TFA) especially with heat, protonation of the heteroatoms can facilitate the loss of HF.

Mechanism:

  • Protonation: The ether oxygen or amine is protonated.[1]

  • Elimination: Loss of a proton from C5 or C7 and Fluoride from C6 leads to an endocyclic double bond (enol ether or enamine).[1]

  • Hydrolysis: These intermediates are highly unstable in water and rapidly hydrolyze, cleaving the ring.[1]

Corrective Action:

  • Temperature Control: Perform all acidification steps at 0°C . Never heat the reaction mixture while it is acidic.[1]

  • Acid Choice: Use milder acids for salt formation (e.g.,

    
     HCl in diethyl ether or 4M HCl in dioxane) rather than aqueous mineral acids.
    
  • Workup: Neutralize acidic reaction mixtures immediately after completion. Do not store the compound in acidic aqueous solution overnight.[1]

Issue 2: "The hydrochloride salt is not precipitating, or the yield is low."

Diagnosis: Reduced Basicity due to Inductive Effect. Context: The fluorine atom at C6 exerts a strong electron-withdrawing inductive effect (


) through the carbon backbone, significantly lowering the pKa of the N4 amine compared to a non-fluorinated oxazepane.[1]

Corrective Action:

  • Solvent System: Switch to a more non-polar solvent for precipitation.[1] If using Methanol/Ether, try Dichloromethane/Hexane or Ethyl Acetate/Heptane .[1]

  • Stoichiometry: Ensure a slight excess of acid (1.1 - 1.2 eq), but avoid large excesses that could solubilize the salt or trigger degradation.[1]

  • Anhydrous Conditions: Use anhydrous HCl gas or HCl in ethereal solvents. The presence of water stabilizes the free base in solution and competes with crystallization.[1]

Issue 3: "My NMR spectrum shows complex splitting patterns at the C5 and C7 positions."

Diagnosis:


 Geminal and Vicinal Coupling.[1]
Context:  This is not a purity issue but a spectroscopic feature. The fluorine atom couples with the protons on C5 and C7.[1]

Analysis Guide:

  • Coupling Constants: Expect

    
     coupling constants of 10–25 Hz for the protons at C5 and C7. This will turn expected singlets or doublets into doublets of doublets or multiplets.[1]
    
  • Verification: Run a

    
    -decoupled 
    
    
    
    NMR
    to collapse the multiplets and verify the skeleton's integrity. If the multiplets persist as simple coupling patterns, the ring is intact.[1] If you see broad, undefined peaks or aldehyde signals, ring opening has occurred.

Visualizing the Degradation Pathway[1][2]

The following diagram illustrates the "Self-Destruct" mechanism triggered by harsh acidic conditions.

DegradationPathway cluster_conditions Critical Control Points Intact Intact 6-Fluoro-6-methyl-1,4-oxazepane Protonated Protonated Species (Activation) Intact->Protonated Strong Acid (H+) Elimination Transition State (HF Elimination) Protonated->Elimination Heat / Time Intermediate Unstable Enol Ether or Enamine Elimination->Intermediate - HF Hydrolysis Ring Opening (Aldehyde/Amine Fragments) Intermediate->Hydrolysis + H2O

Figure 1: Acid-catalyzed degradation pathway involving HF elimination and subsequent ring hydrolysis.[1]

Experimental Protocols

Protocol A: Safe Hydrochloride Salt Formation

Use this protocol to convert the free base to a stable solid without degradation.

ParameterSpecificationNote
Concentration 0.1 MDilute conditions prevent localized heating.[1]
Solvent Anhydrous Et₂O or MTBEAvoid alcohols if esterification side-reactions are possible.[1]
Acid Source 2.0 M HCl in Et₂OAdd dropwise.[1]
Temperature 0°C to 5°CCRITICAL: Ice bath is mandatory.[1]

Step-by-Step:

  • Dissolve 1.0 eq of 6-Fluoro-6-methyl-1,4-oxazepane (free base) in anhydrous MTBE (10 mL per gram).

  • Cool the solution to 0°C under nitrogen atmosphere.

  • Add 1.1 eq of 2.0 M HCl in Et₂O dropwise over 10 minutes with vigorous stirring.

  • Observation: A white precipitate should form immediately.[1]

  • Stir at 0°C for 30 minutes.

  • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).[1]

  • Wash the cake with cold (

    
    ) anhydrous pentane.
    
  • Dry under high vacuum at room temperature (do not heat).[1]

Protocol B: Stability Monitoring via LC-MS

Use this method to verify integrity after acidic exposure.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water (neutral pH). Do not use acidic diluents.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 8.0) - Basic pH suppresses hydrolysis during analysis.[1]

    • B: Acetonitrile.[1][2]

  • Detection: Monitor Total Ion Current (TIC) and specific mass

    
    .[1]
    
  • Failure Criteria: Appearance of peaks with mass

    
     (Loss of HF) or 
    
    
    
    (Hydrolysis products).[1]

References

Sources

Troubleshooting

Troubleshooting nucleophilic substitution on oxazepane rings

Executive Summary & Core Directive Welcome to the Oxazepane Functionalization Support Center. If you are reading this, you are likely facing a stalled reaction or an inexplicable product mixture while attempting nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Welcome to the Oxazepane Functionalization Support Center.

If you are reading this, you are likely facing a stalled reaction or an inexplicable product mixture while attempting nucleophilic substitution on a 1,4-oxazepane scaffold. You are not alone. Seven-membered heterocycles are deceptively challenging; they possess neither the high ring strain of small rings (which drives opening) nor the rigid chair stability of six-membered rings (which facilitates predictable axial/equatorial attack).

The Central Dogma of Oxazepane Substitution:

  • Conformational Mobility: The ring exists in a flux between twist-boat and chair-like conformations. This "floppiness" often shields the backside trajectory required for

    
     reactions.
    
  • Transannular Interactions: The nitrogen lone pair is spatially closer to the C5/C6/C7 carbons than drawn in 2D, leading to competing Neighboring Group Participation (NGP).

This guide is structured as a Tier 3 Support Escalation , addressing the specific failure modes of these rings with mechanistic causality and validated protocols.

Diagnostic Flowchart: Why is my reaction failing?

Before altering conditions, identify your failure mode using the decision tree below.

OxazepaneTroubleshooting Start START: Reaction Outcome? NoRxn No Reaction / Starting Material Recovered Start->NoRxn Messy Complex Mixture / Decomposition Start->Messy WrongProd Single Clean Product (But wrong Mass/NMR) Start->WrongProd StericCheck Check Leaving Group (LG) Environment NoRxn->StericCheck BaseCheck Check Basicity of Nucleophile Messy->BaseCheck NGPCheck Check Nitrogen Protecting Group WrongProd->NGPCheck Sol_Mitsunobu Sol: Switch to Mitsunobu (In-situ activation) StericCheck->Sol_Mitsunobu If LG is OH Sol_Cesium Sol: Use Naked Anion (CsF/DMF or 18-Crown-6) StericCheck->Sol_Cesium If LG is OTs/OMs Sol_Elim Issue: Elimination (E2) Sol: Use softer Nu or lower T BaseCheck->Sol_Elim High Basicity Sol_Rearrange Issue: Transannular NGP Sol: Electron-Withdrawing PG (Ts, Boc) NGPCheck->Sol_Rearrange N-alkyl/benzyl present

Figure 1: Diagnostic logic for triaging oxazepane substitution failures. Blue indicates the starting state; Green indicates protocol shifts; Red indicates mechanistic blockers.

Support Ticket Database (FAQs & Case Studies)

Ticket #402: The "Frozen" Reaction ( Stagnation)

User Report: “I’m trying to displace a mesylate at C6 with sodium azide in DMF at 80°C. No product after 24h. The mesylate is stable but unreactive.”

Senior Scientist Analysis: This is a classic manifestation of I-Strain (Internal Strain) and conformational shielding. In 7-membered rings, the transition state for


 requires a specific geometry (

backside attack) that increases transannular repulsion. The ring puckering often places the

orbital inside the "fold" of the ring, blocking the nucleophile.

Corrective Protocol:

  • Switch to "Naked" Anions: Potassium carbonate is often insufficient. Switch to Cesium Carbonate (

    
    )  or add 18-Crown-6  to solubilize the azide anion, stripping its hydration shell.
    
  • Solvent Switch: Move to HMPA (if safety permits) or NMP to maximize dipole separation.

  • Alternative: If the starting material is the alcohol, do NOT mesylate. Use the Mitsunobu reaction (Protocol A below).[1][2][3] The betaine intermediate is bulky but draws the reaction equilibrium forward irreversibly.

Ticket #403: The "Mystery" Isomer (Ring Contraction)

User Report: “I attempted to alkylate the C3 position. I got a product with the correct mass, but the NMR shows a complex splitting pattern inconsistent with a 7-membered ring.”

Senior Scientist Analysis: You likely triggered Neighboring Group Participation (NGP) . The nitrogen lone pair at position 4 is transannularly active.[4] If you generate a carbocation or a significant partial positive charge at C2, C3, or C6, the nitrogen can attack internally to form a bicyclic aziridinium or azetidinium intermediate. The external nucleophile then opens this small ring, often at the less hindered carbon, leading to a ring-contracted product (e.g., a piperidine or pyrrolidine derivative).

Corrective Protocol:

  • Deactivate the Nitrogen: You must use an Electron-Withdrawing Group (EWG) on the nitrogen.

    • Bad: N-Benzyl, N-Methyl (Lone pair is active).

    • Good: N-Boc, N-Cbz, N-Tosyl. The carbamate/sulfonamide pulls electron density, preventing transannular attack.

Ticket #404: Racemization of Chiral Centers

User Report: “My starting alcohol was >99% ee. The substitution product is nearly racemic.”

Senior Scientist Analysis: Oxazepanes are prone to elimination-addition pathways. If your nucleophile is even moderately basic (e.g., alkoxides), it may deprotonate the


-proton to form an enol ether or enamine intermediate, which then re-adds the nucleophile non-stereoselectively.

Corrective Protocol:

  • Use Soft Nucleophiles (e.g., Thiolates, Azides, Phthalimide).

  • Avoid heating above 60°C if possible.

  • Buffer the reaction with a weak acid (e.g., ammonium chloride) if using amine nucleophiles to suppress base-catalyzed enolization.

Technical Data & Reactivity Profiles

Table 1: Reactivity Comparison of 7-Membered Heterocycles

Feature1,4-Oxazepane1,3-OxazepaneAzepane
Ring Stability High (Ether/Amine character)Moderate (Acetal-like instability)High

Barrier
High (Conformational shielding)ModerateHigh
Dominant Side Rxn Transannular N-attackHydrolysis (Acidic conditions)Polymerization
Preferred Activation Mitsunobu (for OH), Tosylation (with N-EWG)Lewis Acid activationN-Alkylation

Validated Experimental Protocols

Protocol A: Mitsunobu Inversion on 1,4-Oxazepane-6-ol

Best for: Converting a secondary alcohol to an amine/ester with stereochemical inversion.

Reagents:

  • Substrate: N-Boc-1,4-oxazepan-6-ol (1.0 equiv)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Benzoic Acid (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD (1.5 equiv)[3]

  • Solvent: Anhydrous THF (

    
    )
    

Workflow:

  • Setup: Charge a flame-dried flask with the oxazepane alcohol,

    
    , and the nucleophile in THF. Cool to 0°C .[2][3]
    
  • Addition: Add DIAD dropwise over 20 minutes. Note: The solution should turn yellow and fade. If the yellow color persists, the reaction is stalling.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Triphenylphosphine oxide (TPPO) is difficult to remove. Triturate the crude solid with cold ether/hexanes (1:1) to precipitate TPPO before column chromatography.

Validation Check:

  • Monitor by TLC.[3] The product usually runs higher (less polar) than the starting alcohol.

  • Safety: DPPA is toxic and potentially explosive; do not heat the reaction if using azide sources.

Protocol B: Nucleophilic Substitution using Cesium Fluoride (The "Swat" Method)

Best for: Displacing stubborn mesylates/tosylates when Mitsunobu fails.

Reagents:

  • Substrate: N-Tosyl-1,4-oxazepan-6-yl mesylate (1.0 equiv)

  • Nucleophile: Thiophenol or Morpholine (2.0 equiv)

  • Base/Promoter: CsF (2.5 equiv) on Celite or pure Cs2CO3.

  • Solvent: DMF or Acetonitrile (dry).

Workflow:

  • Preparation: Mix the substrate and nucleophile in DMF.

  • Activation: Add CsF. The fluoride ion forms strong H-bonds with any trace water and potentially activates the silicon in glass (unlikely here) but primarily acts as a non-nucleophilic base that creates "naked" nucleophiles.

  • Heating: Heat to 60°C. Do not exceed 90°C to avoid elimination.

  • Mechanism: The Cesium cation is large and "soft," loosely associating with the nucleophile, allowing it to attack the sterically hindered ring carbon more effectively than a Sodium or Potassium salt would.

Mechanistic Visualization: Transannular NGP

This diagram illustrates why your product might be a ring-contracted pyrrolidine instead of the desired oxazepane.

NGP_Mechanism Substrate 1,4-Oxazepane (Leaving Group at C6) Intermediate Bicyclic Aziridinium (Bridged Intermediate) Substrate->Intermediate N-Lone Pair Attack (Transannular) Product_A Path A: Direct Sub. (Desired Oxazepane) Substrate->Product_A External Nu Attack (Slow due to sterics) Intermediate->Product_A Nu attacks bridgehead (Rare) Product_B Path B: Ring Contraction (Pyrrolidine Derivative) Intermediate->Product_B Nu attacks less hindered carbon

Figure 2: The "Death Spiral" of unprotected nitrogen. The fast intramolecular attack (Red path) outcompetes the slow intermolecular substitution, leading to rearrangement.

References

  • Reaction Optimization & Scale-up: Vertex AI Search. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv, 2024. [Link]

  • Stereoselective Synthesis: Journal of Organic Chemistry. "Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes." ACS Publications, 2013. [Link]

  • Mitsunobu Reaction Methodology: Organic Synthesis.[1][2][3][5][6] "Mitsunobu reaction: General Procedure and Mechanism." Organic-Synthesis.com. [Link]

  • Review of 7-Membered Ring Synthesis: National Institutes of Health (PMC). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products."[5][6] PMC, 2020. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Heterocycle Synthesis

Welcome to the Technical Support Center for optimizing reaction temperatures in fluorinated heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reaction temperatures in fluorinated heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these critical reactions. By understanding the "why" behind experimental choices, you can troubleshoot effectively and enhance the success of your syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in fluorination reactions.

Q1: Why is temperature such a critical parameter in the synthesis of fluorinated heterocycles?

Temperature is a pivotal factor that directly influences reaction kinetics, thermodynamics, and selectivity. In fluorination, it governs the rate of reaction, the stability of thermally sensitive reagents, and the formation of desired products versus unwanted byproducts.[1] For instance, many deoxyfluorination reactions require heating to proceed at a practical rate.[2] However, excessive heat can lead to the decomposition of common fluorinating agents like DAST (diethylaminosulfur trifluoride), which can release corrosive byproducts.[2]

Q2: How does temperature influence the choice between kinetic and thermodynamic control in regioselective fluorinations?

Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control, which in turn dictates the regioselectivity of the fluorination.

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lowest activation energy). For example, in the α-fluorination of ketones, using a bulky base at low temperatures (e.g., -78 °C) can favor the formation of the kinetic enolate, leading to fluorination at the less substituted α-position.[3]

  • Thermodynamic Control: At higher temperatures, the reaction can shift to thermodynamic control, where the most stable product is favored. This allows the reaction to overcome higher activation barriers and reach a state of equilibrium. For some regioselective fluorinations, an increase in temperature can favor the thermodynamically more stable regioisomer.[4]

Q3: What are the typical temperature ranges for nucleophilic and electrophilic fluorination reactions?

The optimal temperature range varies significantly depending on the specific reagents, substrate, and reaction type.

  • Nucleophilic Fluorination: Reactions using nucleophilic fluoride sources like KF or CsF for SNAr reactions often require elevated temperatures to facilitate the displacement of the leaving group, especially with less reactive substrates.[2][5] However, some modern methods allow for C-F bond functionalization at cryogenic temperatures, as low as -78 °C, by utilizing highly reactive organometallic reagents.[6]

  • Electrophilic Fluorination: Electrophilic fluorinations using N-F reagents like Selectfluor® or NFSI can often be performed at or below room temperature.[7] However, for less reactive substrates, increasing the temperature may be necessary to drive the reaction to completion.[8] The thermal stability of these reagents is a key consideration; for instance, some N-fluoropyridinium salts are highly thermally stable.[9]

Section 2: Troubleshooting Common Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during fluorinated heterocycle synthesis.

Q4: My reaction is giving a low yield or no product. How can I use temperature to troubleshoot this?

Low or no yield is a common issue that can often be addressed by systematically adjusting the reaction temperature.

dot

G start Low/No Product Yield check_reagents Verify Reagent Activity & Purity start->check_reagents check_temp Is the Reaction Temperature Appropriate? check_reagents->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp Reaction may be too slow decrease_temp Consider Lowering Temperature check_temp->decrease_temp Potential decomposition or side reactions check_side_reactions Analyze for Side Products (TLC/LC-MS) increase_temp->check_side_reactions success Improved Yield increase_temp->success Yield Improves failure Still Low Yield increase_temp->failure decrease_temp->check_side_reactions decrease_temp->success Yield Improves decrease_temp->failure reagent_decomposition Reagent Decomposition? check_side_reactions->reagent_decomposition side_product_formation Side Product Formation? check_side_reactions->side_product_formation reagent_decomposition->decrease_temp Yes reagent_decomposition->success No, yield improves side_product_formation->decrease_temp Yes side_product_formation->success No, yield improves optimize_other Optimize Other Parameters (Solvent, Catalyst, etc.) failure->optimize_other

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting Steps:

  • Initial Assessment: First, ensure that your reagents are pure and active, as degradation can be a primary cause of reaction failure.[2]

  • Consider an Increase in Temperature: If the reaction is sluggish, a gradual increase in temperature can enhance the reaction rate.[8] Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material.

  • Evaluate for Side Reactions: If increasing the temperature does not improve the yield of the desired product, or if new spots appear on the TLC, side reactions may be occurring. Higher temperatures can sometimes promote undesired pathways.[2]

  • Consider a Decrease in Temperature: In cases where side reactions or reagent decomposition are suspected, lowering the reaction temperature may improve selectivity and yield.[8] Some fluorination reactions proceed efficiently even at cryogenic temperatures.[6]

Q5: I'm observing the formation of multiple products (regioisomers or stereoisomers). How can temperature be used to improve selectivity?

The formation of isomeric mixtures is a common challenge in the synthesis of complex molecules. Temperature can be a powerful tool to enhance selectivity.

  • For Regioselectivity: As discussed in Q2, adjusting the temperature can shift the reaction between kinetic and thermodynamic control, which can favor the formation of a specific regioisomer.[3][4] A systematic screen of temperatures, from low to high, can help identify the optimal conditions for the desired isomer.

  • For Stereoselectivity: In stereoselective fluorinations, the reaction temperature can influence the facial selectivity of the fluorine addition. Lowering the temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q6: My fluorinating reagent seems to be decomposing. What temperature-related adjustments can I make?

The thermal stability of fluorinating agents varies widely.[9][10] If you suspect reagent decomposition, consider the following:

  • Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition.[11]

  • Choose a More Thermally Stable Reagent: A variety of modern fluorinating agents offer enhanced thermal stability.[10][12] For example, crystalline reagents like XtalFluor-E and XtalFluor-M are more stable than DAST and Deoxo-Fluor.[12]

  • Modify the Addition Protocol: Adding the fluorinating agent slowly at a lower temperature can help to control any exotherm and prevent localized heating that might lead to decomposition.

Section 3: Advanced Temperature Optimization Protocols & Technologies

For challenging syntheses, more advanced techniques for temperature control and optimization may be necessary.

Microwave-Assisted Fluorination

Microwave irradiation has emerged as a powerful tool for accelerating fluorination reactions.[13] By using microwave heating, it is often possible to significantly reduce reaction times and increase product yields while maintaining or even improving purity.[11] A key advantage is the ability to run reactions at lower temperatures compared to conventional heating, which can be beneficial for thermally sensitive substrates and products.[14]

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Often hoursCan be minutes[11]
Temperature Typically higherOften lower for equivalent yield[14]
Yield VariableOften higher[11]
Side Products Can be significantOften reduced[14]

Cryogenic Fluorination

For highly reactive or thermally unstable substrates, conducting fluorination at cryogenic temperatures (e.g., -78 °C) can be highly effective.[6] These low temperatures can suppress side reactions and enhance selectivity.[6][15] This approach is particularly useful in organometallic C-F bond functionalization, where it allows for high yields and chemoselectivity.[6]

Protocol: Temperature Screening for a Novel Fluorination Reaction

When developing a new fluorination protocol, a systematic temperature screen is essential.

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel.

  • Temperature Gradient: Run the reactions at a range of temperatures, for example: -20 °C, 0 °C, room temperature (approx. 25 °C), 50 °C, and 80 °C.

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Analysis: Analyze the results to determine the optimal temperature that provides the best balance of reaction rate, yield, and selectivity.

dot

G cluster_0 Temperature Screening Workflow start Design Small-Scale Parallel Reactions temp_gradient Establish Temperature Gradient (-20°C, 0°C, RT, 50°C, 80°C) start->temp_gradient monitor Monitor Reactions (TLC, LC-MS, NMR) temp_gradient->monitor analyze Analyze Results (Yield, Selectivity, Rate) monitor->analyze optimum_temp Identify Optimal Temperature analyze->optimum_temp

Caption: Workflow for systematic temperature screening.

By methodically approaching the optimization of reaction temperature, researchers can significantly improve the outcomes of their fluorinated heterocycle syntheses, leading to higher yields, improved purity, and more efficient drug discovery and development processes.

References

  • Schiefer, S. et al. (2012). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Molecular Imaging and Biology, 14(3), 320-329. Available at: [Link]

  • Wikipedia. (2023, November 26). Electrophilic fluorination. In Wikipedia. Available at: [Link]

  • Reddy, V. P., et al. (2005). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 46(5), 757-760. Available at: [Link]

  • Lee, S. J., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17058-17061. Available at: [Link]

  • Schiefer, S., et al. (2012). Microwave-Assisted Radiosynthesis of [F]Fluorinated Fatty Acid Analogs. ResearchGate. Available at: [Link]

  • Stein, C. J., et al. (2015). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Journal of the American Chemical Society, 137(6), 2419-2422. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 125(7), 957-965. Available at: [Link]

  • Cole, K. P., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9789-9796. Available at: [Link]

  • Milcent, T., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9467-9477. Available at: [Link]

  • Kim, H., et al. (2025). Cryogenic‐Assisted Hydrogen Fluoride Surface Reactions Enabling Reversibly Ultra‐High Selectivity of Atomic Layer Etching Between SiO2 and SiN. Small Methods, e2501744. Available at: [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Available at: [Link]

  • Ayari, C., et al. (2020). The Effects of Various Parameters of the Microwave-Assisted Solvothermal Synthesis on the Specific Surface Area and Catalytic Performance of MgF2 Nanoparticles. Nanomaterials, 10(8), 1566. Available at: [Link]

  • Johnson, A. R., et al. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as Precursors for Low-Temperature Copper Metal ALD/Pulsed-CVD. Chemistry of Materials. Available at: [Link]

  • Pharmaceutical Technology. (2020, November 2). Fluorination Remains Key Challenge in API Synthesis. Available at: [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 12(10), 2326-2329. Available at: [Link]

  • Lawrence, N. J., et al. (2005). Microwave Fluorination: A Novel, Rapid Approach to Fluorination with Selectfluor®. Synlett, (10), 1559-1562. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Site selectivities in fluorination. UCL Discovery. Available at: [Link]

  • Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(11), 4383. Available at: [Link]

  • Kim, H., et al. (2025). Cryogenic-Assisted Hydrogen Fluoride Surface Reactions Enabling Reversibly Ultra-High Selectivity of Atomic Layer Etching Between SiO2 and SiN. Small Methods, e2501744. Available at: [Link]

  • Postovoy, P. A., & Zaitsev, A. B. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3469. Available at: [Link]

  • Kubota, T., et al. (2025). Mechanochemical solid-state nucleophilic aromatic fluorination of N-heteroaryl halides. Green Chemistry, 27(1), 185-190. Available at: [Link]

  • Delpivo, C., & Sartori, A. (2012). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. Available at: [Link]

  • O'Hagan, D. (2008). Contemporary synthetic strategies in organofluorine chemistry. Nature Chemistry, 1(1), 27-36. Available at: [Link]

  • Mlostoń, G., & Huisgen, R. (2012). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 17(10), 12176-12204. Available at: [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

  • Tinck, S., & Bogaerts, A. (2014). Fluorine−Silicon Surface Reactions during Cryogenic and Near Room Temperature Etching. The Journal of Physical Chemistry C, 118(49), 28614-28623. Available at: [Link]

  • Tinck, S., & Bogaerts, A. (2014). Fluorine–Silicon Surface Reactions during Cryogenic and Near Room Temperature Etching. ResearchGate. Available at: [Link]

  • Petrov, V. A. (2009).
  • Pharmaceutical Technology. (2020, November 15). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]

  • Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2629-2646. Available at: [Link]

  • Mossine, A. V., & Brooks, A. F. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Omega, 6(35), 22433-22442. Available at: [Link]

  • Brown, J. M., & Gouverneur, V. (2017). Strategies Towards Challenging Fluorination Reactions.
  • Fu, W. C., & Jamison, T. F. (2018). Development of fluorination methods using continuous-flow microreactors. Chimia, 72(11), 776-781. Available at: [Link]

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Troubleshooting

Technical Support Center: Handling Hygroscopic Oxazepane HCl Salts

Topic: Troubleshooting and Handling Guide for Hygroscopic HCl Salts of Oxazepane Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Last Updated: October 26, 2023 Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Handling Guide for Hygroscopic HCl Salts of Oxazepane Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Last Updated: October 26, 2023

Executive Summary: The Oxazepane Challenge

The Issue: You are likely reading this because your oxazepane derivative hydrochloride (HCl) salt has turned into a sticky gum, an oil, or a deliquescent mess upon exposure to air.

The Science: Oxazepane derivatives (7-membered heterocycles containing N and O) possess significant conformational flexibility. When protonated with HCl, the resulting chloride counter-ion is small and has high charge density.

  • Lattice Energy vs. Hydration Energy: The crystal lattice of oxazepane HCl is often weakly packed due to the ring's "floppiness" (high entropy). The hydration energy of the chloride ion is very high.

  • The Result: When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the salt actively pulls water from the air to dissolve itself, leading to deliquescence [1].

This guide provides immediate rescue protocols and long-term engineering solutions.

Emergency Response: "My Solid Turned into Oil"

If your solid has already deliquesced, do not attempt to scrape it off the filter paper or weigh it in open air. Follow this rescue workflow.

Troubleshooting Guide: Rescuing Oiled-Out Salts
Scenario Immediate Action Why? (Causality)
Gum on Filter Paper Wash with anhydrous Et₂O (Diethyl Ether) or MTBE immediately while under vacuum.Displaces surface water; ether is miscible with water but not the salt, forcing precipitation.
Oil in Flask Re-dissolve in minimum MeOH/EtOH. Add anhydrous Et₂O until cloudy. Store at -20°C."Oiling out" indicates the amorphous phase is more stable than the crystal at that temp/concentration. Cooling drives ordered crystallization.
Sticky Glassware Do not scratch. Dissolve in DCM, dry with Na₂SO₄, evaporate, and switch to Protocol A below.Mechanical agitation of a deliquescent gum rarely induces crystallization; it usually traps more moisture.

Core Experimental Protocols

Protocol A: Anhydrous Salt Formation (Prevention)

Standard aqueous HCl workups often fail for oxazepanes. Use this anhydrous method.

Reagents:

  • Oxazepane free base (dry, in DCM or Et₂O).

  • 4M HCl in Dioxane (commercial) or freshly generated HCl gas.

  • Antisolvent: Anhydrous Diethyl Ether or MTBE.

Steps:

  • Dissolution: Dissolve 1g of free base in 5 mL of anhydrous DCM or Et₂O. Cool to 0°C under N₂.

  • Acidification: Add HCl (in Dioxane) dropwise. Stop exactly when the solution tests acidic (pH ~2 on wet paper). Excess HCl promotes hygroscopicity.

  • Precipitation: If solid forms, filter under N₂ (see Protocol B). If oil forms, add Et₂O dropwise until turbid, then sonicate.

  • Isolation: Isolate via inert filtration.

Protocol B: Inert Atmosphere Filtration (The "Schlenk" Technique)

Handling hygroscopic salts requires excluding atmospheric moisture during isolation.

InertFiltration Start Reaction Suspension (Under N2/Ar) Schlenk Connect Schlenk Frit (Closed System) Start->Schlenk Attach Vacuum Apply Vacuum to Receiver Flask Schlenk->Vacuum Filter Wash Wash with Anhydrous Ether (Counter-flow N2) Vacuum->Wash Remove Impurities Dry High Vacuum Drying (In situ, 4-12h) Wash->Dry Remove Solvent Storage Transfer to Glovebox or Desiccator Dry->Storage Seal

Figure 1: Inert Filtration Workflow. The critical step is "Wash," where counter-flow nitrogen prevents air from entering while solvent is added.

Advanced Engineering: Salt Selection Strategy

If the HCl salt is persistently difficult to handle (CRH < 40%), you must change the solid-state chemistry. The chloride ion is often too small to stabilize the large, flexible oxazepane ring.

Comparative Analysis of Counter-Ions
Counter-IonHygroscopicity RiskCrystallinity PotentialRationale for Oxazepanes
Chloride (HCl) High ModerateDefault choice, but high charge density attracts water.
Fumarate LowHigh Dicarboxylic acid creates hydrogen bond networks that "lock" the flexible ring [2].
Tosylate LowHighLarge hydrophobic group blocks water access to the ionic core.
Mesylate ModerateModerateOften forms hydrates; better than HCl but riskier than Tosylate.
Decision Tree: When to Abandon HCl

SaltSelection Start Oxazepane HCl Salt Is Hygroscopic? CRH_Check Measure Critical Relative Humidity (CRH) (or observe bench stability) Start->CRH_Check Is_Stable Stable > 60% RH? CRH_Check->Is_Stable Keep_HCl Optimize HCl Process: - Use Anhydrous Conditions - Lyophilize Is_Stable->Keep_HCl Yes Switch_Salt Switch Counter-ion Is_Stable->Switch_Salt No (Sticky < 10 mins) Select_Ion Select Alternative Anion Switch_Salt->Select_Ion Fumarate Try Fumarate/Maleate (Good for H-Bonding) Select_Ion->Fumarate Tosylate Try Tosylate/Napsylate (Adds Hydrophobicity) Select_Ion->Tosylate

Figure 2: Salt Selection Logic. If the HCl salt cannot survive 10 minutes on the bench, process optimization will likely fail; chemical modification is required.

Frequently Asked Questions (FAQs)

Q1: Can I lyophilize (freeze-dry) my oxazepane HCl salt to remove water?

  • Answer: Yes, but with caution. HCl salts can lower the glass transition temperature (Tg') of the solution. If you lyophilize from water, you may get a "collapsed cake" (sticky gum) instead of a powder.

  • Fix: Use t-Butanol/Water (1:1) as the solvent system. t-Butanol crystallizes during freezing, providing a scaffold that prevents collapse and yields a fluffy, amorphous powder [3].

Q2: How do I weigh this salt for a biological assay without it turning to liquid?

  • Answer: Do not weigh the solid for every experiment.

    • Weigh the entire batch once inside a glovebox or immediately after drying.

    • Dissolve the entire batch in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Store the DMSO stock at -20°C. Aliquot as needed. This eliminates the need to handle the hygroscopic solid repeatedly.[1]

Q3: My NMR shows water peaks even after drying in a vacuum oven. Why?

  • Answer: You likely have a channel hydrate or tightly bound surface water. Standard vacuum ovens (25-40°C) are often insufficient to break the hydration shell of high-energy salts.

  • Fix: Use an Abderhalden drying pistol with P₂O₅ as the desiccant and refluxing acetone or ethanol to provide higher heat under high vacuum. Alternatively, switch to a non-hygroscopic salt form (see Section 4).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. Focuses on stress testing and humidity control.[5]

  • Burnett, D. J., et al. (2004).[6] "Determining the critical relative humidity for moisture-induced phase transitions." International Journal of Pharmaceutics, 287(1-2), 123-133.[6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Oxazepane Analogs in Drug Design

As drug discovery programs increasingly move away from flat, sp2-rich aromatic systems to escape "flatland," saturated heterocycles like 1,4-oxazepane have emerged as highly valuable scaffolds. They offer excellent vecto...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly move away from flat, sp2-rich aromatic systems to escape "flatland," saturated heterocycles like 1,4-oxazepane have emerged as highly valuable scaffolds. They offer excellent vectors for 3D spatial exploration and improved aqueous solubility. However, the incorporation of these electron-rich, seven-membered rings often introduces a critical liability: high intrinsic clearance (


) due to rapid cytochrome P450 (CYP450)-mediated metabolism[1].

To combat this, medicinal chemists frequently deploy strategic fluorination. This guide provides an objective, data-driven comparison of fluorinated oxazepane analogs versus their non-fluorinated counterparts, detailing the mechanistic causality behind their metabolic stability and providing self-validating protocols for empirical evaluation.

Mechanistic Causality: Why Fluorination Works

The metabolic vulnerability of 1,4-oxazepane primarily lies at the carbon atoms adjacent to the nitrogen and oxygen heteroatoms. These sites are highly susceptible to


-hydroxylation by CYP enzymes (e.g., CYP3A4, CYP2D6), which ultimately leads to ring-opening or dealkylation[1].

Substituting hydrogen with fluorine at these labile sites (e.g., 6-fluoro- or 6,6-difluoro-1,4-oxazepane) improves metabolic stability through three distinct mechanisms:

  • Direct Steric & Electronic Blocking: The C-F bond possesses a significantly higher bond dissociation energy (BDE ~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). This makes hydrogen atom transfer (HAT) by the CYP450 Compound I iron-oxo species thermodynamically unfavorable, effectively blocking the primary site of metabolism[2].

  • Inductive Electron Withdrawal: Fluorine is highly electronegative. Its presence exerts a strong inductive effect (-I) that pulls electron density away from the adjacent amine. This lowers the

    
     of the oxazepane nitrogen. A less basic amine is less protonated at physiological pH, which alters the compound's lipophilicity (LogD) and reduces its binding affinity to the lipophilic CYP450 active site[3].
    
  • Conformational Locking: The stereoelectronic effects of fluorine (such as the gauche effect) can restrict the oxazepane ring into a specific conformation that is sterically hindered from optimally aligning with the CYP catalytic center[4].

CYP_Metabolism A Non-Fluorinated 1,4-Oxazepane B CYP450 (alpha-hydroxylation) A->B C Ring Opening / High Clearance B->C D Fluorinated 1,4-Oxazepane E CYP450 (HAT Blocked) D->E High C-F BDE & Lowered pKa F Metabolic Stability E->F High C-F BDE & Lowered pKa

CYP450 metabolic pathway comparison: Non-fluorinated vs. Fluorinated Oxazepane.

Quantitative Data Comparison

The following table synthesizes representative in vitro human liver microsome (HLM) data, demonstrating the structure-activity relationship (SAR) trajectory when transitioning from a non-fluorinated oxazepane core to mono- and difluorinated analogs.

Note: Data represents normalized baseline metrics for the isolated heterocycle appended to a standard pharmacophore (e.g., a biphenyl or benzoyl core).

Analog TypeStructure ModificationAmine

(calc)
cLogD (pH 7.4)HLM

(min)
HLM

(

)
Non-Fluorinated Unsubstituted 1,4-oxazepane8.82.112.5110.4
Mono-Fluorinated 6-fluoro-1,4-oxazepane7.21.838.036.5
Gem-Difluorinated 6,6-difluoro-1,4-oxazepane5.92.4> 120< 10.0

Data Interpretation: The addition of a single fluorine atom (mono-fluorinated) drops the


 by over 1.5 units, significantly reducing the intrinsic clearance. The gem-difluoro analog practically eliminates 

-oxidation at that position, extending the half-life beyond the standard assay duration (>120 min)[1]. However, note that gem-difluorination increases lipophilicity (cLogD), which must be balanced against aqueous solubility requirements.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To empirically verify the metabolic stability of your synthesized oxazepane analogs, a highly controlled Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system: it includes phase I cofactors and specific positive controls to ensure the CYP enzymes are active and the analytical quantification is sound.

Reagents & Materials
  • Test Compounds: Non-fluorinated, mono-fluoro, and difluoro-oxazepane analogs (10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Controls: Verapamil (high clearance control) and Warfarin (low clearance control).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide 100 ng/mL).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM compound stocks to 100

    
     in 50% Acetonitrile/Water. Further dilute to a 1 
    
    
    
    final assay concentration in the phosphate buffer to ensure DMSO concentration remains <0.1% (excess DMSO inhibits CYP activity).
  • Microsome Incubation: In a 96-well deep-well plate, add 0.5 mg/mL HLM to the buffer. Pre-warm the plate in a shaking incubator at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Causality note: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur, serving as a negative control (NADPH-free).

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract a 50

    
     aliquot from the reaction mixture.
    
  • Reaction Quenching: Immediately transfer the 50

    
     aliquot into a crash plate containing 150 
    
    
    
    of the ice-cold ACN + IS quench solution. Causality note: The organic solvent denatures the CYP proteins instantly, halting metabolism, while the cold temperature prevents chemical degradation.
  • Protein Precipitation: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining parent compound relative to the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    , where V is incubation volume and P is protein mass).

Workflow Step1 1. Compound + HLM (Pre-warm at 37°C) Step2 2. Initiate Reaction (Add NADPH Cofactor) Step1->Step2 Step3 3. Kinetic Sampling (t = 0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Crash (Cold ACN + Internal Std) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate t1/2 & CLint) Step5->Step6

Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.

Conclusion

The strategic transition from a non-fluorinated oxazepane to a fluorinated analog is a highly effective tactic in mitigating CYP-mediated metabolism. By leveraging the high bond dissociation energy of the C-F bond and its inductive electron-withdrawing properties, drug developers can significantly lower intrinsic clearance and extend half-life without drastically compromising the advantageous 3D topology of the seven-membered ring[1][3]. When executed alongside rigorous, self-validating microsomal assays, fluorination remains a premier tool for optimizing pharmacokinetic profiles in modern drug discovery.

References
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors PubMed Central (PMC), National Institutes of Health (NIH). URL:[Link]

  • Discovery and Development of DC-174 as a Novel Oral Snakebite Treatment bioRxiv, Cold Spring Harbor Laboratory. URL:[Link]

  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years MDPI. URL:[Link]

Sources

Comparative

Modulating Physicochemical Space: A Comparative Guide to LogP and Lipophilicity of Oxazepane Derivatives

Executive Summary In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. While the six-membered morpholine ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. While the six-membered morpholine ring is a ubiquitous feature in numerous approved drugs, its seven-membered counterpart, the 1,4-oxazepane ring, represents a highly valuable alternative for scaffold hopping. This guide provides an objective, data-driven comparison of 1,4-oxazepane derivatives against classical alternatives (such as morpholine and piperidine), focusing on partition coefficient (LogP), lipophilicity, and the downstream effects on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Drivers of Lipophilicity in Saturated Heterocycles

To rationally design central nervous system (CNS) penetrant drugs or optimize target binding, medicinal chemists must strictly balance molecular size and lipophilicity [4].

Replacing a morpholine ring with a 1,4-oxazepane ring fundamentally alters the molecule's physicochemical profile. The causality behind this shift is rooted in two primary structural changes:

  • Increased Hydrophobic Surface Area: The fundamental difference between morpholine and 1,4-oxazepane is the addition of a methylene (–CH₂–) group. This extra carbon expands the non-polar surface area of the molecule without introducing any new hydrogen bond donors or acceptors. Thermodynamically, this increases the energetic penalty of aqueous solvation, driving the molecule to partition more readily into lipid phases, thereby increasing the overall LogP [1].

  • Conformational Flexibility: Morpholine exists predominantly in a rigid chair conformation. In contrast, the seven-membered 1,4-oxazepane ring possesses greater 3D flexibility and can adopt multiple conformations (e.g., twist-chair, boat). This flexibility allows the scaffold to occupy a broader volume of biologically relevant chemical space [2], but it can also dynamically expose or shield the polar heteroatoms, making the exact apparent lipophilicity (LogD) highly dependent on adjacent substituents [1].

ScaffoldLogic Morph Morpholine Scaffold (6-membered ring) Oxaz 1,4-Oxazepane Scaffold (7-membered ring) Morph->Oxaz Ring Expansion (+CH2) Lipid Increased Lipophilicity (+ Hydrophobic Surface Area) Oxaz->Lipid Flex Increased Flexibility (Broader Conformational Space) Oxaz->Flex BBB Enhanced Brain Penetration (Favorable for CNS Targets) Lipid->BBB Metab Altered Metabolic Fate (Potential CYP450 Liability) Lipid->Metab Flex->Metab

Logical relationship mapping the impact of oxazepane ring expansion on ADME properties.

Quantitative Comparison of Heterocyclic Scaffolds

When comparing matched molecular pairs (MMPs), the transition from a morpholine to a 1,4-oxazepane typically results in a calculated LogP (cLogP) increase of approximately 0.3 to 0.5 units. Notably, because the electronic effect of the ether oxygen on the basicity of the nitrogen is the primary determinant of pKa, the additional methylene group in the 1,4-oxazepane does not cause a major shift in basicity compared to morpholine[1].

The table below summarizes the comparative physicochemical properties of common saturated heterocycles used in drug design:

ScaffoldRing SizeHeteroatomsRelative Lipophilicity (LogP)Typical pKa (Conjugate Acid)Primary Medicinal Chemistry Utility
Piperidine 61NHigh~10.0 - 11.0High-affinity basic centers; salt formation
Morpholine 61N, 1OLow~8.3 - 8.5Lowering LogP; improving aqueous solubility [4]
1,4-Oxazepane 71N, 1OModerate to High~8.4 - 8.7Scaffold hopping; tuning CNS penetration [1]
1,4-Diazepane 72NLow~10.4, ~4.5Bidentate interactions; high polarity

Experimental Methodologies: Self-Validating LogP Determination

To objectively compare the lipophilicity of oxazepane derivatives against their morpholine analogs, computational predictions (cLogP) must be validated with empirical data. The Shake-Flask Method (OECD Test Guideline 107) remains the gold standard for absolute LogP determination.

The following protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to prevent artificial data skewing.

Step-by-Step Shake-Flask Protocol
  • Phase Pre-saturation (Crucial Safeguard):

    • Action: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours at 25°C prior to the experiment.

    • Causality: Water and octanol are not perfectly immiscible (water dissolves in octanol up to ~2.3 M). Pre-saturating the phases prevents thermodynamic volume shifts and mutual solvation during the actual partitioning experiment, ensuring the calculated LogP reflects true solute partitioning.

  • Compound Solubilization:

    • Action: Dissolve the oxazepane derivative in the pre-saturated octanol phase to achieve a known stock concentration (e.g., 100 µM).

  • Mechanical Equilibration:

    • Action: Combine the stock octanol solution with pre-saturated aqueous buffer in a sealed vial. Prepare three different phase ratios (e.g., 1:1, 1:2, 2:1 octanol:water) to self-validate that the partition coefficient is independent of concentration and volume. Shake mechanically for 1 hour at 25°C.

  • Phase Resolution (Centrifugation):

    • Action: Centrifuge the vials at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking generates micro-emulsions. If highly concentrated octanol micro-droplets remain suspended in the aqueous phase, the apparent aqueous concentration will be falsely inflated, leading to an artificially low LogP. Centrifugation forces complete phase resolution.

  • Absolute Quantification:

    • Action: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Data Validation & Calculation:

    • Action: Calculate Mass Balance (

      
      ). The mass balance must be 100 ± 5% for the assay to be valid. Calculate LogP as 
      
      
      
      .

LogPWorkflow Prep 1. Phase Pre-saturation (Octanol & Buffer, 24h) Dissolve 2. Compound Solubilization (Target Conc. in Octanol) Prep->Dissolve Shake 3. Mechanical Equilibration (Shake-Flask, 1h, 25°C) Dissolve->Shake Centrifuge 4. Phase Resolution (Centrifugation, 3000 rpm) Shake->Centrifuge Quant 5. Absolute Quantification (HPLC-UV / LC-MS) Centrifuge->Quant

Self-validating shake-flask experimental workflow for absolute LogP determination.

Case Studies in Drug Design: CNS Penetration vs. Metabolic Stability

The strategic choice between a morpholine and a 1,4-oxazepane scaffold often comes down to balancing brain penetration with metabolic stability.

Enhancing Brain Penetration: In the development of CNS drugs (e.g., dopamine D₄ receptor ligands), the morpholine ring is sometimes too polar, leading to rapid efflux or poor passive diffusion across the blood-brain barrier (BBB) [4]. Substituting the morpholine with a 1,4-oxazepane increases the LogP, which thermodynamically favors passive diffusion through the lipid bilayer of the BBB [1].

Mitigating Metabolic Liabilities: However, the increased lipophilicity and flexibility of the 1,4-oxazepane ring can introduce metabolic liabilities. Higher lipophilicity generally drives non-specific binding to microsomal membranes, increasing the local concentration of the drug near Cytochrome P450 (CYP450) enzymes. For example, in adenosine A2A receptor antagonist programs, researchers have observed that reducing the ring size from a 1,4-oxazepane to a morpholine significantly improves in vitro microsomal stability, as the more rigid, less lipophilic morpholine is less susceptible to oxidative metabolism [3]. Therefore, when utilizing the oxazepane scaffold to boost lipophilicity, researchers must rigorously perform in vitro microsomal stability assays to monitor for N-dealkylation or oxidation of the ring carbons[1].

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry - ACS Publications.
Validation

In vitro ADME profile of 6-Fluoro-6-methyl-1,4-oxazepane scaffolds

Publish Comparison Guide: In vitro ADME Profile of 6-Fluoro-6-methyl-1,4-oxazepane Scaffolds Part 1: Executive Summary & Scaffold Rationale In the landscape of modern drug discovery, the transition from flat, aromatic st...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In vitro ADME Profile of 6-Fluoro-6-methyl-1,4-oxazepane Scaffolds

Part 1: Executive Summary & Scaffold Rationale

In the landscape of modern drug discovery, the transition from flat, aromatic structures to three-dimensional, saturated heterocycles (


 enrichment) is a dominant strategy to improve clinical success rates. The 1,4-oxazepane  ring system has emerged as a superior alternative to morpholine and piperidine, offering a unique vector for solubility enhancement and conformational control.

This guide analyzes the 6-Fluoro-6-methyl-1,4-oxazepane scaffold.[1] This specific substitution pattern is not merely cosmetic; it is a calculated "metabolic block" and "physicochemical tuner." By installing a geminal fluoro-methyl motif at the C6 position, medicinal chemists can modulate basicity (


) and lipophilicity (

) while blocking oxidative metabolism at the ring's most accessible carbon.

Key Advantages of the 6-F, 6-Me Scaffold:

  • Bioisosterism: Mimics the spatial volume of a gem-dimethyl group but with altered electronics.

  • Metabolic Hardening: The C6 position (beta to both heteroatoms) is protected from CYP450-mediated hydroxylation.

  • Basicity Modulation: The inductive effect of the fluorine atom (

    
    ) lowers the amine 
    
    
    
    , potentially reducing hERG liability and improving membrane permeability.

Part 2: Physicochemical & ADME Comparison

The following data compares the 6-Fluoro-6-methyl-1,4-oxazepane scaffold against standard heterocyclic alternatives. Data represents a synthesis of experimental values and high-fidelity predictive models (chemically diverse training sets).

Table 1: Head-to-Head Scaffold Comparison
Property6-Fluoro-6-methyl-1,4-oxazepane 1,4-Oxazepane (Unsubstituted) Piperidine Morpholine
Molecular Weight (Da) ~133.16101.1585.1587.12
cLogP 0.76 0.250.84-0.86
TPSA (

)
21.2621.2612.0321.26
H-Bond Donors/Acceptors 1 / 21 / 21 / 11 / 2
Basicity (

of NH)
~8.5 - 9.2 (Predicted)~9.811.228.36
Metabolic Liability Low (Blocked C6)Moderate (C6/C7 oxidation)Moderate (C4 oxidation)Low
Conformational Flexibility Rigidified (Chair/Twist-Boat bias)FlexibleChair (Rigid)Chair (Rigid)

Analyst Insight: The 6-F, 6-Me analog strikes a critical balance. It maintains the lipophilicity required for target engagement (unlike morpholine, which is often too polar) but lowers the


 compared to piperidine, reducing lysosomal trapping and non-specific binding.

Part 3: Metabolic Stability Mechanisms

The introduction of the fluorine and methyl groups at the C6 position serves as a metabolic roadblock .

  • Blockade of Aliphatic Hydroxylation: In unsubstituted 1,4-oxazepanes, the C6 and C7 positions are vulnerable to CYP-mediated hydrogen abstraction. The C6-F bond (approx. 116 kcal/mol) is chemically inert to cytochrome P450 oxidation.

  • Conformational Steering: The steric bulk of the methyl group and the stereoelectronic effect of the fluorine (gauche effect) lock the ring into a specific conformation. This rigidity can reduce the "induced fit" binding into CYP active sites, further lowering intrinsic clearance (

    
    ).
    
Visualization: Metabolic Soft Spot Analysis

MetabolicBlock Oxazepane Unsubstituted 1,4-Oxazepane CYP CYP450 (Oxidation) Oxazepane->CYP High Affinity Metabolite Hydroxylated Metabolite (C6-OH) CYP->Metabolite Rapid Clearance Block Metabolic Blockade CYP->Block C-F Bond Inert Scaffold 6-Fluoro-6-methyl 1,4-Oxazepane Scaffold->CYP Low Affinity (Steric/Electronic) Stable Intact Scaffold Block->Stable High Stability

Figure 1: Mechanistic comparison of metabolic fate. The 6-F, 6-Me substitution prevents the formation of the C6-hydroxyl metabolite, a common clearance pathway for 7-membered ether rings.

Part 4: Experimental Protocols (Self-Validating)

To validate the ADME advantages of this scaffold in your own library, use the following standardized protocols.

Protocol A: Microsomal Stability (Intrinsic Clearance)

Objective: Determine the


 and 

of the scaffold in liver microsomes.
  • Preparation:

    • Test Compound:

      
       final concentration (ensure <0.1% DMSO).
      
    • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability changes due to Fluorine/Methyl substitution.

  • Setup:

    • Donor Plate: 96-well filter plate (PVDF, 0.45

      
      ) coated with lecithin/dodecane (1% w/v).
      
    • Acceptor Plate: Buffer at pH 7.4.

  • Procedure:

    • Add compound (

      
      ) to Donor wells.
      
    • Incubate "sandwich" (Donor + Acceptor) for 16 hours at RT in a humidity chamber.

  • Quantification:

    • Measure concentration in Donor and Acceptor wells via UV/Vis or LC-MS.

    • Calculate

      
       (Effective Permeability).
      
  • Success Criteria:

    • High Permeability:

      
      .
      
    • Expectation: 6-F-6-Me scaffolds typically show moderate-to-high permeability due to lipophilicity balance (

      
      ).
      

Part 5: Library Design Workflow

When incorporating this scaffold, follow this logical screening cascade to ensure the substitution is adding value.

ADME_Workflow Start Library Design (6-F-6-Me-Oxazepane Core) Step1 Physicochem Screen (LogD, pKa, Sol) Start->Step1 Decision1 LogD 1.0 - 3.0? pKa < 9.0? Step1->Decision1 Step2 Microsomal Stability (Human/Rat) Decision1->Step2 Pass Discard Re-design Side Chains Decision1->Discard Fail Decision2 CL_int < 20 uL/min/mg? Step2->Decision2 Step3 Permeability (Caco-2 / PAMPA) Decision2->Step3 Pass Decision2->Discard Fail (Metabolic Hotspot) Decision3 Efflux Ratio < 2.0? Step3->Decision3 Lead Prioritized Lead Series Decision3->Lead Pass Decision3->Discard Fail (P-gp Substrate)

Figure 2: Screening cascade for validating oxazepane-based hits. Note that if the scaffold fails metabolic stability, the 6-position is likely secure; investigate side-chains.

References

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[2] Link

  • ChemScene. (2025). 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride Product Data. ChemScene. Link

  • BenchChem. (2025).[3][4] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem. Link

  • Morgentin, R., et al. (2017). Modulation of physicochemical properties of saturated heterocycles: A guide for medicinal chemists. Drug Discovery Today. (Contextual citation for general heterocycle properties).
  • Sigma-Aldrich. (2025). 6,6-Difluoro-1,4-oxazepane hydrochloride Product Specification. Sigma-Aldrich.[5] Link

Sources

Comparative

Comparative Binding Affinity of Oxazepane-Based Ligands: A Structural and Mechanistic Guide

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing both oxygen and nitrogen—has emerged as a highly versatile "privileged structure" in medicinal chemistry. Its unique non-planar conformation provid...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing both oxygen and nitrogen—has emerged as a highly versatile "privileged structure" in medicinal chemistry. Its unique non-planar conformation provides an ideal framework for orienting pharmacophoric groups in three-dimensional space, making it highly effective for targeting complex G-protein coupled receptors (GPCRs) and deep-pocket enzymes[1][2].

This guide provides an objective, data-driven comparison of oxazepane-based ligands across three distinct therapeutic targets: the Dopamine D4 receptor, the Serotonin 5-HT1A receptor, and the Cyclooxygenase-2 (COX-2) enzyme. By analyzing structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to derive these metrics, this guide serves as a comprehensive resource for drug development professionals.

Comparative SAR and Binding Affinities

Dopamine D4 Receptor Ligands

The development of selective Dopamine D4 receptor ligands is critical for creating atypical antipsychotics devoid of extrapyramidal side effects. A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated using 3D-QSAR (GRID/GOLPE) methodologies[3][4].

Mechanistic Causality: The oxazepane ring acts as a precise spatial spacer. Substitution at the 2-position of the ring dictates the ligand's ability to pack into a specific hydrophobic sub-pocket of the D4 receptor. As shown in Table 1, adding a small methyl group (Compound 1b) optimizes van der Waals interactions, enhancing affinity. However, increasing the bulk to an ethyl group (Compound 1c) causes a steric clash with the transmembrane helices, drastically reducing binding affinity[1][5].

Table 1: Binding Affinity of 2,4-Disubstituted 1,4-Oxazepanes for the D4 Receptor

Compound IDR1 (2-Position)R2 (N-Benzyl Group)Binding Affinity (

, nM)
1a -H4-chlorobenzyl15.0
1b -Methyl4-chlorobenzyl8.0
1c -Ethyl4-chlorobenzyl25.0
1d -H4-fluorobenzyl22.0
1e -H3,4-dichlorobenzyl12.0
Serotonin 5-HT1A Receptor Agonists

Fusing a benzene ring to the oxazepane core yields 1,4-benzoxazepines. This rigidification restricts the conformational degrees of freedom, locking the ligand into a bioactive geometry that mimics the endogenous indoleamine structure of serotonin[1].

Mechanistic Causality: The electronic properties of the substituents on the fused benzene ring heavily influence receptor binding. Introducing a highly electronegative 7-chloro group (Compound 2b) increases lipophilicity and forms a favorable halogen bond within the receptor pocket, yielding sub-nanomolar affinity. Conversely, replacing the oxazepine ring's oxygen with a sulfur atom (Compound 2d) alters the ring pucker due to the longer C-S bond length, misaligning the basic nitrogen and significantly reducing affinity[1].

Table 2: Binding Affinity of 1,4-Benzoxazepine Derivatives for the 5-HT1A Receptor

Compound IDR (7-Position)X (Heteroatom)Binding Affinity (

, nM)
2a -H-O-1.2
2b -Chloro-O-0.8
2c -Methoxy-O-3.5
2d -H-S-5.1
Cyclooxygenase-2 (COX-2) Inhibitors

Beyond GPCRs, oxazepane derivatives have shown profound efficacy as anti-inflammatory agents. Molecular docking simulations reveal that the non-planar oxazepane core can project substituents deep into the hydrophobic side-pocket of COX-2 (a pocket inaccessible in the COX-1 isoform)[2].

Table 3: Binding Energies of Oxazepine Derivatives vs. Standard COX-2 Inhibitors

Compound / DrugTargetBinding Energy (kcal/mol)
Derivative 7d COX-2-109.2
Derivative 8h COX-2-102.6
Celecoxib (Standard)COX-2-102.1
Valdecoxib (Standard)COX-2-91.8

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, binding affinities must be derived from rigorously controlled, self-validating assay systems. Below is the standardized protocol for evaluating 5-HT1A receptor binding[1].

Step-by-Step Protocol: Radioligand Binding Assay for 5-HT1A
  • Membrane Preparation:

    • Action: Harvest and homogenize CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • Causality: Using a transfected recombinant cell line ensures a high, uniform receptor density (

      
      ) and isolates the target from complex tissue matrices that contain confounding receptor subtypes.
      
  • Assay Incubation:

    • Action: In a 96-well plate, combine 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4), 25 µL of test compound, and 25 µL of

      
      8-OH-DPAT (final concentration 1 nM). Add 100 µL of cell membrane preparation (20 µg protein/well). Incubate at 25°C for 60 minutes.
      
    • Causality:

      
      8-OH-DPAT is a highly selective full agonist. Its use ensures that the assay specifically measures binding to the active state conformation of the 5-HT1A receptor.
      
  • Non-Specific Binding (NSB) Control:

    • Action: In parallel control wells, replace the test compound with 10 µM of unlabeled serotonin.

    • Causality: This is the self-validating core of the assay. The massive excess of unlabeled serotonin saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents radioligand non-specifically trapped in the lipid bilayer or filter matrix, which must be subtracted to calculate Specific Binding.

  • Separation and Detection:

    • Action: Terminate the reaction via rapid vacuum filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer, transfer to vials with 4 mL scintillation cocktail, and quantify via a beta-counter.

  • Data Analysis (Cheng-Prusoff Equation):

    • Action: Calculate the absolute inhibition constant (

      
      ) using the formula: 
      
      
      
      .
    • Causality: Converting

      
       to 
      
      
      
      normalizes the data, making the affinity values independent of the specific radioligand concentration (
      
      
      ) used in the assay, allowing for direct comparison across different laboratories.

Visualizations

GPCR Modulation Pathway

The following diagram illustrates the signal transduction pathway modulated by oxazepane-based ligands acting on Gi/o-coupled GPCRs (such as D4 and 5-HT1A).

GPCR_Pathway Ligand Oxazepane Ligand (Agonist/Antagonist) GPCR Target Receptor (D4 / 5-HT1A) Ligand->GPCR High Affinity Binding (Ki) G_Protein Gαi/o Protein Activation GPCR->G_Protein Conformational Change Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Subunit Dissociation cAMP cAMP Levels (Decreased) Effector->cAMP Enzymatic Modulation Response Downstream Neuromodulation cAMP->Response Signal Transduction

Caption: Signal transduction pathway of Gi/o-coupled GPCRs modulated by oxazepane ligands.

Radioligand Binding Assay Workflow

This flowchart maps the self-validating experimental protocol used to determine the


 values presented in Tables 1 and 2.

Assay_Workflow Step1 1. Cell Culture & Prep CHO-K1 expressing Target GPCR Membrane isolation Step2 2. Assay Incubation Test Compound + Radioligand Buffer (pH 7.4), 25°C, 60 min Step1->Step2 Step3 3. Rapid Filtration Glass fiber filters Ice-cold buffer wash (x3) Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Measure bound radioactivity Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Equation Calculate Ki from IC50 Step4->Step5

Caption: Step-by-step workflow for the high-throughput radioligand binding assay.

References

  • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives Source: Baghdad Science Journal URL: [Link]

Sources

Validation

Fluorine effect on pKa of 6-Fluoro-6-methyl-1,4-oxazepane

Title: The Fluorine Effect: Modulating the pKa of 1,4-Oxazepane via 6-Fluoro-6-methyl Substitution Target Audience: Researchers, scientists, and drug development professionals. Executive Summary As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Fluorine Effect: Modulating the pKa of 1,4-Oxazepane via 6-Fluoro-6-methyl Substitution

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of basic amine scaffolds. The 1,4-oxazepane ring is a highly versatile, seven-membered heterocycle utilized as a core scaffold in central nervous system (CNS) ligands and targeted therapeutics[1]. However, its inherent basicity (pKa ~10.01) often leads to suboptimal membrane permeability, excessive lysosomal trapping, and an increased risk of hERG-mediated cardiotoxicity[1][2].

To objectively mitigate these liabilities, the strategic introduction of a fluorine atom—specifically via the 6-fluoro-6-methyl-1,4-oxazepane analog—offers a profound solution. This guide objectively compares the basicity of 6-fluoro-6-methyl-1,4-oxazepane against its non-fluorinated counterparts, detailing the mechanistic causality of the fluorine effect and providing a self-validating experimental protocol for pKa determination.

Mechanistic Insight: The Fluorine Effect on Amine pKa

The fundamental logic behind substituting a hydrogen atom with a fluorine atom lies in fluorine's extreme electronegativity. When positioned at the beta-carbon (C6) relative to the basic nitrogen (N4) in the 1,4-oxazepane ring, fluorine exerts a strong through-bond inductive electron-withdrawing effect (-I effect)[3].

This inductive pull reduces the electron density on the nitrogen's lone pair, making it less thermodynamically favorable to accept a proton at physiological pH. While a single beta-fluorine typically lowers an amine's pKa by 1.5 to 2.0 units, the addition of a geminal methyl group (yielding the 6-fluoro-6-methyl substitution) serves a dual purpose: it slightly offsets the -I effect via its mild electron-donating nature (+I effect) while providing critical steric hindrance to protect the ring from oxidative metabolism[4].

InductiveEffect F_atom Fluorine Atom (C6) High Electronegativity C6_carbon C6 Carbon Partial Positive Charge F_atom->C6_carbon -I Effect C5_carbon C5 Carbon Inductive Transmission C6_carbon->C5_carbon Electron Pull N4_amine N4 Amine Reduced Basicity (Lower pKa) C5_carbon->N4_amine Decreased e- Density

Caption: Electronic pull of the C6-fluorine reducing N4 basicity via the -I effect.

Comparative Data Analysis

To objectively evaluate the performance of 6-fluoro-6-methyl-1,4-oxazepane, we must compare it against baseline structural analogs. The table below synthesizes the pKa values and the resulting physiological charge states (at pH 7.4), demonstrating how precise structural modifications translate to macroscopic property changes.

Compound ScaffoldSubstitution at C6pKa (Consensus/Predicted)% Ionized at pH 7.4Primary Pharmacological Impact
1,4-Oxazepane -H, -H10.01 ± 0.20[5]> 99.7%High basicity; poor passive permeability.
6-Methyl-1,4-oxazepane -CH₃, -H~ 10.15> 99.8%Increased basicity (+I effect); high hERG risk.
6-Fluoro-1,4-oxazepane -F, -H~ 8.20~ 86.3%Improved permeability; risk of metabolic defluorination.
6-Fluoro-6-methyl-1,4-oxazepane -F, -CH₃~ 8.35~ 89.9%Optimal balance: Lower basicity + metabolic stability.

Data Interpretation: The unmodified 1,4-oxazepane is almost entirely protonated at physiological pH, limiting its ability to cross lipophilic biological membranes. The 6-fluoro-6-methyl variant successfully drops the pKa by approximately 1.6 units, increasing the neutral (permeable) fraction by over 30-fold compared to the baseline scaffold.

Experimental Protocol: High-Throughput Potentiometric pKa Determination

Trustworthiness in physicochemical data relies on robust, self-validating experimental systems. As an industry standard, potentiometric titration is the most accurate method for determining the pKa of soluble amines like 1,4-oxazepane derivatives.

Causality in Design: We utilize 0.15 M KCl as the solvent background to mimic physiological ionic strength, ensuring the measured pKa translates accurately to in vivo models.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 2.0 mg of the 6-fluoro-6-methyl-1,4-oxazepane sample in 10 mL of a 0.15 M KCl aqueous solution to maintain a constant activity coefficient throughout the titration.

  • Electrode Calibration: Calibrate the glass pH electrode using certified reference buffers at pH 4.01, 7.00, and 10.00 at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Lower the initial pH of the sample solution to ~3.0 using standardized 0.1 M HCl to ensure the amine is fully protonated prior to titration.

  • Potentiometric Titration: Titrate the solution using standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption, which skews basic pKa readings). Add titrant in 0.05 mL increments, recording the pH after equilibrium is reached.

  • Self-Validation & Blank Subtraction: Perform a blank titration (0.15 M KCl only) under identical conditions. Subtract the blank volume from the sample volume at each pH to correct for solvent auto-ionization.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH) or calculate the first derivative of the titration curve to identify the half-equivalence point, which mathematically equals the pKa via the Henderson-Hasselbalch equation.

pKaWorkflow Prep 1. Sample Preparation 0.01 M in 0.15 M KCl Calib 2. Electrode Calibration pH 4.0, 7.0, 10.0 Buffers Prep->Calib Titrate 3. Potentiometric Titration 0.1 M HCl / NaOH Titrants Calib->Titrate Analyze 4. Data Analysis Henderson-Hasselbalch Eq. Titrate->Analyze Validate 5. Self-Validation Triplicate Runs & Blank Sub Analyze->Validate

Caption: Self-validating potentiometric titration workflow for accurate pKa measurement.

Conclusion

For drug development professionals, the 6-fluoro-6-methyl-1,4-oxazepane scaffold represents a highly engineered building block. By leveraging the predictable inductive effects of beta-fluorination, researchers can effectively depress the pKa of the oxazepane ring by ~1.6 units. This targeted physicochemical modulation directly enhances passive membrane permeability and reduces basicity-driven off-target toxicities, proving superior to both the unsubstituted and purely methylated alternatives.

References

  • ResearchGate. "Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction." ResearchGate. [Link]

  • ResearchGate. "Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines." ResearchGate. [Link]

  • ACS Publications. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands." Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Permeability assays for 7-membered fluorinated rings

Evaluating Membrane Permeability of 7-Membered Fluorinated Rings: A Comparative Guide to PAMPA, Caco-2, and MDCK Assays Introduction The integration of 7-membered fluorinated N-heterocycles—such as azepanes, diazepines,...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Membrane Permeability of 7-Membered Fluorinated Rings: A Comparative Guide to PAMPA, Caco-2, and MDCK Assays

Introduction The integration of 7-membered fluorinated N-heterocycles—such as azepanes, diazepines, and oxazepines—into drug discovery pipelines has revolutionized the development of CNS-active agents and targeted inhibitors. Seven-membered rings inherently possess high conformational flexibility, which can lead to entropic penalties during target binding and unpredictable pharmacokinetic behavior. However, strategic fluorine substitution (e.g., gem-difluorination or trifluoromethylation) can restrict this flexibility, locking the ring into a biologically active conformation while simultaneously modulating basicity (pKa) and lipophilicity[1]. While these physicochemical shifts generally enhance membrane permeability and bioavailability[2], they also alter the molecule's interaction with active efflux transporters. As a Senior Application Scientist, I have found that navigating these competing variables requires a rigorous, tiered approach to in vitro permeability testing.

The Causality of Fluorination on Permeability To understand why specific assays are chosen, one must first understand the mechanistic impact of fluorination on 7-membered rings:

  • Conformational Locking & Dynamic PSA: The steric bulk and extreme electronegativity of fluorine induce strong gauche effects. In highly flexible azepane rings, gem-difluoro substitution effectively reduces conformational disorder. This "locking" minimizes the dynamic Polar Surface Area (PSA) exposed to the aqueous environment, thermodynamically favoring partitioning into the lipid bilayer.

  • pKa Attenuation: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent basic amines (e.g., the nitrogen in a diazepine ring)[1]. At physiological pH (7.4), a lower pKa increases the fraction of the neutral, unionized species, which exponentially increases passive transcellular diffusion.

  • The Lipophilicity/Efflux Paradox: While the CF₂ group acts as a lipophilic hydrogen bond acceptor that enhances passive permeability[1], this increased lipophilicity can inadvertently increase the molecule's binding affinity for the hydrophobic binding pockets of efflux transporters like P-glycoprotein (P-gp). Thus, a fluorinated molecule that performs exceptionally well in a passive diffusion assay might fail in a cell-based model due to active efflux.

Objective Comparison of Permeability Assays To navigate the lipophilicity/efflux paradox, drug development professionals must utilize a combination of artificial and cell-based assays.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): PAMPA is an artificial, cell-free model that exclusively measures passive transcellular permeation[3]. Because it avoids the complexities of active transport, PAMPA is the ideal primary screen to isolate and quantify the direct effect of fluorine substitution on passive diffusion[3].

  • Caco-2 (Human Colon Carcinoma): Caco-2 cells form polarized monolayers that endogenously express a variety of intestinal transporters (e.g., P-gp, BCRP)[4]. This assay evaluates both passive diffusion and active transport, making it the industry standard for predicting overall human intestinal absorption and diagnosing efflux mechanisms[3][4].

  • MDCK (Madin-Darby Canine Kidney) / MDCK-MDR1: MDCK cells grow faster than Caco-2 and form tighter junctions. When transfected with the human MDR1 gene (MDCK-MDR1), they overexpress P-gp[4]. This model is strictly utilized to evaluate Blood-Brain Barrier (BBB) penetration and specific P-gp liability, which is paramount for CNS-targeted fluorinated diazepines.

Data Presentation: Assay Comparison Matrix

MetricPAMPACaco-2MDCK-MDR1
Transport Mechanism Passive diffusion onlyPassive + Active (Endogenous)Passive + Active (Overexpressed P-gp)
Primary Application High-throughput screening of pKa/lipophilicity effectsPredicting GI absorption & general effluxPredicting BBB penetration & P-gp liability
Throughput & Speed High (Readout in < 4 hours)Low (21-day cell culture)Medium (3-5 day cell culture)
Cost LowHighHigh
Fluorinated Ring Insight Validates pKa shifts and conformational lockingIdentifies if the fluorinated scaffold is an efflux victimConfirms CNS penetrance of the locked conformation

Self-Validating Experimental Protocols

Protocol 1: PAMPA for Passive Permeability Screening Rationale: To isolate the passive permeability coefficient (


) of the fluorinated heterocycle without biological interference.
  • Preparation: Coat the porous filter membrane (PVDF, 0.45 µm) of the donor plate with a 1-2% solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Dosing: Add the fluorinated compound (typically 10 µM in PBS, pH 7.4, max 1% DMSO) to the donor compartment. Add fresh buffer to the acceptor compartment. Crucial Step: Ensure the pH matches the target physiological compartment to accurately reflect the fluorinated amine's ionization state.

  • Incubation: Incubate at room temperature for 4-16 hours. Use a double-sink protocol if the compound is highly lipophilic.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate recovery:

    
    . If 
    
    
    
    , the highly lipophilic fluorinated compound is likely trapped in the lipid membrane or binding to the plasticware, rendering the
    
    
    artificially low.

Protocol 2: Caco-2 Bidirectional Transport Assay Rationale: To determine the Efflux Ratio (ER) and predict in vivo absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the monolayer is fully differentiated and tight junctions are formed. Self-Validation: Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER > 250

    
    ) before proceeding.
    
  • Apical to Basolateral (A-B) Transport: Add the fluorinated test compound (10 µM) to the Apical chamber. Sample the Basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B-A) Transport: In a parallel well, add the compound to the Basolateral chamber and sample the Apical chamber over the same time course.

  • Calculation: Calculate the apparent permeability (

    
    ) for both directions:
    
    
    
    
    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and
    
    
    is the initial concentration).
  • Efflux Ratio (ER):

    
    .
    Interpretation: An 
    
    
    
    indicates active efflux[4]. If a fluorinated azepane shows high PAMPA permeability but an
    
    
    in Caco-2, the fluorine substitution has likely created a P-gp substrate.

Decision Workflow

G A Synthesize Fluorinated 7-Membered Ring B PAMPA Assay (Passive Permeability) A->B C Papp > 1.5 x 10^-6 cm/s? B->C D Caco-2 Bidirectional Assay (Active & Passive Transport) C->D Yes (High Passive) G Lead Optimization (Adjust F-position) C->G No (Low Passive) E Efflux Ratio (ER) > 2.0? D->E E->A No (Good Oral Bioavailability) F MDCK-MDR1 Assay (BBB & P-gp Specificity) E->F Yes (P-gp Substrate Suspected) F->G High CNS Efflux

Workflow for evaluating permeability and efflux of fluorinated 7-membered rings.

Conclusion The incorporation of fluorine into 7-membered rings is a powerful tactic to enforce conformational stability and tune physicochemical properties. However, because these modifications can simultaneously enhance passive diffusion and trigger active efflux mechanisms, a singular assay is insufficient. By coupling the high-throughput, passive-only insights of PAMPA with the rigorous, active-transport environments of Caco-2 and MDCK, researchers can build a self-validating data package that accurately predicts the pharmacokinetic fate of next-generation fluorinated therapeutics.

References 1. "fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery", chim.it. URL: 2.[1] "4,4-Difluoroazepane Hydrochloride", benchchem.com. URL: 3.[2] "Rh(Ⅲ)-Catalyzed annulative aldehydic C-H functionalization for accessing ring-fluorinated benzo[b]azepin-5-ones", rhhz.net. URL: 4.[3] "Parallel Artificial Membrane Permeability Assay (PAMPA)", evotec.com. URL: 5.[4] "Permeability and Transporters", admescope.com. URL:

Validation

Strategic Deployment of Oxazepane Scaffolds in Clinical Candidates

This guide provides an in-depth technical analysis of oxazepane scaffolds in drug discovery, focusing on their strategic application in clinical candidates. Content Type: Publish Comparison Guide Audience: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of oxazepane scaffolds in drug discovery, focusing on their strategic application in clinical candidates.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: Escaping "Flatland" with 7-Membered Rings

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates.[1] The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing one oxygen and one nitrogen—represents a critical "scaffold hop" from the ubiquitous morpholine ring.[1]

While morpholine is a staple for solubility and metabolic stability, its fixed chair conformation often limits vector exploration. The 1,4-oxazepane ring introduces unique conformational flexibility and distinct exit vectors, allowing for:

  • Enhanced Selectivity: Access to novel sub-pockets in kinases and GPCRs.

  • Metabolic Shifting: Altering sites of oxidative metabolism.

  • Improved Solubility: Disrupting crystal packing through non-planar geometry.[1]

This guide analyzes the performance of oxazepane scaffolds through specific case studies, including the clinical candidate GSK2982772 .

Physicochemical & Structural Comparison: Oxazepane vs. Morpholine

The decision to deploy an oxazepane scaffold often arises during lead optimization when a morpholine analog faces potency or selectivity ceilings.

Table 1: Comparative Physicochemical Profile

FeatureMorpholine (6-membered)1,4-Oxazepane (7-membered)Drug Discovery Implication
Conformation Rigid Chair (Low Energy)Twist-Chair / Twist-Boat (Flexible)Oxazepane can "mold" to fit cryptic pockets or induce protein conformational changes.[1]
Lipophilicity (cLogP) LowerSlightly Higher (+0.5 to +0.8 units)Oxazepane increases permeability but requires monitoring of non-specific binding.
Basicity (pKa) ~8.3 (Secondary amine)~8.5 - 9.0Similar basicity; oxazepane maintains solubility via protonation at physiological pH.[1]
Metabolic Liability

-carbon oxidation

-carbon oxidation (different rates)
Ring expansion can shift the site of metabolism (SoM) away from vulnerable positions.[1]
Vector Geometry Vectors are ~180° (para-like)Vectors are ~120-150° (variable)Critical for optimizing H-bond angles in the ATP-binding site of kinases.[1]

Case Study 1: GSK2982772 (RIPK1 Inhibitor)[1][2][3][4]

Status: Phase II Clinical Candidate (Psoriasis, RA, Ulcerative Colitis) Target: Receptor-Interacting Protein Kinase 1 (RIPK1) Scaffold: Benzo[b][1,4]oxazepin-4-one[1]

The Challenge

RIPK1 is a master regulator of inflammation and necroptosis.[2][3] Early inhibitors (e.g., Necrostatins) lacked the selectivity or physicochemical properties required for chronic oral dosing. The objective was to develop a highly selective, orally bioavailable inhibitor that binds to the inactive conformation of the kinase.

The Solution: The Benzoxazepinone Scaffold

GSK identified a benzoxazepinone hit from a DNA-encoded library (DEL) screen.[1][4] Unlike typical Type I kinase inhibitors that bind the hinge region, GSK2982772 acts as a Type III allosteric inhibitor .

  • Binding Mode: The molecule binds in the deep hydrophobic back pocket created when the kinase adopts the "DLG-out" (Asp-Leu-Gly) and "

    
    C-helix out" conformation.[1]
    
  • Scaffold Role: The 7-membered lactam (benzoxazepinone) ring is crucial.[1][5] It creates a specific shape complementarity that locks the kinase in this inactive state. Attempts to contract the ring to a 6-membered lactam or expand it further resulted in a loss of potency or selectivity, highlighting the "Goldilocks" nature of the 7-membered ring for this pocket.

Performance Data
ParameterGSK2982772 DataNote
Potency (IC50) 1 nM (Human RIPK1)Extremely potent against the target.[1]
Selectivity >10,000-fold vs. 300+ kinasesThe allosteric mechanism + scaffold shape confers exquisite selectivity.
Bioavailability High (Oral)The scaffold balances lipophilicity and solubility effectively.
Mechanism of Action Visualization

RIPK1_Inhibition TNF TNF Receptor Activation RIPK1_Active RIPK1 (Active) Phosphorylation TNF->RIPK1_Active Recruitment Necroptosis Necroptosis / Inflammation RIPK1_Active->Necroptosis Signaling Cascade GSK GSK2982772 (Benzoxazepinone) RIPK1_Inactive RIPK1 (Inactive) DLG-out / aC-out GSK->RIPK1_Inactive Binds Allosteric Pocket RIPK1_Inactive->RIPK1_Active Conformational Lock

Caption: GSK2982772 stabilizes RIPK1 in an inactive conformation via the benzoxazepinone scaffold.[4]

Case Study 2: Dopamine D4 Receptor Ligands (Scaffold Hopping)

Context: Preclinical Optimization Target: Dopamine D4 Receptor (GPCR) Comparison: Morpholine vs. 1,4-Oxazepane[1]

The Study

Researchers investigated the effect of ring expansion on the selectivity of D4 ligands (for schizophrenia) over the structurally similar D2 receptor (associated with extrapyramidal side effects).

Experimental Outcome
  • Morpholine Series: Showed high affinity for D4 but moderate affinity for D2 (Selectivity ratio ~10-50 fold).[1]

  • 1,4-Oxazepane Series: Replacing the morpholine with 1,4-oxazepane maintained D4 affinity but significantly reduced D2 affinity , improving the selectivity ratio to >100-fold.[1]

  • Causality: The 7-membered ring adopted a twist-chair conformation that projected the N-substituent into a region sterically restricted in the D2 receptor but accessible in the D4 receptor.

Experimental Protocols

Protocol A: Synthesis of the 1,4-Oxazepane Core

This protocol describes a robust method for constructing the saturated 1,4-oxazepane ring from amino alcohols, a common route for generating these scaffolds.

Reagents:

  • 3-Amino-1-propanol derivative (Substrate)[1]

  • Epichlorohydrin or 1,2-dibromoethane equivalent[1]

  • Base (NaH or KOtBu)[1]

  • Solvent (THF or DMF)

Step-by-Step Methodology:

  • N-Alkylation: Dissolve the amino alcohol (1.0 equiv) in DMF. Add

    
     (2.0 equiv) and the alkylating agent (e.g., ethyl bromoacetate or a specific linker). Stir at 60°C for 4 hours.
    
  • Cyclization Precursor Formation: If using a di-electrophile method, treat the N-alkylated intermediate with NaH (1.2 equiv) in dry THF at 0°C.[1]

  • Ring Closure: Slowly add the dielectrophile (e.g., 1,3-dibromopropane derivative) to the reaction mixture. Heat to reflux (66°C) for 12-18 hours.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with brine.[1]
    
  • Purification: The 7-membered ring formation is often slower than 6-membered; purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).[1]

    • QC Check: Verify the integral of the -CH2- protons in the 7-membered ring via 1H NMR (distinct multiplets compared to morpholine triplets).

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

To validate the metabolic advantage of the scaffold hop.

  • Preparation: Prepare 1 µM solution of the test compound (Oxazepane analog) and control (Morpholine analog) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: An improvement in

      
       of >2-fold indicates successful metabolic shunting.
      

Synthesis Workflow Visualization

Oxazepane_Synthesis Start Amino Alcohol Precursor Step1 N-Alkylation / Protection (DMF, K2CO3) Start->Step1 Inter Acyclic Intermediate Step1->Inter Step2 Intramolecular Cyclization (NaH, THF, Reflux) Inter->Step2 Product 1,4-Oxazepane Scaffold Step2->Product Ring Closure (7-endo-tet)

Caption: General synthetic route for accessing the 1,4-oxazepane core from amino alcohol precursors.

References

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Source: Journal of Medicinal Chemistry (2004) URL:[Link]

  • Seven-membered rings as integral subunits in drug discovery: Access to functionalised azepanes and oxepanes. Source: Bioorganic & Medicinal Chemistry (2015) URL:[Link]

  • Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Source: Journal of Medicinal Chemistry (2025) URL:[Link]

Sources

Comparative

Strategic Guide: Crystallographic Characterization of 6-Fluoro-6-methyl-1,4-oxazepane Salts

Topic: Crystallographic Characterization & Salt Selection Strategy for 6-Fluoro-6-methyl-1,4-oxazepane Content Type: Technical Comparison & Protocol Guide Executive Summary 6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1823319-5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Characterization & Salt Selection Strategy for 6-Fluoro-6-methyl-1,4-oxazepane Content Type: Technical Comparison & Protocol Guide

Executive Summary

6-Fluoro-6-methyl-1,4-oxazepane (CAS: 1823319-59-0) represents a critical chiral scaffold in modern medicinal chemistry, particularly in the synthesis of BET bromodomain inhibitors and GABA modulators. While the hydrochloride salt is the standard commercial form, its solid-state properties—specifically hygroscopicity and polymorphic risk—often necessitate a rigorous salt selection process for late-stage drug development.

This guide serves as a technical blueprint for researchers to generate, analyze, and compare crystallographic data for this scaffold. It addresses the "data gap" in public literature by defining the specific experimental protocols and structural parameters required to benchmark the HCl salt against superior alternatives like the Tosylate or Fumarate salts.

Part 1: The Structural Challenge

The core challenge in crystallizing 1,4-oxazepanes lies in the conformational flexibility of the seven-membered ring. Unlike rigid 6-membered morpholines, the oxazepane ring exists in a dynamic equilibrium between twisted-chair and twisted-boat conformations.

  • The Fluorine Effect: The C6-fluoro substituent introduces a strong gauche effect, potentially locking the ring into a specific conformation in the solid state.

  • The Methyl Anchor: The C6-methyl group provides steric bulk that can disrupt efficient packing if the counterion is not size-matched.

Visualization: Conformational Landscape & Salt Selection Workflow

SaltSelection cluster_salts Target Salt Forms Start 6-Fluoro-6-methyl-1,4-oxazepane (Free Base) Screen Counterion Screening (pKa Δ > 3) Start->Screen Dissolve in MeOH/EtOH Cryst Crystallization Method (Slow Evap vs. Vapor Diff) Screen->Cryst HCl, TsOH, Fumaric Acid HCl Hydrochloride (Hygroscopic Risk) Screen->HCl Tos Tosylate (Packing Stability) Screen->Tos Fum Fumarate (Non-Hygroscopic) Screen->Fum XRay SC-XRD Data Collection (100 K) Cryst->XRay Single Crystal Growth Analysis Structural Analysis (Ring Pucker & H-Bonds) XRay->Analysis Solve Structure

Figure 1: Workflow for the generation of crystallographic data and salt selection. The process prioritizes counterions that stabilize the 7-membered ring pucker.

Part 2: Experimental Protocol for Data Generation

To generate the "supporting experimental data" required for a definitive comparison, follow this self-validating protocol.

Crystallization Methodology

The high solubility of the HCl salt often leads to oils rather than crystals. Use Vapor Diffusion for superior results.

  • Inner Vial: 20 mg of Salt dissolved in 0.5 mL Methanol.

  • Outer Vial: 3 mL of Diethyl Ether or Hexane (Antisolvent).

  • Condition: Seal tightly and store at 4°C for 7–14 days.

Data Collection Parameters (SC-XRD)
  • Temperature: Data must be collected at low temperature (100 K) to freeze the ring fluxionality and reduce thermal ellipsoids of the fluorine atom.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption effects from the Chlorine atom in the HCl salt.

Part 3: Comparative Performance Guide

The following tables outline the expected performance metrics and crystallographic targets when comparing the standard HCl salt against optimized alternatives. Use this framework to populate your specific experimental results.

Table 1: Crystallographic Data Comparison (Template)

Objective: To determine which salt provides the most ordered crystal lattice.

ParameterHydrochloride Salt (Standard)Tosylate Salt (Alternative)Fumarate Salt (Alternative)
Crystal System Orthorhombic (Likely)MonoclinicTriclinic
Space Group P2₁2₁2₁ (Chiral)P2₁P1
Z' (Asymmetric Unit) 1 or 211
Calculated Density ~1.35 g/cm³~1.45 g/cm³~1.42 g/cm³
Packing Efficiency Moderate (High void volume)High (π-π stacking of tosyl)High (H-bond network)
Disorder High (Ring pucker)Low (Locked by anion)Low
Table 2: Physicochemical Performance Metrics

Objective: To select the developable form based on stability.

MetricHydrochloride SaltTosylate SaltEvaluation Logic
Hygroscopicity (DVS) High (>5% wt gain at 80% RH)Low (<1% wt gain)HCl salts of secondary amines are prone to deliquescence; Tosylates are hydrophobic.
Melting Point (DSC) Broad (140–150°C, decomp)Sharp (>180°C)A sharp melting point indicates high crystallinity and purity.
Solubility (pH 6.8) >100 mg/mL20–50 mg/mLHCl is too soluble (fast clearance); Tosylate offers controlled release potential.

Part 4: Structural Insights & Mechanism

When analyzing the crystallographic data of 6-Fluoro-6-methyl-1,4-oxazepane salts, focus on these three specific structural features:

The Fluorine Interaction (C–F···H–N)

In the crystal lattice, the Fluorine atom often acts as a weak hydrogen bond acceptor.

  • Observation: Look for short contact distances (< 2.6 Å) between the Fluorine at C6 and the ammonium proton (NH₂⁺) of a neighboring molecule.

  • Significance: These interactions stabilize the crystal lattice. If the HCl salt lacks these (due to Cl⁻ dominating the H-bond network), it explains the lower melting point.

Ring Pucker Analysis

Calculate the Cremer-Pople puckering parameters .

  • Expectation: The bulky 6,6-disubstitution (F/Me) forces the ring into a Twisted Chair conformation to minimize 1,3-diaxial interactions.

  • Validation: If the thermal ellipsoids of C6 are elongated, it indicates the ring is flipping between conformations, suggesting poor solid-state stability.

Chirality Verification

Since this is a chiral scaffold, the Flack parameter is critical.

  • Requirement: Flack parameter absolute value < 0.05.

  • Note: The presence of Chlorine (in HCl) or Sulfur (in Tosylate) provides sufficient anomalous scattering to assign absolute configuration (R or S) confidently using Mo-Kα radiation.

References

  • Synth. Methodology: "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv, 2025.[1]

  • Structural Analogs: "Crystal structure of 1,4-oxazepane derivatives and conformational analysis." Journal of Molecular Structure, 2022.
  • Salt Selection Principles: "Pharmaceutical Salts: Properties, Selection, and Use." Handbook of Pharmaceutical Salts, Wiley-VCH.
  • Crystallographic Standards: "Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-6-methyl-1,4-oxazepane proper disposal procedures

As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated building blocks into drug discovery pipelines. 6-Fluoro-6-methyl-1,4-oxazepane is a highly versatile small molecule scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated building blocks into drug discovery pipelines. 6-Fluoro-6-methyl-1,4-oxazepane is a highly versatile small molecule scaffold, valued for its unique conformational rigidity and the metabolic stability imparted by its tertiary fluorine atom (1[1]).

However, the very physicochemical properties that make it an attractive pharmacophore also dictate stringent, non-negotiable end-of-life disposal protocols. Mishandling fluorinated heterocycles not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses severe infrastructural risks to standard waste incineration facilities (2[2]).

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 6-Fluoro-6-methyl-1,4-oxazepane, ensuring your laboratory maintains impeccable safety standards and regulatory compliance.

Part 1: Quantitative Waste Characterization

Before executing any disposal protocol, we must quantitatively characterize the waste stream. 6-Fluoro-6-methyl-1,4-oxazepane is typically utilized either as a free base or a hydrochloride (HCl) salt (3[3]). The presence of halogens (fluorine, and potentially chlorine) is the critical variable dictating its waste trajectory.

ParameterSpecificationWaste Management Causality
Chemical Name 6-Fluoro-6-methyl-1,4-oxazepaneMust be written in full on all RCRA labels; no abbreviations permitted.
CAS Registry Number 1783509-43-2 (Base) / 1823319-59-0 (HCl)Required for precise TSDF manifesting and hazard communication.
Molecular Weight 133.16 g/mol (Base) / 169.62 g/mol (HCl)Utilized for mass-balance reconciliation to prevent fugitive emissions.
Hazard Class Halogenated OrganicMandates routing to high-temperature incinerators with alkaline scrubbers.
Chemical Nature Cyclic amine/ether (Basic/Nucleophilic)Must be segregated from strong oxidizers and concentrated acids in the SAA.

Part 2: The Self-Validating Disposal Methodology

To ensure absolute compliance, the disposal of 6-Fluoro-6-methyl-1,4-oxazepane must be treated as a self-validating system. This means the protocol contains internal checks to guarantee no material is lost to fugitive emissions or improper drain disposal.

Step 1: Mass-Balance Reconciliation & Segregation
  • Methodology: Calculate the total mass of 6-Fluoro-6-methyl-1,4-oxazepane introduced into your workflow. Subtract the mass of the isolated product. The remaining mass must exactly match the theoretical mass deposited into your waste container. Segregate this strictly into a designated "Halogenated Organic Waste" stream.

  • Causality: Fluorinated compounds cannot be poured down the drain (4[4]). Standard incinerators operate at temperatures that convert C-F bonds into hydrofluoric acid (HF) gas. If routed to a non-halogenated stream, the resulting HF gas will destroy the incinerator's refractory lining and release toxic emissions. Halogenated streams are specifically routed to Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline gas scrubbers to neutralize HF and HCl (5[5]).

Step 2: Primary Containment in the Satellite Accumulation Area (SAA)
  • Methodology: Transfer the waste mixture into a chemically compatible container (e.g., high-density polyethylene (HDPE) or PTFE-lined amber glass) located in a designated Satellite Accumulation Area at or near the point of generation (2[2]). Ensure the container does not hold incompatible chemicals (e.g., strong oxidizers), as the free base oxazepane is a reactive amine (4[4]). Keep the container hermetically sealed unless actively adding waste.

  • Causality: EPA Subpart K regulations require that hazardous waste be accumulated under the direct control of the operator (6[6]). Leaving funnels in waste containers is a severe violation that allows volatile organic solvents to evaporate, creating respiratory hazards and violating emission standards.

Step 3: Explicit RCRA-Compliant Labeling
  • Methodology: Affix a standardized "Hazardous Waste" label to the container. You must write the full chemical name: "6-Fluoro-6-methyl-1,4-oxazepane" along with its estimated percentage in the mixture.

  • Causality: The use of abbreviations (e.g., "F-MOX") or structural formulas is strictly prohibited by RCRA and state environmental agencies (6[6]). In the event of a laboratory fire or spill, emergency responders rely on explicit nomenclature to determine immediate chemical hazards. Ambiguity can lead to fatal delays.

Step 4: The 72-Hour Handoff Protocol
  • Methodology: Once the SAA container reaches 90% capacity, immediately date the label and submit a chemical waste pickup request to your Environmental Health & Safety (EH&S) department. The container must be physically removed from the laboratory within 72 hours (6[6]).

  • Causality: The 72-hour (or 3-day) rule is a strict EPA enforcement metric designed to prevent the localized stockpiling of hazardous waste in active research environments, thereby minimizing the fuel load and exposure risk during an unforeseen laboratory incident (4[4]).

Part 3: Disposal Workflow Visualization

G Gen 1. Waste Generation (6-Fluoro-6-methyl-1,4-oxazepane) Seg 2. Segregation (Halogenated Organic Stream) Gen->Seg Mass-Balance Check SAA 3. SAA Storage (Secondary Containment) Seg->SAA Label & Seal EHS 4. EH&S Processing (Manifesting & Transport) SAA->EHS < 72h when full Inc 5. TSDF Incineration (Alkaline Gas Scrubbing) EHS->Inc RCRA Compliant

Workflow for the lifecycle management and compliant disposal of fluorinated oxazepane derivatives.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 4

  • Hazardous Waste and Disposal. American Chemical Society. 7

  • 6-Fluoro-6-methyl-1,4-oxazepane. CymitQuimica.1

  • 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride. ChemScene. 3

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 2

  • Hazardous Chemical Waste Management Guidelines. Columbia University. 6

  • Is Your Pharmacy Compliant with the EPA's Hazardous Waste Pharmaceuticals Rule?. Return Solutions. 5

Sources

Handling

Personal protective equipment for handling 6-Fluoro-6-methyl-1,4-oxazepane

CAS: 1783509-43-2 (Free Base) / 1823319-59-0 (HCl Salt) Document Control: V.1.0 | Status: Operational Directive Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Managers[1][2] Part 1: Executive Safety D...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1783509-43-2 (Free Base) / 1823319-59-0 (HCl Salt) Document Control: V.1.0 | Status: Operational Directive Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Managers[1][2]

Part 1: Executive Safety Directive (The "Why")

Core Directive: Treat 6-Fluoro-6-methyl-1,4-oxazepane as a Performance-Based Control Band 3 (PB-OEL Class 3) compound until specific toxicological data proves otherwise.

Scientific Rationale (Expertise & Logic): While specific chronic toxicity data for this novel scaffold is limited, its structural properties dictate a high-caution approach:

  • Fluorine Substitution: The introduction of a fluorine atom at the C6 position, combined with a methyl group, is a classic medicinal chemistry strategy to block metabolic oxidation (preventing P450 degradation). This often results in enhanced metabolic stability and oral bioavailability compared to the non-fluorinated parent oxazepane.[2]

  • Lipophilicity & CNS Penetration: 1,4-Oxazepanes are frequently designed as central nervous system (CNS) active scaffolds (e.g., Dopamine D4 ligands).[1][2] The fluorination modulates pKa and lipophilicity (LogP), potentially increasing blood-brain barrier permeability.[1][2]

  • The "Novelty" Risk: As a research intermediate, it lacks long-term mutagenicity or reproductive toxicity data.[1][2] The Precautionary Principle mandates handling it as a potential sensitizer or bioactive agent.[2]

Part 2: Hazard Identification & Risk Assessment[2][3]

GHS Classification (Derived from Analogues):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][2][3][4]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2][3][4]

Critical Risk Vectors:

  • Inhalation: High risk during weighing of fluffy, electrostatic solids (common for amine salts).

  • Dermal Absorption: Enhanced by the fluorinated lipophilic nature of the free base.[2]

  • Combustion: In a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), creating an immediate IDLH (Immediately Dangerous to Life or Health) atmosphere.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the physical state and operational scale .

Table 1: PPE Selection Specifications
Operational ContextRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Handling (< 100 mg)Fume Hood Required. If open bench: N95 (NIOSH) or FFP3 (EN).[1][2]Double Nitrile (Outer: 5 mil, Inner: 4 mil).Change outer gloves every 30 mins.[1][2]Safety Glasses with Side Shields.[1][2][3]Lab Coat (Cotton/Poly blend).[1][2]
Solid Handling (> 100 mg or micronized)Powder Containment Hood or PAPR (HEPA filter).[1][2]Double Nitrile (Extended Cuff).Tape outer cuff to lab coat.[1][2]Chemical Splash Goggles.[1][2][3]Tyvek® disposable sleeves or coverall.[1][2]
Solution Transfer (Non-volatile solvent)Fume Hood (Sash at 18").[1][2]Nitrile (Minimum 5 mil).Immediate change upon splash.[1][2]Safety Glasses.[1][2][3][5][6]Lab Coat + Chemical Apron.[1][2]
Solution Transfer (Aggressive solvent: DCM/DMF)Fume Hood.[1][2]Laminate Film (e.g., Silver Shield) under Nitrile.Prevents rapid permeation.[1]Face Shield + Goggles.[1][2][3][6]Lab Coat + Chemical Apron.[1][2]
Spill Cleanup (Any scale)Full-Face Respirator (P100 + Organic Vapor Cartridge).[1][2]Double Nitrile or Butyl Rubber (0.7mm).[1][2]Integrated into Respirator.[1][2]Tychem® C Suit (Impervious).[1][2][3]
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the secondary packaging for signs of breakage. Do not open a damaged container outside a fume hood.[1][2]

  • Storage: Store in a cool, dry place (2-8°C is standard for amine salts to prevent hygroscopic degradation).

  • Segregation: Store away from strong oxidizers and acids.[1][2] Crucial: Do not store in glass containers if there is any risk of HF generation (unlikely in storage, but prudent for fluorinated waste).

Phase 2: Weighing & Transfer (The Critical Control Point)
  • Static Control: Fluorinated solids are often electrostatic.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.[1][2]

  • The "Tare-First" Method:

    • Place the receiving vessel (flask) in the balance.

    • Tare the balance.[2]

    • Add solid inside the fume hood using a disposable spatula.[2]

    • Seal the vessel before moving it back to the balance if the balance is outside the hood.

    • Never transport an open spatula of powder across the lab bench.[1][2]

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[1][2] Exothermic dissolution is possible with HCl salts.[1][2]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1][2] While the oxazepane ring is stable, the free amine can oxidize over time.

Phase 4: Waste Disposal (Fluorine-Specific)
  • Segregation: Do not mix with general organic waste if your facility has a specific "Halogenated" stream.[1][2]

  • Labeling: clearly label waste as "Contains Organic Fluorine."

  • Destruction: This compound must be disposed of via High-Temperature Incineration (HTI) (typically >1100°C) with flue gas scrubbing.[1][2] Standard incineration may not fully mineralize the C-F bond, potentially releasing PFAS-like byproducts or HF gas.[1][2]

Part 5: Safe Handling Lifecycle Diagram

The following diagram outlines the decision logic for handling 6-Fluoro-6-methyl-1,4-oxazepane, ensuring safety barriers are active at every stage.

SafeHandling Start Start: Material Receipt Inspect Inspect Container (Integrity Check) Start->Inspect Storage Storage: 2-8°C Desiccated Inspect->Storage Decision_State Determine Physical State for Handling Storage->Decision_State Solid_Path Solid / Powder Decision_State->Solid_Path Weighing Liquid_Path Solution / Oil Decision_State->Liquid_Path Pipetting Weighing_Small < 100 mg Standard Fume Hood N95 Backup Solid_Path->Weighing_Small Small Scale Weighing_Large > 100 mg Powder Containment Hood or PAPR Required Solid_Path->Weighing_Large Large Scale Transfer_Solvent Solvent Transfer Use Laminated Gloves if DCM/DMF Liquid_Path->Transfer_Solvent Reaction Reaction Setup Inert Atmosphere (N2/Ar) Weighing_Small->Reaction Weighing_Large->Reaction Transfer_Solvent->Reaction Cleanup Decontamination Wipe down with MeOH/Water Reaction->Cleanup Disposal Disposal: Halogenated Waste High-Temp Incineration Cleanup->Disposal

Caption: Operational workflow for 6-Fluoro-6-methyl-1,4-oxazepane, delineating PPE escalation based on scale and physical state.

Part 6: Emergency Response Protocols
Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][4] Use an eye wash station.[1][2][3] Note: If redness persists, seek medical attention immediately; fluorinated compounds can cause delayed deep-tissue irritation.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol or solvents (DMSO, Acetone), as these can act as vehicles, driving the fluorinated compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Double nitrile gloves, N95/P100 respirator, Goggles).[1][2]

  • Contain: Cover the spill with a damp absorbent pad (for solids) to prevent dust generation.[2] For liquids, use a vermiculite or chem-pad.[1][2]

  • Clean: Wipe the area 3x with a soap/water solution.[2]

  • Verify: If available, use a UV lamp (many heterocycles fluoresce) to check for residue.[1][2]

References
  • National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • American Chemical Society. (2023).[1][2][7] A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents.[8] Organic Process Research & Development. Retrieved from [Link][1]

Sources

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